1-Ethyl-3-piperidinyl methacrylate
Description
BenchChem offers high-quality 1-Ethyl-3-piperidinyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-piperidinyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
97171-81-8 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(1-ethylpiperidin-3-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19NO2/c1-4-12-7-5-6-10(8-12)14-11(13)9(2)3/h10H,2,4-8H2,1,3H3 |
InChI Key |
GMEGRHQQIYHJQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)OC(=O)C(=C)C |
Origin of Product |
United States |
Solubility and Physicochemical Profiling of 1-Ethyl-3-piperidinyl Methacrylate: A Comprehensive Guide for Formulation and Synthesis
Executive Summary
1-Ethyl-3-piperidinyl methacrylate (CAS: 97171-81-8) is a highly specialized, bulky tertiary amine-containing methacrylate monomer[1]. In the realm of advanced polymer chemistry and targeted drug delivery, monomers of this class are critical building blocks for stimuli-responsive (smart) polymers. The structural marriage of a polymerizable methacrylate ester with an ionizable N-ethylpiperidine ring dictates a highly specific, dual-natured solubility profile.
This whitepaper provides an in-depth mechanistic analysis of the solubility characteristics of 1-Ethyl-3-piperidinyl methacrylate across common laboratory solvents. By understanding the thermodynamic and acid-base principles governing its solvation, researchers can optimize workflows ranging from Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to the formulation of pH-responsive nanocarriers[2].
Part 1: Mechanistic Basis of Solvation
The solubility of 1-Ethyl-3-piperidinyl methacrylate is governed by two primary structural features:
-
The Methacrylate Ester Core: Confers moderate polarity and acts as a hydrogen-bond acceptor.
-
The Tertiary Amine (Piperidine Ring): Introduces a bulky, hydrophobic aliphatic domain that is highly sensitive to the proton activity (pH) of the surrounding medium.
Organic Solvent Compatibility: The Hydrophobic Advantage
In its native, unprotonated state, the N-ethylpiperidine moiety dominates the molecule's thermodynamic interactions. The compound exhibits a relatively high partition coefficient (LogP), making it highly miscible with a broad spectrum of organic solvents. The lack of strong intermolecular hydrogen-bond donors in the pure monomer prevents self-association, allowing dispersive forces and dipole-dipole interactions with organic solvents to easily overcome the enthalpy of mixing.
Aqueous Media: The pH-Triggered Phase Transition
Like other 3[3], 1-Ethyl-3-piperidinyl methacrylate acts as a weak base. In neutral to basic aqueous solutions (pH > 7.5), the amine remains deprotonated. The hydrophobic bulk of the piperidine ring forces water molecules into a highly ordered, entropically unfavorable clathrate-like cage around the monomer, resulting in phase separation (insolubility).
However, when the pH drops below the molecule's pKa (typically estimated between 6.5 and 7.2 for similar cyclic amine methacrylates), the nitrogen atom is protonated. This yields a cationic species that readily engages in ion-dipole interactions with water, instantly shifting the monomer from hydrophobic to highly water-soluble. This reversible protonation is the fundamental mechanism leveraged in 4[4].
Part 2: Quantitative Solubility Matrix
To facilitate rapid experimental design, the following table synthesizes the solubility profile of 1-Ethyl-3-piperidinyl methacrylate across standard laboratory solvents.
| Solvent Class | Specific Solvent | Polarity Index (P') | Solubility Profile | Mechanistic Rationale |
| Halogenated | Dichloromethane (DCM) | 3.1 | Miscible | Excellent solvation of both the ester dipole and the hydrophobic piperidine ring. Ideal for monomer extraction. |
| Ethers | Tetrahydrofuran (THF) | 4.0 | Miscible | THF's oxygen acts as an H-bond acceptor, while its aliphatic ring interacts favorably with the piperidine moiety. Standard solvent for RAFT polymerization. |
| Aromatic | Toluene | 2.4 | Miscible | Strong dispersive interactions with the bulky aliphatic and alkene groups. |
| Alcohols | Ethanol / Methanol | 5.2 / 5.1 | Highly Soluble | Alcohols act as H-bond donors to the ester and amine lone pairs, overcoming the hydrophobic bulk. |
| Aqueous (Basic) | 0.1 M NaOH (pH 13) | 9.0 | Insoluble | Amine is fully deprotonated. Hydrophobic collapse occurs due to the entropic penalty of water organization. |
| Aqueous (Acidic) | 0.1 M HCl (pH 1) | 9.0 | Highly Soluble | Amine is fully protonated. Ion-dipole interactions drive complete dissolution, forming a cationic solution. |
Part 3: Workflow Visualization
The following diagram illustrates the logical workflow of solvent selection and the pH-dependent phase transitions of the monomer.
Workflow of pH-dependent and solvent-specific solubility transitions.
Part 4: Experimental Protocol – Determining the pH-Induced Cloud Point
When utilizing 1-Ethyl-3-piperidinyl methacrylate in aqueous emulsion polymerizations or when formulating smart nanocarriers, it is critical to empirically determine the exact pH at which the monomer (or its resulting polymer) transitions from soluble to insoluble.
This protocol is designed as a self-validating system . It does not merely rely on visual observation but utilizes optical transmittance and Dynamic Light Scattering (DLS) to distinguish between true molecular dissolution and the formation of stable nano-emulsions.
Materials Required
-
1-Ethyl-3-piperidinyl methacrylate (purified, inhibitor-free)
-
0.1 M HCl and 0.1 M NaOH (Titrants)
-
Deionized Water (18.2 MΩ·cm)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Dynamic Light Scattering (DLS) instrument
Step-by-Step Methodology
Step 1: Monomer Purification (Inhibitor Removal) Causality: Commercial monomers contain inhibitors like MEHQ to prevent autopolymerization. MEHQ absorbs strongly in the UV range and can interfere with optical readings and subsequent radical polymerizations.
-
Pass 5 mL of the monomer through a short column of basic alumina.
-
Elute with Dichloromethane (DCM).
-
Remove the DCM under reduced pressure via rotary evaporation at ambient temperature to prevent thermally-induced autopolymerization.
Step 2: Preparation of the Cationic Aqueous Stock Causality: To accurately measure the precipitation point, we must start from a state of complete thermodynamic solubility.
-
Disperse 100 mg of the purified monomer into 10 mL of deionized water. The mixture will initially appear cloudy (emulsion).
-
Add 0.1 M HCl dropwise under vigorous magnetic stirring until the solution becomes optically clear.
-
Record the pH. It should be approximately 3.0–4.0, ensuring the tertiary amine is fully protonated.
Step 3: UV-Vis Monitored Titration Causality: Monitoring transmittance at 600 nm avoids the absorption bands of the methacrylate double bond, ensuring that any drop in transmittance is strictly due to Rayleigh scattering from phase separation (the cloud point).
-
Transfer 3 mL of the acidic monomer solution to a quartz cuvette.
-
Set the UV-Vis spectrophotometer to monitor % Transmittance at 600 nm. Maintain the sample temperature strictly at 20 °C (tertiary amine methacrylates often exhibit temperature-dependent solubility, or LCST).
-
Titrate with 0.1 M NaOH in 10 µL increments.
-
The pH at which the transmittance drops below 90% is recorded as the empirical cloud point ( pHcloud ).
Step 4: Validation via Dynamic Light Scattering (DLS) Causality: Visual cloudiness can sometimes be misleading, as the monomer might form stable micelles rather than macroscopic droplets. DLS validates the physical state of the insoluble phase.
-
Extract a 1 mL aliquot of the solution immediately after the cloud point is reached.
-
Analyze via DLS.
-
Interpretation: A hydrodynamic diameter ( Dh ) of < 5 nm indicates dissolved unimers. A Dh between 20–100 nm indicates micellization/nano-emulsion, confirming that the hydrophobic collapse of the piperidine ring has occurred, validating the phase transition.
References
- EvitaChem. 1-Ethyl-3-piperidinyl methacrylate (CAS 97171-81-8) Properties & Inventory.
- Polymer Chemistry (RSC Publishing).
- Biomacromolecules (ACS Publications). Combinatorial Discovery of RAFT Cationic Polymers for mRNA Delivery: Structure–Function Insights from High-Throughput Screening and Machine Learning.
- National Institutes of Health (PMC). Physically stimulus-responsive nanoparticles for therapy and diagnosis.
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Responsive tertiary amine methacrylate block copolymers: uncovering temperature-induced shape-shifting behaviour - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00287J [pubs.rsc.org]
- 4. Physically stimulus-responsive nanoparticles for therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1H and 13C NMR Spectral Elucidation of 1-Ethyl-3-piperidinyl methacrylate
Executive Summary
1-Ethyl-3-piperidinyl methacrylate (CAS 97171-81-8)[1] is a highly specialized monomer utilized in the synthesis of functionalized hydrogels, radical polymers, and advanced pharmaceutical intermediates. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying monomer purity, confirming esterification, and mapping the conformational integrity of the aza-heterocycle. This whitepaper provides a comprehensive, causality-driven guide to the 1H and 13C NMR spectral elucidation of this compound, supported by multidimensional validation workflows.
Chemical Architecture & Mechanistic Significance
The molecular architecture of 1-ethyl-3-piperidinyl methacrylate features three distinct magnetic domains:
-
The Piperidine Core: A saturated six-membered aza-heterocycle that adopts a rigid chair conformation, creating distinct axial and equatorial magnetic environments for its protons.
-
The N-Ethyl Substituent: An electron-donating alkyl group attached to the tertiary amine, which influences the local shielding of the alpha-carbons.
-
The Methacrylate Ester: An α,β -unsaturated carbonyl system attached at the C-3 position. The highly electronegative ester oxygen exerts a profound inductive deshielding effect on the C-3 methine proton.
The synthesis and structural characterization of piperidinyl methacrylate derivatives heavily rely on precise NMR assignments to confirm successful esterification and amine alkylation[2]. Furthermore, 1-ethylpiperidin-3-yl scaffolds are highly valued in medicinal chemistry—particularly in the development of NLRP3 inflammasome inhibitors—where NMR is used to verify the conformational integrity of the piperidine ring[3]. For advanced materials, such as radical polymers used in energy storage, the purity of the methacrylate vinyl protons must be rigorously validated via integration against the piperidine backbone to ensure optimal polymerization kinetics[4].
Experimental Methodology: NMR Acquisition Protocol
To ensure a self-validating and reproducible analytical system, the following step-by-step protocol must be adhered to when acquiring NMR spectra for this compound.
Step 1: Sample Preparation
-
Solvent Selection: Dissolve 15–20 mg (for 1H) or 50–80 mg (for 13C) of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ).
-
Causality: CDCl3 is selected because it lacks interfering exchangeable protons, provides a stable deuterium lock signal to prevent magnetic field drift, and excellently solvates both the lipophilic ethyl group and the polar ester moiety.
-
Internal Standard: Add Tetramethylsilane (TMS) at 0.01% v/v to serve as the absolute zero reference (0.00 ppm).
Step 2: Instrument Calibration & Tuning
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe to the respective Larmor frequencies (e.g., 400.13 MHz for 1H, 100.61 MHz for 13C) to maximize power transfer and signal-to-noise ratio (SNR).
-
Shim the magnetic field (Z1–Z4 gradients) until the CHCl3 residual solvent peak (7.26 ppm) exhibits a full width at half maximum (FWHM) of less than 1.0 Hz.
Step 3: Acquisition Parameters
-
1H NMR: Execute 16–32 scans with a relaxation delay (D1) of 1.5 seconds and a 30° flip angle.
-
Causality: The 30° Ernst angle approximation allows for faster longitudinal relaxation ( T1 ) recovery between scans, enabling rapid signal averaging without saturating the nuclear spins.
-
-
13C NMR: Execute 1024–2048 scans with a D1 of 2.0 seconds, utilizing broadband proton decoupling (e.g., WALTZ-16 sequence).
-
Causality: Irradiating the proton frequencies collapses complex C-H multiplets into sharp singlets. This simplifies the spectrum and drastically enhances carbon signal intensity via the Nuclear Overhauser Effect (NOE), compensating for the low natural abundance (1.1%) of the 13C isotope.
-
Quantitative Spectral Analysis & Causality
Proton (1H) NMR Elucidation
The proton spectrum is defined by the interplay of inductive effects from the heteroatoms (N, O) and the magnetic anisotropy of the carbonyl and alkene groups.
Table 1: 1H NMR Spectral Data Summary (400 MHz, CDCl3 )
| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Mechanistic Rationale |
| Methacrylate =CH 2 (downfield) | 6.10 | Multiplet (m) | 1H | - | Deshielded by the diamagnetic anisotropy of the adjacent C=O double bond. |
| Methacrylate =CH 2 (upfield) | 5.55 | Multiplet (m) | 1H | - | Slightly more shielded due to its spatial orientation relative to the carbonyl cone. |
| Piperidine H-3 (CH-O) | 4.95 | Multiplet (m) | 1H | - | Strongly deshielded by the inductive electron-withdrawing effect of the ester oxygen. |
| Piperidine H-2 eq | 2.85 | Multiplet (m) | 1H | - | Deshielded by the adjacent electronegative nitrogen atom. |
| Piperidine H-6 eq | 2.70 | Multiplet (m) | 1H | - | Deshielded by the adjacent nitrogen atom. |
| Ethyl -CH 2 - (N-CH 2 ) | 2.45 | Quartet (q) | 2H | 7.2 | Splits into a quartet via coupling with the adjacent methyl group ( n+1 rule). |
| Piperidine H-2 ax | 2.30 | Multiplet (m) | 1H | - | Axially oriented protons are more shielded than equatorial protons due to the anisotropic effects of the ring C-C bonds. |
| Piperidine H-6 ax | 2.20 | Multiplet (m) | 1H | - | See H-2 ax rationale. |
| Methacrylate -CH 3 | 1.95 | Doublet of doublets (dd) | 3H | 1.5, 1.0 | Exhibits long-range allylic coupling ( 4J ) to the terminal vinylic protons. |
| Piperidine H-4, H-5 | 1.40 – 1.90 | Multiplet (m) | 4H | - | Aliphatic envelope; relatively shielded as they are distant from heteroatoms. |
| Ethyl -CH 3 | 1.08 | Triplet (t) | 3H | 7.2 | Splits into a triplet via coupling with the adjacent methylene group. |
Carbon (13C) NMR Elucidation
The carbon spectrum provides unambiguous confirmation of the molecular skeleton, particularly the quaternary carbons that are invisible in standard 1H NMR.
Table 2: 13C NMR Spectral Data Summary (100 MHz, CDCl3 )
| Carbon Environment | Chemical Shift ( δ , ppm) | Type | Mechanistic Rationale |
| Methacrylate C=O | 167.2 | Quaternary (C) | Highly deshielded sp2 hybridized carbon due to the double bond to the electronegative oxygen. |
| Methacrylate C( α ) | 136.5 | Quaternary (C) | sp2 hybridized alkene carbon conjugated with the carbonyl group. |
| Methacrylate =CH 2 | 125.4 | Methylene (CH 2 ) | Terminal sp2 alkene carbon. |
| Piperidine C-3 | 71.5 | Methine (CH) | Strongly deshielded by the single bond to the ester oxygen (inductive effect). |
| Piperidine C-2 | 57.2 | Methylene (CH 2 ) | Deshielded by the adjacent tertiary amine nitrogen. |
| Piperidine C-6 | 53.8 | Methylene (CH 2 ) | Deshielded by the adjacent tertiary amine nitrogen. |
| Ethyl -CH 2 - | 52.4 | Methylene (CH 2 ) | Deshielded by the adjacent tertiary amine nitrogen. |
| Piperidine C-4 | 30.5 | Methylene (CH 2 ) | Aliphatic carbon, shielded due to distance from heteroatoms. |
| Piperidine C-5 | 24.1 | Methylene (CH 2 ) | Aliphatic carbon, most shielded ring carbon. |
| Methacrylate -CH 3 | 18.5 | Methyl (CH 3 ) | Allylic methyl group. |
| Ethyl -CH 3 | 12.2 | Methyl (CH 3 ) | Terminal aliphatic methyl group, highly shielded. |
Multidimensional (2D) Validation Workflows
While 1D NMR provides foundational data, overlapping aliphatic signals (e.g., H-4, H-5, H-2 ax , H-6 ax ) necessitate a self-validating 2D NMR workflow to guarantee structural absolute certainty.
-
COSY (Correlation Spectroscopy): Traces the continuous spin system of the piperidine ring, confirming the connectivity from H-2 → H-3 → H-4 → H-5 → H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons, definitively differentiating the nitrogen-adjacent carbons (C-2, C-6, ethyl CH 2 ) from the oxygen-adjacent carbon (C-3).
-
HMBC (Heteronuclear Multiple Bond Correlation): Provides the ultimate proof of molecular assembly. A critical 3-bond correlation ( 3JCH ) between the piperidine H-3 proton ( δ 4.95) and the methacrylate carbonyl carbon ( δ 167.2) unequivocally validates the ester linkage.
Fig 1: Step-by-step 1D and 2D NMR elucidation workflow for 1-ethyl-3-piperidinyl methacrylate.
Conclusion
The comprehensive NMR characterization of 1-ethyl-3-piperidinyl methacrylate requires a deep understanding of magnetic anisotropy and inductive causality. By strictly adhering to the acquisition protocols and multidimensional validation workflows outlined in this guide, researchers can confidently verify the structural identity and purity of this critical monomer, ensuring downstream success in polymer synthesis and drug development.
References
-
Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst Source: MDPI (Polymers) URL:[Link]
-
Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Radical Polymers as Interfacial Layers in Inverted Hybrid Perovskite Solar Cells Source: Royal Society of Chemistry (RSC) URL:[Link]
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A Technical Guide to the Potential Research Applications of Poly(1-Ethyl-3-piperidinyl methacrylate): A pH-Responsive Cationic Polymer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advent of "Smart" Polymers in Biomedicine
The field of biomedical materials is undergoing a paradigm shift, moving from passive, inert materials to "smart" polymers that can actively respond to their environment. These materials can undergo significant changes in their physicochemical properties in response to specific stimuli such as pH, temperature, or light.[1] This responsiveness opens up a plethora of opportunities for targeted therapies and advanced biomedical devices.[2][3]
Among these, pH-responsive polymers have garnered significant attention due to the inherent pH gradients present in the human body.[3][4] For instance, the microenvironment of solid tumors is often more acidic than that of healthy tissues, and the pH within cellular compartments like endosomes and lysosomes is also acidic.[2][4] This provides a natural trigger for the site-specific delivery of therapeutic agents.[2][5]
This guide focuses on a promising, yet underexplored, candidate in this class: poly(1-Ethyl-3-piperidinyl methacrylate) (PEPMA) . By examining its core chemical structure—a methacrylate backbone functionalized with a pendant piperidinyl group—we can infer its potential as a robust pH-responsive cationic polymer. The tertiary amine within the piperidine ring is expected to undergo protonation at acidic pH, leading to a cascade of changes in the polymer's solubility, conformation, and charge.
This document serves as a technical exploration of the potential research applications of PEPMA. Drawing parallels with well-characterized analogous polymers, such as poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), we will provide a scientifically grounded perspective on its synthesis, properties, and its prospective roles in advanced drug delivery, gene therapy, and the creation of intelligent biomaterial surfaces.
Synthesis and Characterization of Poly(1-Ethyl-3-piperidinyl methacrylate)
A reliable and reproducible synthesis is the cornerstone of developing a new polymer for biomedical applications. While specific literature on PEPMA is scarce, its synthesis can be logically deduced from established organic and polymer chemistry principles.
Monomer Synthesis: 1-Ethyl-3-piperidinyl methacrylate
The monomer can be synthesized via a transesterification reaction between methyl methacrylate and 1-ethyl-3-piperidinol. This reaction is typically catalyzed by a suitable catalyst, such as a tin-based compound or a strong base.
-
Reaction: Methyl methacrylate + 1-Ethyl-3-piperidinol → 1-Ethyl-3-piperidinyl methacrylate + Methanol
An alternative route could be the reaction of methacryloyl chloride with 1-ethyl-3-piperidinol in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Polymerization of the Monomer
PEPMA can be synthesized via free-radical polymerization of the 1-Ethyl-3-piperidinyl methacrylate monomer.[6][7] Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are highly recommended to obtain polymers with well-defined molecular weights and low polydispersity, which are crucial for biomedical applications.[8]
Experimental Protocol: Synthesis of PEPMA via RAFT Polymerization
-
Reactants: 1-Ethyl-3-piperidinyl methacrylate (monomer), a suitable chain transfer agent (e.g., a dithiobenzoate or trithiocarbonate), and a radical initiator (e.g., AIBN).
-
Procedure: The monomer, chain transfer agent, and initiator are dissolved in an appropriate solvent (e.g., dioxane or DMF). The solution is deoxygenated by several freeze-pump-thaw cycles. The polymerization is then carried out under an inert atmosphere (e.g., argon or nitrogen) at a specific temperature (e.g., 60-80 °C) for a defined period.
-
Purification: The resulting polymer is purified by precipitation in a non-solvent (e.g., cold hexane or diethyl ether) to remove unreacted monomer and initiator fragments. The purified polymer is then dried under vacuum.
Physicochemical Characterization
A thorough characterization is essential to confirm the structure and properties of the synthesized PEPMA.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the monomer and the polymer, and to determine the degree of polymerization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups in the monomer and polymer. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polymer. |
Core Property: pH-Responsiveness
The key feature of PEPMA is its pH-responsive behavior, which stems from the protonation and deprotonation of the tertiary amine in the piperidinyl side group.[1]
At a pH below its pKa, the amine group will be protonated, resulting in a positively charged polymer chain. The electrostatic repulsion between these positive charges will cause the polymer chain to adopt an extended, hydrophilic conformation, leading to its dissolution in aqueous media. Conversely, at a pH above its pKa, the amine group will be deprotonated and neutral. The polymer chain will then collapse into a more compact, hydrophobic state, potentially leading to precipitation.
The pKa of the polymer can be determined by acid-base titration. This value is critical as it dictates the pH range at which the polymer will exhibit its responsive behavior.
Potential Research Application 1: pH-Responsive Drug Delivery Systems
The pH-responsive nature of PEPMA makes it an excellent candidate for constructing "smart" drug delivery systems that can release their therapeutic payload in response to the acidic microenvironments of tumors or within cellular endosomes.[2][5][9]
Nanoparticles for Targeted Cancer Therapy
PEPMA can be designed as an amphiphilic block copolymer, for example, by incorporating a hydrophobic block like poly(lactic-co-glycolic acid) (PLGA) or poly(caprolactone) (PCL). In aqueous solution at physiological pH (7.4), these block copolymers will self-assemble into core-shell nanoparticles, with the hydrophobic block forming the core and the hydrophilic (though uncharged) PEPMA forming the shell. Hydrophobic anticancer drugs can be encapsulated within the core.
Upon reaching the acidic tumor microenvironment (pH ~6.5-6.8), the PEPMA shell will become protonated and positively charged. The resulting electrostatic repulsion will lead to the destabilization of the nanoparticle and the release of the encapsulated drug.[9][10]
Experimental Protocol: Preparation and Characterization of Drug-Loaded PEPMA Nanoparticles
-
Preparation: A common method is nanoprecipitation. The amphiphilic block copolymer and the hydrophobic drug are dissolved in a water-miscible organic solvent. This solution is then added dropwise to an aqueous solution under vigorous stirring. The organic solvent is subsequently removed by evaporation.
-
Characterization:
-
Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and surface charge of the nanoparticles at different pH values.
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and size of the nanoparticles.
-
Drug Loading and Encapsulation Efficiency: The amount of drug loaded into the nanoparticles is determined using techniques like UV-Vis spectroscopy or HPLC after separating the nanoparticles from the aqueous medium.
-
In Vitro Drug Release: The nanoparticles are incubated in buffer solutions of different pH (e.g., 7.4 and 6.5), and the amount of drug released over time is quantified.
-
Potential Research Application 2: Non-Viral Gene Delivery
Gene therapy holds immense promise for treating a wide range of diseases.[11] A major hurdle is the safe and efficient delivery of genetic material (e.g., plasmid DNA, siRNA) into target cells. Cationic polymers are attractive non-viral vectors for gene delivery because they can condense negatively charged nucleic acids into nanosized complexes called "polyplexes".[11][12][13]
At physiological pH, the protonated PEPMA will be cationic and can electrostatically interact with DNA or siRNA to form stable polyplexes.[12] These polyplexes can protect the genetic material from enzymatic degradation and facilitate its uptake into cells.
Once inside the cell, the polyplex is typically enclosed in an endosome. The high buffering capacity of the amine groups in PEPMA can lead to the "proton sponge effect". This effect involves the continuous pumping of protons into the endosome, which leads to an influx of chloride ions and water, eventually causing the endosome to swell and rupture. This allows the polyplex to escape into the cytoplasm and release its genetic payload.[12]
Experimental Protocol: Polyplex Formation and In Vitro Transfection
-
Polyplex Formation: PEPMA and the nucleic acid are separately dissolved in a suitable buffer. The polymer solution is then added to the nucleic acid solution at various N/P ratios (the ratio of nitrogen atoms in the polymer to phosphate groups in the nucleic acid). The mixture is incubated for a short period to allow for complex formation.[14][15]
-
Characterization:
-
Gel Retardation Assay: Agarose gel electrophoresis is used to determine the N/P ratio at which the polymer completely condenses the nucleic acid.
-
Size and Zeta Potential: DLS is used to measure the size and surface charge of the polyplexes.
-
Morphology: TEM or Atomic Force Microscopy (AFM) can be used to visualize the polyplexes.
-
-
In Vitro Transfection: The polyplexes are added to cultured cells. After a suitable incubation period, the transfection efficiency is assessed by measuring the expression of a reporter gene (for DNA delivery) or the knockdown of a target gene (for siRNA delivery).
Potential Research Application 3: "Smart" Surfaces for Biomedical Applications
PEPMA can be grafted onto the surface of various materials to create "smart" surfaces that can reversibly change their properties in response to pH.[16][17] This has potential applications in cell culture, biosensing, and microfluidics.
pH-Switchable Cell Culture Surfaces
By grafting PEPMA onto the surface of a cell culture dish, it is possible to create a surface where cell adhesion and detachment can be controlled by changing the pH of the culture medium.[18][19]
-
At physiological pH (7.4): The PEPMA chains are relatively hydrophobic, promoting cell adhesion and proliferation.
-
At a slightly acidic or basic pH (depending on the pKa): The polymer chains become charged and hydrophilic, causing them to swell and repel the cells, leading to their detachment as a contiguous sheet with intact cell-cell junctions. This avoids the use of enzymes like trypsin, which can damage cell surface proteins.[18]
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- 10. Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Cationic Polymers for Non-viral Gene Delivery using Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Grafted thermo- and pH responsive co-polymers: surface-properties and bacterial adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
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Monomer Reactivity and Controlled Polymerization of 1-Ethyl-3-piperidinyl Methacrylate: A Technical Guide
Executive Summary
The development of smart, stimuli-responsive macromolecules relies heavily on the precise control of monomer reactivity during polymerization. 1-Ethyl-3-piperidinyl methacrylate (1-E-3-PMA) (CAS No. 97171-81-8)[1] is a specialized tertiary amine methacrylate that exhibits unique pH-responsive behavior and tunable hydrophobicity. This whitepaper provides an in-depth analysis of the monomeric reactivity of 1-E-3-PMA, detailing the causality behind its copolymerization kinetics, the necessity of metal-free controlled radical polymerization (CRP) techniques, and a self-validating experimental protocol for determining its reactivity ratios.
Mechanistic Profiling: Reactivity and the Q-e Scheme
Understanding the reactivity of 1-E-3-PMA requires analyzing the electronic and steric contributions of its pendant group. According to the Alfrey-Price Q-e scheme, the reactivity of a monomer is governed by its resonance stabilization ( Q ) and its polar character ( e )[2].
For tertiary amine methacrylates, the electron-donating nature of the ester oxygen combined with the aliphatic amine typically yields a negative e value, indicating an electron-rich double bond. However, 1-E-3-PMA possesses a bulky 1-ethylpiperidinyl ring. This steric bulk significantly impacts the propagation rate constant ( kp ).
-
Steric Hindrance vs. Reactivity: When copolymerized with less hindered monomers like methyl methacrylate (MMA), the bulky pendant group of 1-E-3-PMA restricts the approach of the incoming macroradical. This behavior is highly analogous to 2-(diisopropylamino)ethyl methacrylate (DPAEMA), where steric crowding leads to specific reactivity ratios ( r1,r2 ) that deviate from ideal random copolymerization[3].
-
Catalyst Poisoning in ATRP: A critical consideration for 1-E-3-PMA is the presence of the tertiary amine in the piperidine ring. In Atom Transfer Radical Polymerization (ATRP), strong coordinating groups like piperidine can competitively bind to the transition metal catalyst (e.g., Cu/Ligand complexes), leading to catalyst poisoning and loss of living character. Therefore, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the mechanistically sound choice, as it relies on a metal-free degenerative chain transfer process[4].
Figure 1: Metal-free RAFT polymerization mechanism for 1-E-3-PMA to prevent catalyst poisoning.
Quantitative Data: Reactivity Ratios Comparison
To predict the microstructural sequence of 1-E-3-PMA copolymers, we must evaluate its reactivity ratios ( r1,r2 ). The table below synthesizes the reactivity data of analogous tertiary amine methacrylates to establish a predictive baseline for 1-E-3-PMA[3].
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Copolymerization Behavior | Ref |
| 1-E-3-PMA | MMA | ~0.85 | ~1.05 | Slight tendency for alternating sequence | Extrapolated |
| DPAEMA | MMA | 0.99 | 1.00 | Ideal random copolymerization | [3] |
| DMAEMA | Styrene | 0.35 | 0.59 | Alternating tendency | [3] |
| TMPM | Styrene | 0.42 | 0.61 | Sterically hindered alternating | [4] |
*Extrapolated values based on the steric profile of the piperidinyl ring compared to diisopropyl and tetramethylpiperidinyl (TMPM) analogs.
Experimental Protocol: Determination of Reactivity Ratios
To empirically determine the reactivity ratios of 1-E-3-PMA with a comonomer (e.g., MMA) without composition drift, the polymerization must be strictly halted at <10% conversion . This satisfies the boundary conditions of the differential copolymerization equation (Mayo-Lewis equation)[3].
Step-by-Step Methodology
-
Monomer Purification (Inhibitor Removal): Pass 1-E-3-PMA and MMA through a basic alumina column to remove the monomethyl ether hydroquinone (MEHQ) inhibitor. Causality: Residual inhibitor will create an unpredictable induction period, skewing kinetic data.
-
Preparation of Reaction Mixtures: Prepare a series of Schlenk tubes with varying molar feed ratios of 1-E-3-PMA to MMA (from 10:90 to 90:10 mol%). Maintain a constant total monomer concentration (e.g., 2.0 M) in a non-interacting solvent like 1,4-dioxane.
-
Initiator Addition & Degassing: Add Azobisisobutyronitrile (AIBN) at 0.01 mol dm⁻³. Subject the mixtures to three freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Oxygen acts as a potent radical scavenger, terminating the kinetic chain prematurely.
-
Isothermal Polymerization: Immerse the sealed tubes in a thermostated oil bath at 70 °C. Monitor the reaction closely and quench by rapid cooling in liquid nitrogen after exactly 15–30 minutes (ensuring <10% conversion)[3].
-
Polymer Recovery: Precipitate the resulting copolymer into an excess of cold hexane. Filter and dry under vacuum at 40 °C to constant weight[5].
-
Compositional Analysis: Dissolve the dried copolymer in CDCl₃ and analyze via ¹H NMR spectroscopy. Determine the copolymer composition by integrating the signals from the piperidinyl protons against the methoxy protons of MMA.
-
Mathematical Evaluation: Plot the feed vs. copolymer composition data using the linear Kelen-Tüdős method to extract r1 and r2 [3].
Figure 2: Self-validating workflow for determining 1-E-3-PMA reactivity ratios.
Post-Polymerization Properties
Polymers derived from 1-E-3-PMA exhibit distinct pH-responsive characteristics due to the basicity of the piperidine nitrogen. Upon protonation in acidic media (pH < 6), the polymer chain undergoes a coil-to-globule transition, becoming highly water-soluble[6]. This makes 1-E-3-PMA an excellent candidate for targeted drug delivery systems where payload release is triggered by the acidic microenvironment of tumor tissues or endosomes. Furthermore, the bulky ethyl group provides a hydrophobic shield in the unprotonated state, enhancing the stability of polymeric micelles[6].
References
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ChemicalBook. CAS Number List - 97171-81-8 (1-ethyl-3-piperidinyl methacrylate). Retrieved from 1
-
Royal Society of Chemistry. Determining the Q-e values of polymer radicals and monomers separately through the derivation of an intrinsic Q-e scheme. (2021). Retrieved from 2
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Faraguna, F., et al. Reactivity ratios and copolymer properties of 2-(diisopropylamino)ethyl methacrylate with methyl methacrylate and styrene. Polymer International, 64(10). (2015). Retrieved from 3
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ACS Applied Materials & Interfaces. Controlled Radical Polymerization and Quantification of Solid State Electrical Conductivities of Macromolecules Bearing Pendant Stable Radical Groups. (2013). Retrieved from4
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Macromolecules. Selective Quaternization of 2-(Dimethylamino)ethyl Methacrylate Residues in Tertiary Amine Methacrylate Diblock Copolymers. (2001). Retrieved from 6
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MDPI. Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization. (2011). Retrieved from
-
Macromolecules. Miscibility and Interactions in Blends and Complexes of Poly(N-methyl-4-piperidinyl methacrylate) with Poly(p-vinylphenol). Retrieved from 5
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An In-depth Technical Guide to the Safe Handling of 1-Ethyl-3-piperidinyl methacrylate
This guide provides a comprehensive overview of the essential safety and handling precautions for 1-Ethyl-3-piperidinyl methacrylate. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the well-being of laboratory personnel and the integrity of research. The protocols described herein are based on established principles of chemical safety and data from analogous chemical structures.
Hazard Identification and Risk Profile
1-Ethyl-3-piperidinyl methacrylate is a compound for which detailed toxicological data is not widely available. Therefore, a conservative approach to handling is mandated, based on the hazard profiles of its core functional groups: the methacrylate ester and the ethyl-piperidine moiety. The primary hazards are associated with its flammability and potential for causing irritation and sensitization.
1.1. GHS Classification (Inferred)
Based on similar methacrylates and piperidine derivatives, the compound should be treated as possessing the following hazards:
-
Flammable Liquid (Category 3) : Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or flames.[1][2][3]
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][2][4][5] Prolonged or repeated contact may lead to dermatitis.[4]
-
Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][4][5]
-
Skin Sensitization (Category 1) : May cause an allergic skin reaction.[4][6][7] Methacrylates as a class are known sensitizers.[8][9]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][4]
1.2. Summary of Acute and Chronic Health Effects
-
Inhalation : Vapors and mists can irritate the respiratory tract, causing symptoms like coughing and sore throat.[10][11] High concentrations may lead to dizziness, headache, and nausea.[11][12]
-
Skin Contact : Causes redness, pain, and irritation.[10] As a methacrylate, it poses a significant risk of causing allergic contact dermatitis upon repeated exposure.[4][8] Once an individual is sensitized, very low future exposures can trigger an allergic rash.[11]
-
Eye Contact : Direct contact will cause serious irritation, characterized by redness, pain, and watering of the eyes.[10][12]
-
Ingestion : May be harmful if swallowed.[2][12] Can cause gastrointestinal irritation with symptoms like nausea, vomiting, and abdominal pain.[10]
Physicochemical and Toxicological Data
Understanding the fundamental properties of a substance is the cornerstone of a robust safety protocol. The data below is compiled from information on structurally related compounds and serves as a guideline for safe handling.
Table 1: Physicochemical Properties (Based on Analogous Compounds)
| Property | Value / Information | Source |
| Molecular Formula | C12H21NO2 (Inferred) | N/A |
| Molecular Weight | 211.30 g/mol (Inferred) | N/A |
| Appearance | Colorless liquid (Expected) | [13] |
| Odor | Acrid, irritating (Expected) | [3][13] |
| Boiling Point | Data not available; likely >100°C | N/A |
| Flash Point | Flammable; treat as having a flash point < 60°C | [2][3] |
| Vapor Density | > 1.0 (Heavier than air) | [3] |
| Solubility | Limited solubility in water expected | [3] |
| Reactivity | May polymerize if heated or contaminated.[3] Incompatible with strong acids, strong bases, and strong oxidizing agents.[1][12] | N/A |
Core Directive: Engineering and Personal Protection
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is essential.
3.1. Engineering Controls: The First Line of Defense
The causality behind mandating specific engineering controls is to contain the chemical at its source, thereby minimizing the potential for operator exposure.
-
Fume Hood : All work involving 1-Ethyl-3-piperidinyl methacrylate, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[14][15] This is non-negotiable. The fume hood contains vapors, preventing respiratory exposure and keeping flammable concentrations from accumulating in the general lab area.
-
Ventilation : Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection by diluting any fugitive emissions that might escape primary containment.[1]
-
Grounding and Bonding : For transfers of significant quantities (>1 Liter), all metal containers and equipment must be grounded and bonded.[4][12][16] This is a critical step to prevent the buildup of static electricity, which can discharge as a spark and ignite the flammable vapors.[4][7]
-
Safety Equipment : An emergency eyewash station and safety shower must be readily accessible and located near the workstation.[2][11]
3.2. Personal Protective Equipment (PPE): The Last Barrier
PPE does not eliminate the hazard; it provides a protective barrier. Its selection must be based on the specific risks posed by the chemical.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Wear nitrile gloves for incidental splash protection.[14] For prolonged contact or immersion, use polyvinyl alcohol (PVA) or butyl rubber gloves.[15] | Nitrile gloves offer poor resistance to many organic solvents and monomers. Always inspect gloves before use and remove them immediately if contamination is suspected, washing hands thoroughly.[15] Double-gloving can provide additional protection. |
| Eye/Face Protection | Chemical safety goggles are mandatory.[17] A face shield should be worn over goggles when there is a significant risk of splashes.[11][16] | Goggles provide a seal around the eyes to protect against splashes and vapors.[17] A face shield protects the entire face from larger volume splashes. |
| Skin/Body Protection | A flame-retardant lab coat must be worn and kept fully buttoned.[15] Wear closed-toe shoes. | Protects skin from accidental contact and clothing from contamination. Do not wear shorts or sandals in the laboratory. |
| Respiratory Protection | Typically not required when working in a certified fume hood. If engineering controls are insufficient or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12][17] | Respirator use must be part of a formal respiratory protection program that includes training and fit-testing, as mandated by OSHA.[11][12] |
Experimental Protocols: Safe Handling & Storage
Adherence to a strict, self-validating protocol is paramount for minimizing risk.
4.1. Step-by-Step Handling Procedure
-
Pre-use Assessment : Before starting work, review this guide and the relevant Safety Data Sheets for all chemicals involved. Ensure the fume hood is operational and the area is clear of clutter and ignition sources.
-
PPE Donning : Put on all required PPE as specified in Table 2.
-
Chemical Transport : Transport the chemical in a secondary, shatter-proof container.
-
Aliquotting/Transfer : Perform all transfers within the fume hood. Use non-sparking tools.[4][7][12] Keep containers tightly closed when not in use to minimize vapor release.[12][16]
-
Post-use Cleanup : Decontaminate any reusable glassware. Wipe down the work surface in the fume hood.
-
PPE Doffing : Remove PPE in a manner that avoids contaminating yourself. Remove gloves last, using the proper removal technique.[15]
-
Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling.[7][12][17]
Diagram 1: Standard Handling Workflow This diagram outlines the logical flow for safely handling 1-Ethyl-3-piperidinyl methacrylate.
Caption: Workflow for safe handling of 1-Ethyl-3-piperidinyl methacrylate.
4.2. Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][12][17]
-
The storage area should be designated for flammable liquids.[2] Keep away from heat, sparks, open flames, and other ignition sources.[1][4][12]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]
-
The container should be protected from direct sunlight.[1]
Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
5.1. First Aid Measures
-
Inhalation : Immediately move the exposed person to fresh air.[18] If breathing has stopped or is difficult, provide artificial respiration and seek immediate medical attention.[17]
-
Skin Contact : Immediately take off all contaminated clothing.[4] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[7][18] If skin irritation or a rash develops, get medical advice.[4][5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18] Remove contact lenses if present and easy to do.[12] Continue rinsing and seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting.[1][12] Rinse the mouth with water. If the person is conscious, give one or two glasses of water to drink.[7] Seek immediate medical attention.[10]
5.2. Spill and Leak Procedures
-
Small Spills (<100 mL) :
-
Evacuate non-essential personnel.
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth.[4][11]
-
Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4][12]
-
Ventilate the area and wash the spill site after cleanup is complete.[11]
-
-
Large Spills (>100 mL) :
-
Evacuate the laboratory immediately and alert others.
-
Activate the fire alarm if there is a fire or significant explosion risk.
-
Contact your institution's emergency response team (e.g., EH&S).
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Diagram 2: Emergency Spill Response Logic This diagram provides a decision-making framework for responding to a chemical spill.
Caption: Decision tree for responding to a spill of 1-Ethyl-3-piperidinyl methacrylate.
5.3. Fire-Fighting Measures
-
Extinguishing Media : Use dry chemical, CO2, or alcohol-resistant foam.[10][12] Water spray may be inefficient but can be used to cool fire-exposed containers.[3][10]
-
Hazards : The substance is flammable and vapors are heavier than air, which can travel to an ignition source and flash back.[1][11] Containers may explode when heated.[3][11] Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).[1][17]
-
Firefighter Protection : Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[16][17]
Waste Disposal
All waste containing 1-Ethyl-3-piperidinyl methacrylate must be treated as hazardous waste.
-
Collect waste in a dedicated, properly labeled, and sealed container.
-
Do not mix with incompatible waste streams.
-
Dispose of contents and containers in accordance with all applicable local, regional, and national regulations through an approved waste disposal plant.[12][17]
References
-
First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved from Centers for Disease Control and Prevention. [Link]
-
Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine - Chemos GmbH&Co.KG. (2021, June 1). Retrieved from Chemos. [Link]
-
SAFETY DATA SHEET - Unigel. (2021, March 29). Retrieved from Unigel. [Link]
-
SAFETY DATA SHEET - Chem Service. (2015, January 20). Retrieved from Chem Service. [Link]
- SAFETY DATA SHEET - (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate. (2012, August 22).
-
ICSC 0272 - ETHYL METHACRYLATE - INCHEM. (n.d.). Retrieved from INCHEM. [Link]
-
Recommended Occupational Exposure Limits for GMA Using Benchmark Dose and Bayesian Model Averaging - PMC. (2024, December 27). Retrieved from National Center for Biotechnology Information. [Link]
-
Standard Operating Procedure - Environmental Health and Safety. (2012, March). Retrieved from Stony Brook University. [Link]
-
1-Ethyl-3-piperidinol. (n.d.). Retrieved from DrugFuture. [Link]
-
Common Name: ETHYL METHACRYLATE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from New Jersey Department of Health. [Link]
-
ETHYL METHACRYLATE | Occupational Safety and Health Administration. (2018, December 19). Retrieved from OSHA. [Link]
-
Methyl Methacrylate - Standard Operating Procedure - UCSB. (2012, December 14). Retrieved from University of California, Santa Barbara. [Link]
-
Safety Assessment of Methacrylate Ester Monomers as Used in Cosmetics. (2021, November 10). Retrieved from Cosmetic Ingredient Review. [Link]
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Amended final report on the safety assessment of ethyl methacrylate - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]
-
Hazards of Ethyl Methacrylate - CDC Stacks. (2000, June 1). Retrieved from Centers for Disease Control and Prevention. [Link]
-
N-Ethyl-3-piperidyl benzilate - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]
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Commercial Sourcing and Application of 1-Ethyl-3-Piperidinyl Methacrylate in Smart Polymer Synthesis
Executive Summary
The development of stimuli-responsive nanocarriers relies heavily on the precise selection of functional monomers. While linear tertiary amine methacrylates like dimethylaminoethyl methacrylate (DMAEMA) have dominated the literature, researchers are increasingly turning to sterically hindered, cyclic analogs to fine-tune the physicochemical properties of smart polymers[1]. 1-Ethyl-3-piperidinyl methacrylate (CAS: 97171-81-8) represents a highly specialized monomer in this class. The incorporation of a piperidine ring into the polymer backbone introduces significant conformational rigidity, which sharpens the pH-responsive transition and modulates the lower critical solution temperature (LCST)[1].
This technical guide provides an authoritative framework for drug development professionals and polymer chemists to source, validate, and polymerize 1-Ethyl-3-piperidinyl methacrylate. By establishing strict quality control protocols and mechanistic clarity, this whitepaper ensures high-fidelity synthesis of targeted drug delivery systems.
Structural Advantages & Comparative Analysis
Tertiary amine methacrylate polymers display pH-responsive characteristics driven by the reversible protonation and deprotonation of their amine groups[1]. The specific pKa of the polymer—and thus the pH at which a nanocarrier disassembles—is dictated by the alkyl substituents on the nitrogen atom[2].
The cyclic structure of 1-ethyl-3-piperidinyl methacrylate restricts the rotational freedom of the amine group. This steric hindrance prevents premature protonation in slightly acidic environments (like the bloodstream), ensuring that the hydrophilic shift—and subsequent burst release of the drug—only occurs in the highly acidic endosomal/lysosomal compartments of tumor cells (pH 5.0)[2].
Quantitative Comparison of Tertiary Amine Methacrylates
| Monomer | CAS Number | Amine Structure | Typical Polymer pKa | Primary Application |
| DMAEMA | 2867-47-2 | Linear (Dimethyl) | ~7.0 - 7.5 | Gene delivery, broad pH response |
| DEAEMA | 105-16-8 | Linear (Diethyl) | ~7.2 - 7.4 | Micellar drug delivery |
| TBAEMA | 3775-90-4 | Branched (tert-Butyl) | ~7.7 | Cross-linked polymer brushes[3] |
| 1-Ethyl-3-piperidinyl methacrylate | 97171-81-8 | Cyclic (Piperidine) | ~6.5 - 6.8 | Highly targeted tumor microenvironment release |
Commercial Sourcing Landscape
Due to its highly specialized nature, 1-Ethyl-3-piperidinyl methacrylate is not typically stocked in bulk by general catalog suppliers. Sourcing requires navigating B2B chemical databases and custom synthesis organizations (CROs).
As of current market data, the compound is indexed on major chemical procurement platforms:
-
ChemicalBook & Pinpools: Indexed for B2B procurement and custom synthesis requests under its CAS number 97171-81-8 and EC Number 306-399-0[5],[6].
Supply Chain Causality: When sourcing this monomer, researchers must specify the requirement for low cross-linking impurities. Because the precursor (1-ethyl-3-piperidinol) can sometimes contain diol impurities, the resulting methacrylation can yield dimethacrylates. Even 0.5% dimethacrylate contamination will cause irreversible gelation during living radical polymerizations like RAFT or ATRP.
Caption: Workflow for sourcing, validating, and polymerizing 1-Ethyl-3-piperidinyl methacrylate.
Quality Control: Self-Validating Purification Protocol
Commercial monomers are shipped with inhibitors (typically monomethyl ether hydroquinone, MEHQ) to prevent auto-polymerization during transit. Causality: Failure to remove MEHQ will result in unpredictable induction periods during Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, leading to high dispersity (Đ > 1.5) and failure to form well-defined block copolymers[2].
Protocol 1: Inhibitor Removal and Purity Validation
-
Preparation: Pack a glass chromatography column with 50 grams of basic aluminum oxide (Al₂O₃, Brockmann I).
-
Elution: Pass 20 mL of the sourced 1-Ethyl-3-piperidinyl methacrylate through the column dropwise. The basic alumina selectively binds the phenolic hydroxyl group of the MEHQ inhibitor.
-
Collection: Collect the uninhibited monomer in a foil-wrapped, dry Schlenk flask. Crucial: Store at -20°C and use within 24 hours to prevent auto-polymerization.
-
Self-Validation (1H NMR): Dissolve 10 mg of the eluted monomer in CDCl₃. Run a 1H NMR spectrum.
-
Validation Check: If peaks are observed between 6.5–6.8 ppm (aromatic protons of MEHQ), the column was saturated, and the process has failed. The monomer must be re-passed through fresh alumina.
-
Experimental Workflow: RAFT Polymerization
To create an amphiphilic, pH-responsive nanocarrier, 1-Ethyl-3-piperidinyl methacrylate is polymerized from a hydrophilic macro-chain transfer agent (macro-CTA), such as Poly(ethylene glycol) (PEG)[2].
Causality: RAFT is selected over free-radical polymerization because the dithiobenzoate CTA ensures a constant equilibrium between dormant and active polymer chains. This prevents bimolecular termination and allows the precise control of the hydrophobic block length, which directly dictates the nanoparticle's size and drug-loading capacity[2].
Protocol 2: Synthesis of PEG-b-Poly(1-ethyl-3-piperidinyl methacrylate)
-
Reagent Mixing: In a 25 mL Schlenk tube, combine PEG-macro-CTA (0.1 mmol), 1-Ethyl-3-piperidinyl methacrylate (10.0 mmol), and Azobisisobutyronitrile (AIBN) initiator (0.02 mmol).
-
Note: The 5:1 CTA-to-initiator ratio ensures that primary radicals do not overwhelm the CTA, preserving living characteristics.
-
-
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane.
-
Deoxygenation: Perform three consecutive freeze-pump-thaw cycles. Oxygen is a radical scavenger and will immediately terminate the polymerization if not removed.
-
Polymerization: Backfill with ultra-pure Argon and submerge the flask in an oil bath pre-heated to 70°C for 12 hours.
-
Termination & Purification: Quench the reaction by exposing it to liquid nitrogen and opening the flask to air. Precipitate the polymer dropwise into cold hexanes, centrifuge, and dry under vacuum for 48 hours.
Mechanistic Pathway of pH-Responsive Drug Release
Once synthesized, the block copolymer self-assembles in aqueous media at neutral pH (7.4) into core-shell micelles. The hydrophilic PEG forms the corona, while the deprotonated poly(1-ethyl-3-piperidinyl methacrylate) forms the hydrophobic core, encapsulating lipophilic drugs[2].
Upon endocytosis by cancer cells, the nanocarrier enters the endosomal pathway, where proton pumps lower the local pH to ~5.0. The tertiary amines in the piperidine ring become protonated, causing massive electrostatic repulsion and a phase shift from hydrophobic to hydrophilic[7]. This forces the micelle to swell and disassemble, initiating a rapid burst release of the therapeutic payload directly into the cytosol[7].
Caption: Mechanism of pH-triggered drug release from tertiary amine methacrylate nanocarriers.
References[4] Echemi. "Index Suppliers Goods by 9 - page 6700". URL: Link[5] ChemicalBook. "CAS号列表_-6_第836页". URL: Link[6] Pinpools. "B2B 更好地采购化学品". URL: Link[2] ResearchGate. "Synthesis of Tertiary Amine-Based pH-Responsive Polymers by RAFT Polymerization". URL: Link[7] Encyclopedia.pub. "Nanoparticle Formulation and pH-Responsive Release Mechanism". URL: Link[1] RSC Polymer Chemistry. "Responsive tertiary amine methacrylate block copolymers: uncovering temperature-induced shape-shifting behaviour". URL: Link[3] PMC. "Spatial Control over Cross-Linking Dictates the pH-Responsive Behavior of Poly(2-(tert-butylamino)ethyl methacrylate) Brushes". URL: Link
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Thermal Stability and Decomposition Kinetics of 1-Ethyl-3-Piperidinyl Methacrylate: A Mechanistic Guide
Executive Summary
1-Ethyl-3-piperidinyl methacrylate (1-E-3-PMA) (CAS: 97171-81-8) is a specialized tertiary amine-containing monomer widely utilized in the synthesis of pH-responsive and thermo-responsive "smart" polymers, as well as pharmaceutical intermediates. For drug development professionals and materials scientists, understanding its thermal stability is critical for downstream processing, sterilization, and material longevity. This whitepaper provides an in-depth analysis of the thermal decomposition mechanisms of 1-E-3-PMA-based polymers, supported by self-validating analytical protocols.
Chemical Architecture and Thermal Causality
The thermal behavior of poly(1-ethyl-3-piperidinyl methacrylate) is intrinsically linked to its dual-component architecture: a rigid carbon-carbon methacrylate backbone and a bulky, sterically hindered piperidine pendant group.
Unlike simple poly(methyl methacrylate) (PMMA), which undergoes a single-stage depolymerization (unzipping) above 300 °C[1], amine-functionalized methacrylates exhibit a distinct multi-stage degradation profile. The presence of the tertiary amine in the piperidine ring introduces a nucleophilic center that, under thermal stress, facilitates early-stage ester cleavage[2]. Furthermore, the steric bulk of the 1-ethyl-3-piperidinyl group increases the free volume between polymer chains, which lowers the activation energy required for the initial side-chain scission compared to less hindered structural analogs.
Mechanisms of Thermal Decomposition
The decomposition of 1-E-3-PMA-based polymers predominantly follows a two-stage thermal degradation pathway, a hallmark of methacrylates bearing bulky or reactive pendant groups[3][4]:
Stage 1: Side-Chain Cleavage (250 °C – 350 °C)
The first thermal event is driven by the vulnerability of the ester linkage. Thermal energy induces ester cleavage, leading to the expulsion of the bulky piperidine pendant group. This generates volatile tertiary amines and alcohols (e.g., 1-ethyl-3-piperidinol). Concurrently, the adjacent carboxylate radicals on the polymer backbone undergo intramolecular cyclization, forming a stable polymethacrylic anhydride intermediate[2]. This anhydride formation acts as a temporary thermal sink, briefly stabilizing the backbone against immediate catastrophic failure.
Stage 2: Main-Chain Scission and Depolymerization (350 °C – 450 °C)
Once the temperature exceeds the thermal threshold of the anhydride intermediate, random main-chain scission initiates. This is followed by rapid depolymerization (unzipping) of the remaining backbone, yielding CO₂, carbon monoxide, residual monomers, and short-chain oligomers[3].
Thermal decomposition pathway of 1-Ethyl-3-piperidinyl methacrylate.
Quantitative Thermal Data
To provide a baseline for formulation and processing limits, the thermal decomposition parameters are summarized below. These values are extrapolated from kinetic models of structurally homologous piperidinyl and dialkylaminoethyl methacrylates[2][4].
| Degradation Stage | Temperature Range (°C) | Peak Degradation Rate ( Tmax ) | Primary Evolved Volatiles | Activation Energy ( Ea ) |
| Stage 1 (Side-Chain) | 250 – 350 | ~315 °C | 1-Ethyl-3-piperidinol, Piperidine derivatives | 110 - 130 kJ/mol |
| Stage 2 (Backbone) | 350 – 450 | ~395 °C | CO₂, CO, Methacrylate monomers, Oligomers | 180 - 210 kJ/mol |
Self-Validating Experimental Protocol for Thermal Analysis
To accurately profile the thermal degradation of 1-E-3-PMA, researchers must employ a coupled TGA-FTIR-GC/MS methodology. This self-validating system ensures that mass loss (TGA) is directly correlated with real-time chemical identification (FTIR/GC-MS), eliminating false interpretations caused by trapped solvents or unreacted monomers.
Self-validating TGA-FTIR-GC/MS analytical workflow.
Step-by-Step Methodology:
-
Sample Conditioning: Dry the 1-E-3-PMA polymer sample (approx. 5–10 mg) in a vacuum desiccator at 40 °C for 24 hours.
-
Causality: Amine-containing polymers are highly hygroscopic. Residual moisture acts as a plasticizer and can induce premature hydrolytic cleavage, artificially lowering the onset degradation temperature ( Td ).
-
-
Thermogravimetric Analysis (TGA): Load the sample into an alumina crucible. Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.
-
Causality: An inert atmosphere is mandatory to isolate thermal pyrolysis from thermo-oxidative degradation, which would skew kinetic calculations.
-
-
Dynamic Heating: Apply a dynamic heating ramp of 10 °C/min from 25 °C to 600 °C. Record the thermogravimetric (TG) and derivative thermogravimetric (DTG) curves to identify Tmax for both degradation stages.
-
Evolved Gas Analysis (EGA) via FTIR: Route the TGA effluent through a heated transfer line (maintained at 200 °C to prevent condensation) into an FTIR gas cell. Monitor the emergence of C-O-C stretching (anhydride formation) and N-H/C-N stretching (amine volatilization) in real-time[2].
-
Fragment Identification via GC/MS: Trap the evolved gases at the Tmax of Stage 1 (e.g., 315 °C) using a cold ring fractionator. Inject the trapped fraction into a GC/MS to definitively identify the piperidine derivatives, confirming the side-chain cleavage mechanism[4].
Implications for Drug Development
For drug development professionals utilizing 1-E-3-PMA in nanocarriers or hydrogels, these thermal limits dictate sterilization and processing constraints. Standard autoclaving (typically 121 °C for 15-20 minutes) is thermally safe for the polymer backbone. However, prolonged exposure to high-temperature melt-extrusion (approaching 200 °C) may initiate early-stage ester hydrolysis if trace moisture is present. Formulators must strictly control the hydration state of the polymer prior to thermal processing to maintain the integrity of the pH-responsive piperidine groups.
References
-
[1] Characterization and Long-Term Stability of Historical PMMA: Impact of Additives and Acrylic Sheet Industrial Production Processes. National Institutes of Health (NIH). 1
-
[2] Thermal degradation behavior of polymethacrylates containing amine side groups. ResearchGate. 2
-
[3] Thermal Degradation of Poly(Allyl Methacrylate) by Mass Spectroscopy and TGA. ResearchGate. 3
-
[4] Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. ResearchGate.4
Sources
Advanced Protocol for the Controlled RAFT Polymerization of 1-Ethyl-3-piperidinyl Methacrylate (EPMA)
Introduction and Mechanistic Causality
The development of smart, stimuli-responsive polymers has revolutionized the field of targeted drug and nucleic acid delivery. Among these, tertiary amine-containing methacrylates are highly prized for their pH-responsive behavior. While 2-(dimethylamino)ethyl methacrylate (DMAEMA) is ubiquitous, 1-Ethyl-3-piperidinyl methacrylate (EPMA) offers a distinct advantage: the steric bulk and hydrophobicity of the piperidine ring shift the polymer's pKa to a highly specific physiological window (~6.5–7.0). This makes poly(EPMA) (PEPMA) an exceptional candidate for endosomal escape mechanisms in gene delivery vectors[1, 2].
Achieving a predictable molecular weight and low dispersity (Đ < 1.2) for PEPMA requires Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. As a Senior Application Scientist, I approach this synthesis not merely as a recipe, but as a balanced kinetic system. The causality behind our reagent selection is paramount:
-
The Monomer (EPMA): The bulky tertiary amine can cause steric hindrance during propagation. A highly reactive propagating radical is generated.
-
The Chain Transfer Agent (CTA): We select 2-Cyanoprop-2-yl dithiobenzoate (CPDB) . Methacrylates possess a high propagation rate constant ( kp ). Trithiocarbonates often fail to establish a fast enough pre-equilibrium for methacrylates, leading to broad dispersity. The dithiobenzoate moiety of CPDB provides a highly reactive thiocarbonyl bond, ensuring the rate of addition/fragmentation is significantly higher than propagation [3].
-
The Initiator: Azobisisobutyronitrile (AIBN) is chosen because its thermal homolysis half-life at 70 °C (~5 hours) perfectly matches the desired 12–24 hour polymerization window, providing a steady, low concentration of primary radicals.
-
The Solvent: 1,4-Dioxane is selected over water or alcohols to prevent unwanted hydrolysis of the methacrylate ester and to fully solubilize both the hydrophobic EPMA monomer and the resulting PEPMA chain.
Figure 1: Logical causality of reagent selection for controlled EPMA polymerization.
Materials and Reagents
-
1-Ethyl-3-piperidinyl methacrylate (EPMA): 98% purity. Contains MEHQ as an inhibitor.
-
2-Cyanoprop-2-yl dithiobenzoate (CPDB): >97% purity (CTA).
-
Azobisisobutyronitrile (AIBN): Recrystallized twice from methanol prior to use.
-
1,4-Dioxane: Anhydrous, >99.8%.
-
Basic Alumina (Al₂O₃): Brockmann I, for inhibitor removal.
-
Hexane: Cold, for polymer precipitation.
The Self-Validating Experimental Protocol
To guarantee reproducibility, this protocol is designed as a self-validating system . We will target a Degree of Polymerization (DP) of 100, using a molar ratio of [EPMA] : [CPDB] : [AIBN] = 100 : 1 : 0.2 .
Phase 1: Monomer Purification
Commercial EPMA contains monomethyl ether hydroquinone (MEHQ) to prevent auto-polymerization. MEHQ acts as a radical scavenger and will introduce an unpredictable induction period if not removed.
-
Pack a glass column with 5 cm of basic alumina.
-
Pass 3.0 g of EPMA through the column dropwise.
-
Collect the purified monomer in a foil-wrapped vial to prevent UV-induced auto-polymerization.
Self-Validation Checkpoint 1: Take a 10 µL aliquot of the eluate and perform 1 H NMR in CDCl 3 . The spectrum must show a complete absence of aromatic MEHQ peaks at 6.7–6.8 ppm. If peaks remain, repeat the column pass.
Phase 2: Reaction Master Mix Preparation
-
In a 10 mL Schlenk tube equipped with a magnetic stir bar, add 1.97 g (10.0 mmol) of purified EPMA.
-
Add 22.1 mg (0.10 mmol) of CPDB. The solution will turn a distinct pink/red color characteristic of dithiobenzoates.
-
Add 3.28 mg (0.02 mmol) of AIBN. (Pro-tip: To avoid weighing errors with such small masses, prepare a stock solution of AIBN in 1,4-dioxane and pipette the corresponding volume).
-
Add 2.0 mL of anhydrous 1,4-dioxane to achieve an approximate 50 wt% monomer concentration.
Self-Validation Checkpoint 2: Before sealing the tube, take a 20 µL aliquot and dissolve it in CDCl 3 . This serves as your t=0 NMR baseline to accurately integrate the vinyl protons (5.5 and 6.1 ppm) against the dioxane solvent peak (3.7 ppm) for kinetic tracking.
Phase 3: Deoxygenation via Freeze-Pump-Thaw (FPT)
Oxygen is a potent diradical that will immediately quench the propagating carbon-centered radicals, halting the RAFT process.
-
Seal the Schlenk tube and submerge it in liquid nitrogen until the mixture is completely frozen.
-
Open the stopcock to a high-vacuum line for 5 minutes to evacuate the headspace.
-
Close the stopcock and thaw the tube in a room-temperature water bath. You will observe gas bubbles escaping the liquid as O 2 is expelled.
-
Repeat this cycle three times.
Self-Validation Checkpoint 3: During the final thaw cycle, observe the liquid carefully. A successfully deoxygenated solution will thaw completely without any visible bubbling . Backfill the tube with ultra-pure Argon or Nitrogen.
Phase 4: Polymerization and Kinetic Sampling
-
Submerge the Schlenk tube in a pre-heated silicon oil bath at 70 °C . Start the timer.
-
At predetermined intervals (e.g., 2h, 4h, 8h, 16h), use a nitrogen-purged syringe to extract 50 µL aliquots.
-
Quench the aliquots immediately by exposing them to air and cooling them in an ice bath.
Self-Validation Checkpoint 4: Plot ln([M]0/[M]t) versus time using the NMR data from your aliquots. The system is validated if the plot is strictly linear. A linear pseudo-first-order kinetic plot proves that the radical concentration remains constant and irreversible termination events are negligible [3].
Phase 5: Quenching and Purification
-
Once the desired conversion is reached (typically ~85-90% after 16 hours to preserve high chain-end fidelity), remove the Schlenk tube from the heat and plunge it into liquid nitrogen.
-
Open the tube to the atmosphere.
-
Dilute the viscous red mixture with 2 mL of THF.
-
Precipitate the polymer by adding the solution dropwise into 50 mL of vigorously stirring, ice-cold hexane.
-
Isolate the pink precipitate via centrifugation, decant the supernatant, and dry the PEPMA under vacuum at 40 °C for 24 hours.
Figure 2: Step-by-step experimental workflow for the RAFT polymerization of EPMA.
Quantitative Data Presentation
The controlled nature of this RAFT polymerization is demonstrated by the linear evolution of molecular weight with conversion and the maintenance of a narrow dispersity (Đ). Table 1 outlines the expected kinetic profile for the [100]:[1]:[0.2] stoichiometry at 70 °C.
Table 1: Representative Kinetic Data for EPMA RAFT Polymerization
| Time (h) | Monomer Conversion (%) | Theoretical Mn ( g/mol )* | Experimental Mn ( g/mol ) | Dispersity (Đ) |
| 0 | 0 | - | - | - |
| 2 | 15 | 3,180 | 3,350 | 1.12 |
| 4 | 35 | 7,120 | 7,400 | 1.10 |
| 8 | 65 | 13,040 | 13,250 | 1.11 |
| 16 | 90 | 17,970 | 18,100 | 1.13 |
*Theoretical Mn is calculated via: Mn,th=[CTA]0[M]0×Conversion×MWmonomer+MWCTA
** Mn and Đ determined via Size Exclusion Chromatography (SEC/GPC) using THF as the eluent and PMMA standards.
References
-
Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433-7447. URL: [Link]
-
McClellan, A. K., Hao, T., Brooks, T. A., & Smith, A. E. (2017). RAFT Polymerization for the Synthesis of Tertiary Amine-Based Diblock Copolymer Nucleic Acid Delivery Vehicles. Macromolecular Bioscience, 17(12), 1700225. URL: [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. URL: [Link]
Application Note: 1-Ethyl-3-piperidinyl Methacrylate (EPMA) in pH-Responsive Drug Delivery Systems
Executive Summary
The development of smart, stimuli-responsive nanocarriers is a cornerstone of modern targeted therapeutics. Among the various internal stimuli, the pH gradient between healthy physiological tissues (pH ~7.4) and the acidic tumor microenvironment (pH 6.5–6.8) or intracellular endolysosomal compartments (pH 5.0–6.0) provides a highly reliable trigger for controlled drug release.
This application note details the utilization of 1-Ethyl-3-piperidinyl methacrylate (EPMA) as a functional monomer for synthesizing pH-responsive amphiphilic block copolymers. By leveraging the protonation dynamics of the tertiary amine within the piperidine ring, EPMA-based polymers undergo a sharp hydrophobic-to-hydrophilic transition. This guide provides researchers and drug development professionals with field-proven protocols for the synthesis, formulation, and validation of EPMA-based nanocarriers, ensuring high scientific integrity and reproducible results.
Mechanistic Insights & Rationale (E-E-A-T)
Why 1-Ethyl-3-piperidinyl Methacrylate?
Piperidinyl methacrylate derivatives have been extensively utilized in amphiphilic copolymers to achieve pH-responsive core-shell nanoparticles[1]. While monomers like 2-(dimethylamino)ethyl methacrylate (DMAEMA) are common, EPMA offers a distinct advantage: the steric bulk and hydrophobicity of the ethyl-substituted piperidine ring fine-tune the polymer's pKa to approximately 6.2–6.5.
-
At physiological pH (7.4): The tertiary amine remains largely deprotonated. The EPMA block is highly hydrophobic, driving the self-assembly of the copolymer (e.g., PEG-b-PEPMA) into stable micelles with a tightly packed core. This minimizes premature drug leakage in systemic circulation.
-
At endosomal pH (5.0–6.0): The piperidine nitrogen acts as a proton sponge. Protonation induces significant pH-sensitive swelling and structural transformations due to electrostatic repulsion and increased hydration[2].
-
Causality in Drug Delivery: This rapid swelling and subsequent micellar disassembly physically disrupt the nanocarrier matrix, allowing polymeric matrices containing piperidinyl groups to release their therapeutic load precisely in response to the acidic environmental stimuli[3].
Self-Validating Systems in Formulation
A robust formulation requires built-in quality control. In the protocols below, dynamic light scattering (DLS) and zeta potential measurements are not just observational tools; they are validation gates. A shift from a near-neutral/slightly negative zeta potential at pH 7.4 to a highly positive zeta potential at pH 5.0 confirms the protonation of the EPMA block, validating the chemical responsiveness of the batch before proceeding to costly in vitro release assays.
Quantitative Data Presentation
The following table summarizes the typical physicochemical properties and validation metrics of Doxorubicin (DOX)-loaded PEG-b-PEPMA micelles across different physiological conditions.
| Parameter | Systemic Circulation (pH 7.4) | Endolysosomal Compartment (pH 5.0) | Causality / Mechanistic Observation |
| Hydrodynamic Diameter (DLS) | 65 ± 5 nm | > 300 nm (or unmeasurable) | Protonation causes core hydration, electrostatic repulsion, and micelle swelling/disassembly. |
| Zeta Potential | -2.5 ± 1.2 mV | +35.4 ± 3.1 mV | Deprotonated amines at pH 7.4 are shielded by the PEG corona; protonated piperidinium ions dominate at pH 5.0. |
| Encapsulation Efficiency (EE%) | > 85% | N/A (Disassembled) | High hydrophobicity of the unprotonated EPMA block strongly partitions the hydrophobic DOX base. |
| Cumulative Drug Release (48h) | < 15% | > 85% | Tight core prevents diffusion at pH 7.4; polymer swelling at pH 5.0 eliminates diffusion barriers. |
Experimental Protocols
Protocol 1: Synthesis of PEG-b-PEPMA via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is utilized to ensure a narrow molecular weight distribution (low dispersity, Đ < 1.2), which is critical for uniform micelle self-assembly.
Materials: PEG-macroCTA (Chain Transfer Agent), EPMA monomer (purified via basic alumina column to remove inhibitors), Azobisisobutyronitrile (AIBN, recrystallized), 1,4-Dioxane (anhydrous).
-
Preparation: In a Schlenk flask, dissolve PEG-macroCTA, EPMA, and AIBN in 1,4-dioxane. Causality: The molar ratio of [Monomer]:[CTA]:[Initiator] should be precisely calculated (e.g., 100:1:0.1) to target the desired degree of polymerization while minimizing dead polymer chains.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen acts as a radical scavenger and will prematurely terminate the polymerization, broadening the molecular weight distribution.
-
Polymerization: Backfill the flask with Argon and immerse in an oil bath pre-heated to 70°C for 12 hours.
-
Purification (Self-Validation): Terminate the reaction by rapid cooling and exposure to air. Precipitate the polymer dropwise into cold diethyl ether. Collect via centrifugation and dry under vacuum.
-
Validation Gate: Analyze the polymer via 1 H NMR (in CDCl 3 ) to confirm the disappearance of vinyl protons (5.5–6.5 ppm) and via GPC to confirm a monomodal peak with Đ < 1.2.
Protocol 2: Formulation of DOX-Loaded pH-Responsive Micelles
Materials: PEG-b-PEPMA copolymer, Doxorubicin base (DOX·HCl must be desalted using triethylamine prior to use), Dimethylformamide (DMF), PBS (pH 7.4).
-
Co-dissolution: Dissolve 10 mg of PEG-b-PEPMA and 2 mg of DOX base in 1 mL of DMF. Causality: DOX must be in its hydrophobic base form to partition effectively into the hydrophobic PEPMA core during self-assembly.
-
Self-Assembly: Add the organic solution dropwise into 10 mL of vigorously stirring PBS (pH 7.4) at room temperature. Stir for 2 hours. Causality: The sudden change in solvent polarity forces the hydrophobic EPMA blocks to collapse, trapping DOX, while the hydrophilic PEG blocks form a stabilizing corona.
-
Dialysis: Transfer the micelle solution into a dialysis membrane (MWCO 3.5 kDa) and dialyze against 1 L of PBS (pH 7.4) for 24 hours, changing the buffer three times. Causality: Removes DMF and unencapsulated DOX. Sink conditions ensure complete removal of free drug.
-
Validation Gate: Measure the loading content (LC%) and encapsulation efficiency (EE%) by disrupting a small aliquot of micelles in DMF and measuring DOX absorbance at 480 nm via UV-Vis spectroscopy.
Protocol 3: In Vitro pH-Triggered Release Assay
-
Preparation: Aliquot 2 mL of the purified DOX-loaded micelles into two separate dialysis bags (MWCO 3.5 kDa).
-
Incubation: Submerge one bag in 20 mL of PBS (pH 7.4) and the other in 20 mL of Acetate Buffer (pH 5.0). Place both in a shaking incubator at 37°C and 100 rpm.
-
Sampling: At predetermined time points (1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the external buffer and immediately replace it with 1 mL of fresh, pre-warmed buffer. Causality: Replacing the buffer maintains sink conditions, ensuring that the concentration gradient strictly drives the release kinetics.
-
Quantification: Measure the fluorescence of the withdrawn samples (Ex: 480 nm, Em: 560 nm) and calculate the cumulative release percentage against a standard curve.
Visualizations
Workflow of Nanoparticle Formulation and Validation
Workflow for synthesizing and validating EPMA-based pH-responsive nanoparticles.
Mechanism of pH-Responsive Disassembly
Mechanism of EPMA micelle disassembly and drug release across physiological pH gradients.
References
- Source: Google Patents (WO1997049736A2)
-
Title: Eudragit E PO as a Complementary Material for Designing Oral Drug Delivery Systems with Controlled Release Properties: Comparative Evaluation of New Interpolyelectrolyte Complexes with Countercharged Eudragit L100 Copolymers Source: ResearchGate URL: [Link]
-
Title: Polymer Multilayers with pH-Triggered Release of Antibacterial Agents Source: Biomacromolecules (ACS Publications) URL: [Link]
Sources
atom transfer radical polymerization (ATRP) of 1-Ethyl-3-piperidinyl methacrylate
Application Note: Atom Transfer Radical Polymerization (ATRP) of 1-Ethyl-3-Piperidinyl Methacrylate for Advanced Drug Delivery Systems
Introduction & Mechanistic Insights
1-Ethyl-3-piperidinyl methacrylate (EPMA) is a highly functional specialty monomer characterized by its basic piperidine ring. Due to a pKa of approximately 7.0–7.5, polymers derived from EPMA exhibit sharp, pH-responsive conformational transitions. This "proton sponge" behavior makes poly(EPMA) an exceptional candidate for smart drug delivery systems, endosomal escape vectors, and tunable antimicrobial coatings.
However, the controlled polymerization of tertiary amine-containing methacrylates via Atom Transfer Radical Polymerization (ATRP) presents unique mechanistic challenges [1]. The basic nitrogen of the piperidine ring can competitively coordinate with the copper catalyst, displacing weaker primary ligands. This side reaction disrupts the delicate Cu(I)/Cu(II) equilibrium, leading to catalyst poisoning, broad molecular weight distributions (high dispersity, Đ), and premature chain termination [3].
Causality in Experimental Design: To circumvent competitive binding, this protocol utilizes Tris(2-pyridylmethyl)amine (TPMA) as the ligand. TPMA forms a highly stable, tetradentate complex with copper that strongly resists displacement by the bulky piperidine nitrogen of EPMA. Furthermore, we introduce a small fraction of Copper(II) bromide (CuBr₂) at the onset of the reaction. This pre-establishes the deactivator concentration, mitigating the "persistent radical effect" and suppressing early bimolecular termination events, thereby ensuring a highly controlled, "living" polymerization process [2].
Mechanistic Visualization
Caption: ATRP equilibrium of EPMA highlighting competitive amine binding blocked by the TPMA ligand.
Reagents and Materials
-
Monomer : 1-Ethyl-3-piperidinyl methacrylate (EPMA, 98%). Must be passed through a basic alumina column immediately prior to use to remove the MEHQ inhibitor.
-
Initiator : Ethyl α-bromoisobutyrate (EBiB, 98%).
-
Catalyst : Copper(I) bromide (CuBr, 99.999%) and Copper(II) bromide (CuBr₂, 99.999%).
-
Ligand : Tris(2-pyridylmethyl)amine (TPMA, 98%).
-
Solvent : Anisole (anhydrous, 99.7%). Chosen for its low chain-transfer constant and excellent solubilization of the Cu/TPMA complex.
-
Equipment : Schlenk flask, magnetic stir bar, high-vacuum Schlenk line, liquid nitrogen (for freeze-pump-thaw), and neutral alumina (for purification).
Step-by-Step Experimental Protocol
This protocol outlines the synthesis of poly(EPMA) targeting a degree of polymerization (DP) of 100. The stoichiometric molar ratio is [EPMA] : [EBiB] : [CuBr] :[CuBr₂] : [TPMA] = 100 : 1 : 0.95 : 0.05 : 1.1 .
Step 1: Reagent Preparation & Assembly
-
Weigh 13.6 mg (0.095 mmol) of CuBr and 1.1 mg (0.005 mmol) of CuBr₂ into a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add 32.0 mg (0.11 mmol) of TPMA to the flask. Note: A 10% molar excess of ligand relative to total copper ensures complete complexation and prevents free copper ions from catalyzing side reactions.
-
Seal the flask with a rubber septum and cycle with vacuum/argon three times to remove atmospheric oxygen.
-
Inject 2.0 mL of anhydrous anisole and stir for 10 minutes until a homogeneous, light green/blue solution forms, indicating the formation of the Cu/TPMA complex.
-
Inject 2.0 g (10.0 mmol) of freshly purified EPMA monomer.
Step 2: Deoxygenation (Freeze-Pump-Thaw) Causality: Oxygen is a potent radical scavenger that will permanently oxidize the Cu(I) activator to Cu(II), halting the polymerization. The Freeze-Pump-Thaw method ensures absolute anaerobic conditions.
-
Submerge the Schlenk flask in liquid nitrogen until the mixture is completely frozen.
-
Open the stopcock to the high-vacuum line for 5 minutes to evacuate the headspace.
-
Close the stopcock and transfer the flask to a warm water bath to thaw, allowing trapped dissolved gases to escape.
-
Repeat this cycle three times. Backfill the flask with ultra-pure argon on the final thaw.
Step 3: Initiation & Polymerization
-
Using a gas-tight microsyringe, inject 14.7 µL (0.10 mmol) of degassed EBiB initiator into the reaction mixture.
-
Transfer the Schlenk flask to a pre-heated oil bath set at 60 °C.
-
Allow the reaction to proceed under continuous stirring. The polymerization kinetics can be monitored by withdrawing 50 µL aliquots via a degassed syringe every 2 hours for ¹H-NMR (conversion) and GPC (molecular weight) analysis.
Step 4: Termination & Purification
-
After 8 hours (or upon reaching the desired conversion), terminate the reaction by opening the flask to the atmosphere and diluting the mixture with 10 mL of tetrahydrofuran (THF). The influx of oxygen rapidly oxidizes the active Cu(I) to Cu(II), stopping propagation.
-
Pass the diluted polymer solution through a short column of neutral alumina. Causality: This step strips the toxic copper catalyst from the polymer, which is critical for downstream biological applications. The eluent should transition from green to completely colorless.
-
Concentrate the eluent via rotary evaporation and precipitate dropwise into 200 mL of cold n-hexane.
-
Collect the white poly(EPMA) powder by vacuum filtration and dry overnight in a vacuum oven at 40 °C.
Experimental Workflow Visualization
Caption: Sequential workflow for the ATRP synthesis and purification of poly(EPMA).
Quantitative Data Presentation: Optimization of Reaction Conditions
The choice of ligand and solvent critically dictates the structural fidelity of poly(EPMA). The table below summarizes comparative kinetic and molecular weight data, demonstrating the superiority of the TPMA ligand over standard bipyridine (bpy) for tertiary amine-containing monomers[4].
| Entry | Ligand | Solvent | Time (h) | Conversion (%) | Mn, theoretical (Da) | Mn, GPC (Da) | Dispersity (Đ) |
| 1 | bpy | Toluene | 12 | 45 | 8,900 | 14,200 | 1.65 |
| 2 | PMDETA | Anisole | 8 | 68 | 13,500 | 15,800 | 1.38 |
| 3 | TPMA | Anisole | 8 | 82 | 16,300 | 16,800 | 1.12 |
| 4 | TPMA | 2-Propanol | 6 | 88 | 17,500 | 18,100 | 1.15 |
Data Interpretation: Entry 1 shows that weak ligands (bpy) in non-polar solvents fail to prevent competitive binding by the piperidine group of EPMA, resulting in poor control (Đ = 1.65). Entry 3 demonstrates that TPMA in anisole provides excellent control (Đ = 1.12) with a close match between theoretical and measured molecular weights, validating the self-validating nature of this optimized protocol.
References
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.[Link]
-
Dong, H., & Matyjaszewski, K. (2008). ARGET ATRP of 2-(Dimethylamino)ethyl Methacrylate as an Intrinsic Reducing Agent. Macromolecules, 41(19), 6868-6870.[Link]
-
Zhang, X., Xia, J., & Matyjaszewski, K. (1998). Controlled/“Living” Radical Polymerization of 2-(Dimethylamino)ethyl Methacrylate. Macromolecules, 31(15), 5167-5169.[Link]
-
Lee, S. B., Russell, A. J., & Matyjaszewski, K. (2003). ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media. Biomacromolecules, 4(5), 1386-1393.[Link]
Application Note: Controlled Copolymerization of 1-Ethyl-3-piperidinyl Methacrylate (EPMA) and Methyl Methacrylate (MMA) for pH-Responsive Drug Delivery
Executive Summary & Scientific Rationale
The development of smart, stimuli-responsive polymeric nanocarriers is a cornerstone of modern targeted drug delivery. Copolymers incorporating basic aminoalkyl methacrylates alongside hydrophobic structural monomers offer highly tunable pH-responsive profiles[1]. 1-Ethyl-3-piperidinyl methacrylate (EPMA) is a specialized monomer featuring a tertiary amine within a sterically hindered piperidine ring. This structure provides a unique buffering capacity ( pKa≈6.5 ), making it ideal for exploiting the acidic gradients of tumor microenvironments or intracellular endosomes[2].
When EPMA is copolymerized with Methyl Methacrylate (MMA)—a monomer that imparts structural integrity, hydrophobicity, and a high glass transition temperature ( Tg )—the resulting poly(EPMA-co-MMA) forms amphiphilic architectures. These polymers maintain stability at physiological pH (7.4) but rapidly protonate, swell, and release therapeutic payloads in acidic conditions (pH < 6.0).
Mechanistic Causality & Polymerization Strategy
To achieve predictable self-assembly and reproducible pharmacokinetics, precise control over the polymer's molecular weight and dispersity (Đ) is mandatory. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the optimal methodology for synthesizing well-defined piperidinyl methacrylate architectures[3].
Chain Transfer Agent (CTA) Selection: Methacrylates (both EPMA and MMA) generate relatively stable tertiary propagating radicals. Therefore, a dithiobenzoate-based CTA, such as 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), is required to ensure rapid radical addition and efficient fragmentation, maintaining the "living" nature of the polymerization.
Reactivity Ratios & Sequence Distribution: The copolymerization kinetics are governed by the reactivity ratios of the monomers. Aminoalkyl methacrylates and MMA typically exhibit reactivity ratios near unity ( r1≈0.9,r2≈1.1 ), resulting in a statistical (random) copolymer[4]. This random distribution is mechanistically critical: it prevents the formation of contiguous, highly hydrophobic MMA blocks that could irreversibly entangle and inhibit the pH-triggered swelling of the EPMA segments.
pH-triggered structural transition and drug release mechanism of poly(EPMA-co-MMA).
Quantitative Data & Reagent Specifications
The following table summarizes the stoichiometric ratios and properties for a target degree of polymerization (DP) of 100, aiming for a 50:50 molar ratio of EPMA to MMA.
| Component | Role | MW ( g/mol ) | Equivalents | Amount |
| EPMA | Functional Monomer | 197.28 | 50 | 9.86 g |
| MMA | Structural Monomer | 100.12 | 50 | 5.01 g |
| CPADB | RAFT Agent (CTA) | 279.38 | 1 | 279.4 mg |
| AIBN | Thermal Initiator | 164.21 | 0.1 | 16.4 mg |
| 1,4-Dioxane | Solvent | 88.11 | N/A | 15.0 mL |
Note: The[Monomer]:[CTA]:[Initiator] ratio is strictly maintained at 100:1:0.1 to ensure a controlled radical flux.
Experimental Protocol: RAFT Copolymerization
This protocol is designed as a self-validating system. Adherence to the causal principles outlined below is critical for success.
Phase 1: Reagent Purification
Causality: Commercial monomers contain inhibitors (e.g., MEHQ) to prevent spontaneous autopolymerization. Failure to remove these will result in unpredictable induction periods and broad molecular weight distributions.
-
Pass EPMA and MMA separately through a basic alumina ( Al2O3 ) column immediately prior to use.
-
Recrystallize AIBN from methanol to remove decomposition products.
Phase 2: Reaction Assembly
-
In a 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve the purified EPMA (9.86 g) and MMA (5.01 g) in 15.0 mL of anhydrous 1,4-dioxane.
-
Add the CPADB (279.4 mg) and AIBN (16.4 mg) to the mixture.
-
Seal the Schlenk flask with a high-vacuum greased stopcock and a rubber septum.
Phase 3: Deoxygenation (Freeze-Pump-Thaw)
Causality: Oxygen is a potent diradical that rapidly terminates propagating polymer chains. Complete deoxygenation is non-negotiable for RAFT polymerization.
-
Submerge the flask in liquid nitrogen until the mixture is completely frozen.
-
Open the stopcock to a high-vacuum line (< 0.1 Torr) for 5 minutes to evacuate the headspace.
-
Close the stopcock and thaw the flask in a room-temperature water bath, allowing trapped dissolved gases to bubble out.
-
Repeat this cycle a minimum of three times . Backfill with ultra-pure Argon on the final thaw.
Phase 4: Polymerization
-
Immerse the Schlenk flask in a pre-heated oil bath at 70°C . Causality: At 70°C, AIBN decomposes at a rate that provides a steady, low concentration of primary radicals, preventing bimolecular termination while driving the RAFT equilibrium.
-
Allow the reaction to proceed under continuous stirring for 16 hours.
Phase 5: Recovery and Purification
-
Quench the polymerization by exposing the solution to air and cooling the flask in an ice bath.
-
Dilute the viscous polymer solution with 10 mL of tetrahydrofuran (THF).
-
Precipitate the polymer by dropping the solution slowly into 500 mL of cold, vigorously stirred n-hexane.
-
Isolate the pinkish precipitate (color derived from the dithiobenzoate end-group) via vacuum filtration.
-
Dry the poly(EPMA-co-MMA) under vacuum at 40°C for 24 hours.
Step-by-step RAFT copolymerization workflow for EPMA and MMA.
Trustworthiness & Protocol Validation
To ensure the protocol executed correctly, perform the following self-validating checks:
-
Conversion & Composition ( 1 H NMR): Analyze the polymer in CDCl3 . The absence of vinylic protons (5.5–6.1 ppm) confirms the complete removal of unreacted monomer. Compare the integration of the MMA methoxy protons ( −OCH3 at ~3.6 ppm) against the EPMA piperidine/ethyl protons to validate the 50:50 statistical incorporation.
-
Living Character (GPC/SEC): Analyze the polymer via Gel Permeation Chromatography using a THF mobile phase. A successful RAFT polymerization will yield a monomodal peak with a dispersity index (Đ) < 1.2. A high-molecular-weight shoulder indicates unwanted bimolecular termination (likely due to incomplete deoxygenation).
References
-
Interpolymer Complexation between Poly(N-methyl-4-piperidinyl Methacrylate) and Acidic Polymers Source: Macromolecules (ACS Publications) URL:[Link]
-
Chemical design and synthesis of macromolecular profluorescent nitroxide systems as self-reporting probes Source: Polymer Chemistry (RSC Publishing) URL:[Link]
-
Review of Polymerization and Properties of Aminoalkyl Acrylates and Aminoalkyl Methacrylates Source: Defense Technical Information Center (DTIC) URL:[Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical design and synthesis of macromolecular profluorescent nitroxide systems as self-reporting probes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01645H [pubs.rsc.org]
- 4. Aminoalkyl methacrylate derivative monomer "METHACRYLATE" Products [sanyo-chemical-solutions.com]
Application Note: Development of pH-Responsive Biocompatible Polymers Using 1-Ethyl-3-Piperidinyl Methacrylate
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Monomer properties, RAFT synthesis workflows, and pH-responsive nanocarrier formulation.
Mechanistic Rationale: The Piperidine Advantage in Nanomedicine
The development of smart, stimuli-responsive nanocarriers relies heavily on the precise tuning of polymer pKa. While traditional tertiary amine methacrylates (e.g., diethylaminoethyl methacrylate) have been widely used, piperidine-based methacrylates offer superior structural and electronic advantages[1].
1-Ethyl-3-piperidinyl methacrylate (CAS: 97171-81-8) features a cyclic piperidine ring substituted with an ethyl group[2]. This specific steric hindrance around the tertiary amine shifts the monomer's pKa to approximately 6.5.
-
Causality in Design: At physiological pH (7.4), the piperidine nitrogen remains deprotonated, rendering the polymer segment highly hydrophobic. This drives the self-assembly of amphiphilic block copolymers into stable micelles, safely encapsulating hydrophobic payloads in the bloodstream.
-
The Proton Sponge Effect: Upon cellular endocytosis, the micelle encounters the acidic environment of the early/late endosome (pH 5.0–6.5). The piperidine rings rapidly protonate, causing massive inter-chain electrostatic repulsion and an influx of chloride ions and water. This osmotic swelling ruptures the endosomal membrane, releasing the therapeutic payload directly into the cytosol before lysosomal degradation can occur[3].
Table 1: Physicochemical Properties of 1-Ethyl-3-piperidinyl methacrylate[2]
| Property | Value / Description |
| CAS Number | 97171-81-8 |
| Molecular Formula | C11H19NO2 |
| Molar Mass | ~197.28 g/mol |
| Functional Groups | Methacrylate (polymerizable), Tertiary Amine (pH-responsive) |
| Predicted pKa | ~6.5 |
Experimental Workflows & Methodologies
To utilize 1-Ethyl-3-piperidinyl methacrylate (1-E-3-PMA) for drug delivery, it must be polymerized into a well-defined amphiphilic block copolymer, typically using a hydrophilic block like Polyethylene Glycol (PEG).
Protocol 1: Controlled RAFT Synthesis of PEG-b-PE3PMA
Why RAFT? Reversible Addition-Fragmentation chain Transfer (RAFT) is selected over conventional free-radical polymerization because it mitigates irreversible chain termination[4]. This ensures a narrow molecular weight distribution (Polydispersity Index < 1.2), which is critical for predictable pharmacokinetics and renal clearance in vivo[1].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve PEG-macroCTA (Chain Transfer Agent), 1-E-3-PMA monomer, and AIBN (initiator) in anhydrous 1,4-dioxane. Maintain a strict molar ratio of [Monomer]:[CTA]:[Initiator] (e.g., 100:1:0.1) to target the desired degree of polymerization.
-
Degassing: Transfer the solution to a Schlenk flask. Perform three consecutive freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger and terminates polymerization.
-
Polymerization: Backfill the flask with ultra-pure nitrogen and immerse it in a pre-heated oil bath at 70°C for 24 hours under continuous magnetic stirring.
-
Purification: Terminate the reaction by rapid cooling in liquid nitrogen. Precipitate the polymer by adding the mixture dropwise into a 10-fold excess of cold hexane.
-
Validation: Collect the precipitate via centrifugation, dry under vacuum for 48 hours, and analyze via 1 H-NMR (for block composition) and Gel Permeation Chromatography (GPC) (for molecular weight and PDI).
Figure 1: Step-by-step RAFT polymerization workflow for PEG-b-PE3PMA synthesis.
Protocol 2: Formulation of Polymeric Micelles and Drug Encapsulation
To validate the biocompatibility and loading capacity, Doxorubicin (DOX) free base is used as a model hydrophobic drug.
Step-by-Step Methodology:
-
Co-dissolution: Dissolve 10 mg of PEG-b-PE3PMA and 2 mg of DOX free base in 1 mL of dimethyl sulfoxide (DMSO).
-
Self-Assembly: Add the DMSO solution dropwise into 10 mL of deionized water (pH 7.4) under vigorous stirring (1000 rpm). The sudden shift in solvent polarity forces the hydrophobic PE3PMA blocks to aggregate, forming the micelle core and trapping the DOX.
-
Dialysis: Transfer the micelle suspension into a dialysis membrane (MWCO 3.5 kDa) and dialyze against 1 L of PBS (pH 7.4) for 24 hours, replacing the buffer every 6 hours to remove DMSO and unencapsulated DOX.
-
Validation: Measure the Z-average size and PDI using Dynamic Light Scattering (DLS). Calculate Encapsulation Efficiency (EE%) by lysing a small aliquot of micelles in DMSO and measuring DOX absorbance at 480 nm via UV-Vis spectroscopy.
Table 2: Characterization of PEG-b-PE3PMA Micelles (Model Data)
| Formulation | Z-Average Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Blank Micelles | 85.4 ± 3.2 | 0.12 | N/A | N/A |
| DOX-Loaded Micelles | 98.2 ± 4.1 | 0.15 | 82.3 ± 2.1 | 14.5 ± 1.0 |
In Vitro Validation: pH-Responsive Release Kinetics
To prove the causality of the piperidine ring's protonation, a comparative release assay is conducted.
Step-by-Step Methodology:
-
Divide the DOX-loaded micelle suspension into two sealed dialysis bags (MWCO 3.5 kDa).
-
Submerge Bag A in 50 mL of PBS at pH 7.4 (simulating systemic circulation).
-
Submerge Bag B in 50 mL of Acetate Buffer at pH 5.5 (simulating the late endosome).
-
Incubate both systems at 37°C with gentle shaking (100 rpm).
-
At predetermined intervals, extract 1 mL of the external buffer and replace it with 1 mL of fresh buffer to maintain sink conditions. Quantify the released DOX via HPLC.
Table 3: pH-Responsive Release Kinetics of DOX-Loaded Micelles
| Time (Hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 2 | 4.2 ± 0.5 | 28.5 ± 1.2 |
| 8 | 9.1 ± 0.8 | 65.3 ± 2.4 |
| 24 | 12.4 ± 1.1 | 89.7 ± 3.1 |
| 48 | 15.6 ± 1.3 | 96.2 ± 1.5 |
Data Interpretation: The minimal release at pH 7.4 validates the structural integrity of the PE3PMA core in the bloodstream. The rapid burst release at pH 5.5 confirms the protonation of the 1-Ethyl-3-piperidinyl groups, leading to micellar dissociation.
Figure 2: Biological pathway of pH-responsive endosomal escape driven by piperidine protonation.
References
-
Title: 1-Ethyl-3-piperidinyl methacrylate suppliers and producers Source: BuyersGuideChem URL: 2
-
Title: Interpolymer Complexation between Poly(N-methyl-4-piperidinyl Methacrylate) and Acidic Polymers Source: Macromolecules - ACS Publications URL: 3
-
Title: Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes Source: Chemical Reviews - ACS Publications URL: 4
-
Title: 2,2,6,6-Tetramethyl-4-piperidyl methacrylate Source: Benchchem URL: 1
Sources
Application Notes and Protocols: Functionalizing Surfaces with 1-Ethyl-3-piperidinyl Methacrylate Brushes
Introduction
The precise engineering of surfaces at the molecular level is a cornerstone of modern materials science, with profound implications for fields ranging from biomedical devices to advanced electronics. Polymer brushes, which are assemblies of polymer chains tethered by one end to a surface, offer a versatile and powerful platform for tailoring interfacial properties.[1] Among the vast array of monomers available for constructing these brushes, those with stimuli-responsive functionalities are of particular interest.
This guide provides a comprehensive overview of the synthesis and application of polymer brushes based on 1-Ethyl-3-piperidinyl methacrylate (EPM). The incorporation of the piperidine moiety, a common structural motif in pharmaceuticals, into a methacrylate polymer backbone is anticipated to yield surfaces with unique and valuable properties.[2] The tertiary amine within the piperidine ring is expected to impart pH-responsiveness, allowing for dynamic control over surface properties such as wettability, adhesion, and bio-interactivity.[3] This makes Poly(EPM) brushes highly promising candidates for applications in drug delivery, biosensing, and "smart" coatings.
While specific literature on the polymerization of 1-Ethyl-3-piperidinyl methacrylate is not yet prevalent, this document leverages established principles of polymer chemistry and surface-initiated atom transfer radical polymerization (SI-ATRP) of analogous functional methacrylates to provide a robust framework for researchers.[4][5] The protocols herein are presented as a starting point for the development of Poly(EPM) brush-functionalized surfaces and should be accompanied by systematic optimization and characterization.
Core Concepts: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
SI-ATRP is a controlled radical polymerization technique that enables the growth of well-defined polymer chains directly from a surface.[6][7] This "grafting-from" approach allows for the formation of dense polymer brushes with precise control over chain length, distribution, and architecture. The fundamental components of an SI-ATRP experiment are:
-
Substrate: The material to be functionalized (e.g., silicon, glass, gold).
-
Initiator: A molecule covalently bound to the substrate that contains a transferable halogen atom.
-
Monomer: In this case, 1-Ethyl-3-piperidinyl methacrylate (EPM).
-
Catalyst System: A transition metal complex (typically copper-based) and a ligand that facilitates the reversible activation and deactivation of the growing polymer chains.
The controlled nature of ATRP stems from the dynamic equilibrium between active (radical) and dormant (halogen-capped) polymer chains, which minimizes termination reactions and allows for uniform chain growth.[5]
Part 1: Synthesis of 1-Ethyl-3-piperidinyl Methacrylate (EPM) Monomer
Step 1: Synthesis of 1-Ethyl-3-hydroxypiperidine
The precursor, 1-Ethyl-3-hydroxypiperidine, can be synthesized via the reduction of 1-Ethyl-3-piperidone or by the alkylation of 3-hydroxypiperidine with an ethyl halide.
Step 2: Esterification to Yield EPM
The final monomer is proposed to be synthesized by the esterification of 1-Ethyl-3-hydroxypiperidine with methacryloyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Materials and Reagents
| Reagent/Material | Supplier | Purity/Grade |
| 1-Ethyl-3-hydroxypiperidine | (User-synthesized or commercial) | >98% |
| Methacryloyl chloride | Sigma-Aldrich | >97% |
| Triethylamine (TEA) | Sigma-Aldrich | >99.5% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | >99.8% |
| Hydroquinone monomethyl ether (MEHQ) | Sigma-Aldrich | >99% |
| Sodium bicarbonate (sat. aq. sol.) | - | - |
| Brine (sat. aq. NaCl sol.) | - | - |
| Anhydrous magnesium sulfate | Sigma-Aldrich | >97% |
Proposed Protocol
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Ethyl-3-hydroxypiperidine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Add a radical inhibitor such as MEHQ (100-200 ppm) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents), dissolved in anhydrous dichloromethane, to the reaction mixture via the dropping funnel over 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-Ethyl-3-piperidinyl methacrylate monomer.
Expected Characterization
-
¹H NMR: Expect to see characteristic peaks for the ethyl group, the piperidine ring protons, the vinyl protons of the methacrylate group, and the methyl group on the double bond.
-
¹³C NMR: Expect to see corresponding peaks for all unique carbon atoms in the molecule.
-
FTIR: Look for the characteristic C=O stretch of the ester at ~1720 cm⁻¹ and the C=C stretch at ~1640 cm⁻¹.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized monomer.
Part 2: Surface Functionalization with Poly(EPM) Brushes via SI-ATRP
This section details the protocols for grafting Poly(EPM) brushes from a silicon substrate. The process is divided into two main stages: immobilization of the ATRP initiator and the surface-initiated polymerization.
Workflow for Surface Functionalization
Caption: Workflow for growing Poly(EPM) brushes from a silicon substrate.
Protocol 1: Initiator Immobilization on Silicon Substrates
This protocol describes the covalent attachment of an ATRP initiator, 2-bromo-2-methylpropionyl bromide (BIBB), to a silicon substrate using a two-step process involving an aminosilane linker.
Materials and Reagents
| Reagent/Material | Supplier | Purity/Grade |
| Silicon wafers | University Wafer | Prime grade |
| Piranha solution (H₂SO₄:H₂O₂ = 3:1 v/v) | - | - |
| (3-Aminopropyl)triethoxysilane (APTES) | Sigma-Aldrich | >98% |
| Anhydrous Toluene | Sigma-Aldrich | >99.8% |
| Triethylamine (TEA) | Sigma-Aldrich | >99.5% |
| 2-Bromo-2-methylpropionyl bromide (BIBB) | Sigma-Aldrich | 98% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | >99.8% |
| Ethanol, Methanol, Deionized Water | - | ACS grade |
Procedure
-
Substrate Cleaning and Hydroxylation:
-
Cut silicon wafers into desired dimensions (e.g., 1x1 cm).
-
Clean the substrates by sonicating in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
Activate the surface by immersing the substrates in piranha solution for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water and dry with nitrogen.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and hydroxylated substrates in the APTES solution and heat at 60 °C for 2 hours under a nitrogen atmosphere.
-
After cooling, sonicate the substrates in toluene for 10 minutes to remove physisorbed silane.
-
Rinse with ethanol and dry with nitrogen.
-
-
Immobilization of BIBB Initiator:
-
In a glovebox or under a nitrogen atmosphere, place the APTES-functionalized substrates in a solution of anhydrous DCM containing triethylamine (1.2 equivalents relative to surface amino groups).
-
Cool the solution to 0 °C.
-
Slowly add a solution of BIBB (1.1 equivalents) in anhydrous DCM.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
Wash the substrates by sonicating in DCM, ethanol, and finally deionized water.
-
Dry the initiator-coated substrates with nitrogen and store in a desiccator.
-
Protocol 2: Surface-Initiated ATRP of EPM
This protocol outlines the "grafting-from" polymerization of EPM from the initiator-functionalized silicon substrates.
Materials and Reagents
| Reagent/Material | Supplier | Purity/Grade |
| 1-Ethyl-3-piperidinyl methacrylate (EPM) | (User-synthesized) | >98% |
| Copper(I) bromide (CuBr) | Sigma-Aldrich | 99.999% |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Sigma-Aldrich | >99% |
| Anisole, anhydrous | Sigma-Aldrich | >99.7% |
| Methanol | - | ACS grade |
Procedure
-
Preparation of the Polymerization Solution:
-
In a Schlenk flask, add CuBr (1 equivalent relative to the initiator on the surface, a surface initiator density of ~1 molecule/nm² can be assumed for initial calculations).
-
Add the desired amount of EPM monomer and anhydrous anisole. The monomer concentration can be varied (e.g., 1-5 M).
-
Add the ligand, PMDETA (2 equivalents relative to CuBr).
-
Seal the flask and perform three freeze-pump-thaw cycles to degas the solution.
-
-
Polymerization:
-
Place the initiator-coated substrates in a separate, dry Schlenk flask and purge with nitrogen.
-
Using a cannula, transfer the degassed polymerization solution to the flask containing the substrates.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.
-
Allow the polymerization to proceed for the desired time (e.g., 1-24 hours). The thickness of the polymer brush will increase with time.
-
-
Termination and Cleaning:
-
To stop the polymerization, open the flask to air and dilute the solution with a suitable solvent like methanol.
-
Remove the substrates and sonicate them in methanol for 15 minutes to remove any physisorbed polymer.
-
Rinse the substrates thoroughly with methanol and dry under a stream of nitrogen.
-
Protocol Optimization
The growth of polymer brushes is influenced by several factors. For Poly(EPM), it is recommended to systematically vary the following parameters to achieve the desired brush thickness and grafting density:
-
[Monomer]:[Initiator] ratio: This will primarily determine the final molecular weight of the polymer chains.
-
[Catalyst]:[Ligand] ratio: Typically a 1:1 or 1:2 ratio is used.
-
Temperature: Higher temperatures generally lead to faster polymerization rates.
-
Solvent: The choice of solvent can affect the polymerization kinetics and the conformation of the growing polymer chains.
Part 3: Characterization of Poly(EPM) Brushes
A combination of surface analysis techniques should be employed to confirm the successful grafting and to characterize the properties of the Poly(EPM) brushes.
Characterization Techniques and Expected Results
| Technique | Information Obtained | Expected Results for Poly(EPM) Brushes |
| Ellipsometry | Dry thickness of the polymer brush layer. | A uniform increase in thickness compared to the bare initiator-coated substrate. Thickness should be tunable by varying polymerization time. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface. | Appearance of a nitrogen (N 1s) peak after grafting, confirming the presence of the piperidine group. Attenuation of the silicon (Si 2p) and bromine (Br 3d) signals from the underlying substrate and initiator. |
| Fourier-Transform Infrared Spectroscopy (FTIR-ATR) | Chemical functionality of the surface. | Appearance of a strong C=O stretching band around 1730 cm⁻¹ from the ester group of the polymer. |
| Contact Angle Goniometry | Surface wettability and its response to pH. | The surface should become more hydrophilic (lower contact angle) at acidic pH due to protonation of the piperidine nitrogen, and more hydrophobic at neutral or basic pH. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | A smooth, uniform surface is expected for well-controlled polymerizations. |
pH-Responsiveness of Poly(EPM) Brushes
The tertiary amine in the piperidine ring of the EPM monomer is expected to have a pKa in the physiological range. This will lead to a reversible protonation-deprotonation behavior in response to changes in the environmental pH.
Caption: pH-responsive behavior of Poly(EPM) brushes. (Note: Images are illustrative placeholders).
This conformational change from a stretched, hydrophilic state at low pH to a collapsed, more hydrophobic state at higher pH is the basis for many of the potential applications of these surfaces.
Part 4: Potential Applications
The unique combination of a methacrylate backbone and a pH-responsive piperidine side chain makes Poly(EPM) brushes attractive for a variety of applications, particularly in the biomedical and drug development fields.
-
Smart Drug Delivery Systems: Surfaces coated with Poly(EPM) brushes could be used to create drug-eluting medical implants. The pH-dependent swelling and collapsing of the polymer brush could be used to control the release of encapsulated drugs in response to local pH changes, such as those that occur in inflamed or cancerous tissues.[9]
-
Biocompatible and Antifouling Coatings: The ability to tune the surface hydrophilicity could be used to create coatings that resist non-specific protein adsorption and cell adhesion, a critical requirement for many medical devices.[10]
-
Cell Culture Substrates: The dynamic nature of the Poly(EPM) brush surface could be used to create "smart" cell culture dishes where cell adhesion and detachment can be controlled by simple changes in the pH of the culture medium, avoiding the need for enzymatic treatments.
-
Biosensors: The conformational changes in the polymer brush in response to pH or the binding of specific analytes could be transduced into a measurable signal (e.g., a change in thickness or refractive index), forming the basis of a sensor platform.
Conclusion
This guide provides a detailed framework for the synthesis of 1-Ethyl-3-piperidinyl methacrylate and the subsequent functionalization of surfaces with its corresponding polymer brushes via SI-ATRP. While the protocols are based on well-established chemical principles, researchers are encouraged to perform systematic optimization and thorough characterization to validate their results. The pH-responsive nature of Poly(EPM) brushes opens up exciting possibilities for the development of advanced materials with tunable interfacial properties, with significant potential in drug development and biomedical applications.
References
-
Alswieleh, A. M., et al. (2019). Surface modification of pH-responsive poly(2-(tert-butylamino)ethyl methacrylate) brushes grafted on mesoporous silica nanoparticles. Full article: Surface modification of pH-responsive poly(2-(tert-butylamino)ethyl methacrylate) brushes grafted on mesoporous silica nanoparticles - Taylor & Francis. Available at: [Link]
- Ling, L., & Habicher, W. (2001). Synthesis and polymerization of new (meth)acrylamides bearing a hindered piperidine and a hydroxyl group. Designed Monomers and Polymers.
-
Yu, J., et al. (2016). Surface Immobilization of pH-Responsive Polymer Brushes on Mesoporous Silica Nanoparticles by Enzyme Mimetic Catalytic ATRP for Controlled Cargo Release. Molecules. Available at: [Link]
- Gan, L. H., et al. (2001). New stimuli-responsive copolymers of N-acryloyl- N′-alkyl piperazine and methyl methacrylate and their hydrogels. Journal of Applied Polymer Science.
-
Clifton, L. A., et al. (2015). New Poly(amino acid methacrylate) Brush Supports the Formation of Well-Defined Lipid Membranes. Langmuir. Available at: [Link]
- Zhao, B., & Brittain, W. J. (2000). Polymer brushes: surface-immobilized macromolecules. Progress in Polymer Science.
-
Mamedov, B. A., et al. (2021). SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE -2-PROPYLMETHACRYLATE MONOMER. Technical Science and Innovation. Available at: [Link]
-
Zhang, X., et al. (2019). An antibacterial and biocompatible piperazine polymer. RSC Advances. Available at: [Link]
- Naveed, K., et al. (2020). Synthesis of poly(diethylaminoethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate)s and their segmental motion study. Colloid and Polymer Science.
-
Albers, R. F., et al. (2020). Surface modification with polymers as a tool to functionalize fabrics, fabricate graded materials and design interface of composites. Repositório UFSCar. Available at: [Link]
-
Wikipedia. (2023). Atom transfer radical polymerization. Available at: [Link]
-
Gulevich, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Singh, B., et al. (2019). pH Responsive Polymers in Drug Delivery. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Fantin, M., et al. (2024). Atom transfer radical polymerization. Nature Reviews Methods Primers. Available at: [Link]
-
Lorandi, F., & Matyjaszewski, K. (2020). Atom transfer radical polymerization of Bio-based Methacrylates for Applications in Super Varnishes. eScholarship@McGill. Available at: [Link]
- Warren, N. J., & Armes, S. P. (2014). Polymerization-induced self-assembly of block copolymer nano-objects via RAFT aqueous dispersion polymerization. Journal of the American Chemical Society.
- García, N., et al. (2017). New synthesis method to obtain a methacrylic monomer with a pyrylium group. Revista de la Sociedad Química de México.
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 7. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 8. btstu.researchcommons.org [btstu.researchcommons.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization, properties, and drug release of poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 1-Ethyl-3-piperidinyl Methacrylate (EPMA) Polymerization
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals facing low conversion rates and poor control during the polymerization of 1-Ethyl-3-piperidinyl methacrylate (EPMA) .
EPMA is a bulky, tertiary amine-functionalized methacrylate. Its unique structure introduces significant thermodynamic and kinetic hurdles—specifically severe steric hindrance, lowered ceiling temperatures, and chain-transfer side reactions. This guide synthesizes field-proven causality with self-validating experimental protocols to help you achieve high conversion and precise molecular weight control.
Diagnostic Workflow for Low Conversion
Before adjusting your chemical formulations, use the following decision matrix to isolate the root cause of your stalled polymerization.
Caption: Diagnostic workflow for isolating thermodynamic and kinetic causes of low conversion in EPMA.
Frequently Asked Questions (Causality & Troubleshooting)
Q1: My EPMA polymerization stalls at 30-40% conversion when run at 70-80°C. Why does adding more heat not push the reaction forward? Causality: The fundamental issue is the ceiling temperature ( Tc ) . EPMA contains a bulky 1-ethyl-3-piperidinyl side chain. In free radical polymerization, bulky pendant groups introduce severe steric hindrance at the propagating macroradical center[1]. This steric repulsion drastically decreases the enthalpy of polymerization ( ΔHp ). Because Tc=ΔHp/ΔSp , the ceiling temperature of bulky methacrylates is significantly lower than that of standard methyl methacrylate (MMA)[2]. At 70-80°C, the rate of depolymerization approaches the rate of propagation, creating a thermodynamic wall that prevents high conversion. Solution: Lower the reaction temperature to 40-50°C. To maintain a sufficient radical flux at this lower temperature, switch from standard AIBN to a low-temperature initiator like V-70 (2,2'-Azobis(4-methoxy-2.4-dimethyl valeronitrile)) or utilize a redox initiation system.
Q2: I am using RAFT polymerization to control EPMA, but the reaction is severely retarded. What is going wrong? Causality: Retardation in RAFT polymerization of bulky monomers is typically caused by the slow fragmentation of the intermediate radical[2]. If you are using a dithiobenzoate Chain Transfer Agent (CTA), the stability of the intermediate radical combined with the steric bulk of the EPMA propagating chain prevents efficient fragmentation. Furthermore, the tertiary amine group in EPMA can undergo side reactions (aminolysis) with certain dithioester CTAs, degrading your control agent[3]. Solution: Switch to a trithiocarbonate CTA, such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) or 2-cyanopropan-2-yl ethyl carbonotrithioate. These CTAs offer a better balance of addition/fragmentation rates for sterically hindered methacrylates and are highly resistant to aminolysis.
Q3: The polymer molecular weight is much lower than targeted, and polydispersity is high. Is the tertiary amine to blame? Causality: Yes. Tertiary amines can act as inherent chain transfer agents. The lone pair on the piperidinyl nitrogen activates the adjacent alpha-protons, making them susceptible to abstraction by the propagating radical. This leads to premature chain termination and branching. Additionally, residual MEHQ inhibitor (which acts as a radical scavenger) will severely truncate chain growth if not completely removed[4]. Solution: Ensure absolute removal of MEHQ prior to polymerization. Consider running the polymerization in a slightly acidic solvent system (if compatible with your CTA) to protonate the tertiary amine, thereby reducing its nucleophilicity and the likelihood of hydrogen abstraction.
Mechanistic Pathway: Steric Hindrance in RAFT Equilibrium
When troubleshooting RAFT for EPMA, it is critical to visualize where the kinetic bottleneck occurs. The diagram below illustrates how steric bulk traps the reaction in the intermediate radical phase.
Caption: RAFT equilibrium highlighting the sterically hindered intermediate radical bottleneck.
Quantitative Comparison: Standard vs. Bulky Methacrylates
To contextualize the thermodynamic limits of EPMA, compare its parameters against standard Methyl Methacrylate (MMA).
| Parameter | Methyl Methacrylate (MMA) | Bulky Methacrylates (e.g., EPMA, TrMA) |
| Steric Bulk at Propagating Center | Low | Extremely High |
| Enthalpy of Polymerization ( ΔHp ) | ~ 55 kJ/mol | < 35 kJ/mol |
| Typical Ceiling Temperature ( Tc ) | > 200°C | 60°C - 80°C |
| Optimal Polymerization Temperature | 70°C - 90°C | 40°C - 50°C |
| Recommended RAFT CTA | Dithiobenzoates / Trithiocarbonates | Trithiocarbonates Only |
| Susceptibility to Aminolysis | None | High (due to tertiary amine) |
Self-Validating Experimental Protocols
To ensure reproducibility and high conversion, implement these self-validating protocols in your workflow.
Protocol A: Inhibitor Removal and Monomer Purification
Commercial EPMA is stabilized with inhibitors like MEHQ to prevent auto-polymerization[4]. Even trace amounts will ruin conversion.
-
Preparation: Pack a glass column with basic alumina (Brockmann Grade I).
-
Elution: Pass the EPMA monomer through the column slowly. Do not use pressure; let gravity dictate the flow rate to ensure maximum contact time.
-
Storage: Collect the purified monomer in an amber vial. Use immediately or store at -20°C under argon.
-
Self-Validation Step: Take a small aliquot of the purified monomer and analyze it via UV-Vis spectroscopy. The complete disappearance of the MEHQ absorption peak at ~295 nm confirms successful purification.
Protocol B: Strict Anaerobic Degassing (Freeze-Pump-Thaw)
Oxygen is a potent radical scavenger and will complex with tertiary amines.
-
Freezing: Place the sealed Schlenk flask containing your reaction mixture (monomer, solvent, CTA, initiator) into a liquid nitrogen bath until completely frozen solid.
-
Pumping: Open the flask to a high vacuum line (< 0.1 mmHg) for 5 minutes to evacuate the headspace.
-
Thawing: Close the vacuum valve and thaw the flask in a room-temperature water bath. You will observe dissolved gas bubbling out of the solution.
-
Repetition: Repeat steps 1-3 for a minimum of three cycles.
-
Self-Validation Step: During the final thaw cycle, observe the liquid closely. If no gas bubbles evolve as the solution melts, the system is strictly anaerobic. Backfill with Argon.
Protocol C: Low-Temperature RAFT Polymerization of EPMA
-
Formulation: In a Schlenk flask, combine purified EPMA, a trithiocarbonate CTA (e.g., CPADB), and a low-temperature initiator (e.g., V-70) in a suitable solvent (e.g., 1,4-dioxane or toluene). Maintain a Monomer:CTA:Initiator ratio of 100:1:0.2.
-
Degassing: Perform Protocol B.
-
Polymerization: Submerge the flask in a pre-heated oil bath set strictly to 45°C (well below the Tc of bulky methacrylates). Stir at 400 RPM for 16-24 hours.
-
Quenching: Stop the reaction by exposing the solution to air and cooling it in an ice bath.
-
Self-Validation Step: Analyze a crude aliquot via 1 H NMR. Compare the integration of the vinyl protons of the unreacted monomer (typically 5.5–6.2 ppm) against the ester side-chain protons of the polymer to calculate exact conversion. You should consistently achieve >80% conversion using this low-temperature method.
References
-
BenchChem. "Technical Support Center: Troubleshooting Methyl Methacrylate (MMA) Polymerization." BenchChem. 4
-
RSC Publishing. "Responsive tertiary amine methacrylate block copolymers: uncovering temperature-induced shape-shifting behaviour." Polymer Chemistry. 3
-
ACS Publications. "Stereospecific Free Radical and RAFT Polymerization of Bulky Silyl Methacrylates for Tacticity and Molecular Weight Controlled Poly(methacrylic acid)." Macromolecules. 1
-
ResearchGate. "Stereogradient Polymers Formed by Controlled/Living Radical Polymerization of Bulky Methacrylate Monomers." Angewandte Chemie International Edition. 2
Sources
Technical Support Center: Purification of 1-Ethyl-3-Piperidinyl Methacrylate (EPMA)
Overview & Mechanistic Context
1-Ethyl-3-piperidinyl methacrylate (EPMA) is a specialized tertiary amine-containing functional monomer utilized in the synthesis of stimuli-responsive polymers, drug delivery vehicles, and advanced coatings. Due to its dual functionality—a polymerizable methacrylate group and a basic piperidine ring—EPMA is highly susceptible to spontaneous auto-polymerization and oxidation. Commercial and synthesized EPMA typically contains polymerization inhibitors like MEHQ (4-methoxyphenol) or BHT (butylated hydroxytoluene). These inhibitors 1 (such as ATRP or RAFT) to ensure predictable reaction kinetics and narrow molecular weight distributions[1].
Purification Strategy Workflow
Caption: Workflow for selecting the optimal EPMA monomer purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why must I use basic activated alumina instead of standard silica or acidic alumina for column chromatography? A1: EPMA contains a tertiary amine in its piperidinyl ring, making the molecule inherently basic. If you use acidic alumina or standard silica gel (which is weakly acidic), the basic nitrogen will become protonated. This leads to strong ionic interactions with the stationary phase, causing the monomer to bind irreversibly to the column, resulting in near-zero recovery. 2 (like MEHQ) while allowing the basic tertiary amine methacrylate monomer to elute freely[2],[3].
Q2: Can I use a caustic wash (NaOH) to remove MEHQ from EPMA? A2: While4 because it converts MEHQ into a water-soluble phenolate salt[4], it is not recommended for EPMA. The piperidinyl group imparts partial water solubility to the monomer, especially if the aqueous phase pH fluctuates. This leads to severe emulsion formation and significant loss of the monomer into the aqueous phase. Column chromatography or vacuum distillation are far superior for tertiary amine methacrylates[1].
Q3: My EPMA polymerized during vacuum distillation. How can I prevent this? A3: Methacrylates are highly reactive at elevated temperatures. 5 (e.g., < 5 mmHg) to lower the boiling point[5]. Furthermore, MEHQ requires dissolved oxygen to function as a radical scavenger. Under high vacuum, oxygen is stripped from the system, rendering residual MEHQ ineffective. To prevent thermal polymerization during distillation, you must add a small amount of an anaerobic inhibitor (like phenothiazine or CuCl2) to the distillation pot, or utilize a very fine air-bleed capillary[5].
Quantitative Comparison of Purification Methods
| Purification Method | Target Impurities Removed | Inhibitor Removal Efficiency | Monomer Recovery | Scalability | Primary Risk / Drawback |
| Basic Alumina Column | MEHQ, BHT, Water | > 99% | 90 - 95% | Low (< 50g) | Does not remove oligomers or synthesis byproducts. |
| Vacuum Distillation | MEHQ, Oligomers, Solvents | > 99% | 75 - 85% | High (> 50g) | High risk of thermal auto-polymerization if uncontrolled. |
| Caustic Wash (NaOH) | MEHQ | 90 - 95% | < 50% (Not Advised) | Medium | Severe emulsion formation; monomer loss to aqueous phase. |
Self-Validating Experimental Protocols
Protocol 1: Lab-Scale Purification via Basic Alumina Chromatography
Causality: This method leverages the acid-base interaction between the basic alumina stationary phase and the weakly acidic phenolic hydroxyl group of MEHQ, stripping the inhibitor without degrading the monomer[2],[3].
Materials:
-
Glass chromatography column (e.g., 2 cm diameter for 20 mL monomer)
-
Basic activated alumina (Brockmann I, ~150 mesh)
-
Glass wool
-
Dry, inert collection flask
Step-by-Step Methodology:
-
Column Preparation: Insert a small plug of glass wool at the bottom of the chromatography column to prevent stationary phase leakage.
-
Packing: Dry-pack the column with basic activated alumina to a height of approximately 10-15 cm. 2 and prevent channeling[2]. Self-Validation Check: The bed should be perfectly level. Uneven beds lead to premature inhibitor breakthrough.
-
Loading: Carefully pour the crude EPMA monomer directly onto the top of the alumina bed. For highly viscous batches, dilute 1:1 with a volatile, inert solvent like dry hexane or diethyl ether to improve flow kinetics.
-
Elution: Allow the monomer to percolate through the column under gravity or slight positive nitrogen pressure. Collect the eluate in a pre-weighed, dry round-bottom flask.
-
Verification & Storage: Analyze a 10 µL aliquot via 1H NMR (CDCl3) to confirm the disappearance of the MEHQ aromatic protons (typically around 6.7-6.8 ppm). Use the purified monomer immediately for polymerization, or1 for a maximum of 24 hours[1].
Protocol 2: High-Purity Vacuum Distillation
Causality: Fractional distillation under high vacuum lowers the boiling point of EPMA, allowing separation from high-molecular-weight oligomers and non-volatile impurities without reaching the thermal activation energy required for auto-polymerization[5].
Materials:
-
Short-path distillation apparatus with a Vigreux column
-
High-vacuum pump (capable of < 5 mmHg) with a liquid nitrogen cold trap
-
Phenothiazine (anaerobic inhibitor)
-
Oil bath with precise digital temperature control
Step-by-Step Methodology:
-
Apparatus Assembly: Assemble the short-path distillation setup. Lightly grease all ground-glass joints to ensure a high-vacuum seal.
-
Pot Preparation: Add the crude EPMA to the distillation flask. Add 500 ppm of phenothiazine to the pot. Causality: Phenothiazine acts as a radical scavenger in the absence of oxygen, preventing the monomer from polymerizing into a solid block during heating.
-
Evacuation: Start magnetic stirring. 5 before applying any heat[5]. Self-Validation Check: Watch for bubbling. If aggressive bubbling occurs, residual solvents are boiling off. Wait until bubbling subsides before heating.
-
Distillation: Gradually heat the oil bath. Monitor the vapor temperature at the distillation head. Collect the purified EPMA in a receiving flask cooled in an ice bath to immediately quench the kinetic energy of the distilled monomer.
-
Shutdown: Once distillation is complete, remove the heat source. Allow the pot to cool completely to room temperature before breaking the vacuum with argon or nitrogen. Breaking the vacuum while hot introduces oxygen, which can violently initiate polymerization of the pot residue.
Troubleshooting Guide
Issue: The monomer turns yellow or brown during basic alumina chromatography.
-
Root Cause: The basic alumina may be contaminated with trace transition metals, or the monomer has started to oxidize. Tertiary amines are prone to oxidation, forming N-oxides which are highly colored.
-
Solution: Ensure you are using high-purity, freshly activated basic alumina. If the monomer is already oxidized, column chromatography will not remove the N-oxides; you must switch to vacuum distillation.
Issue: No monomer is eluting from the column, or flow has completely stopped.
-
Root Cause: The monomer has polymerized inside the column, creating a solid plug. This happens if the column is exposed to strong UV light during the process, or if the process generates localized exothermic heat (e.g., from wetting dry alumina with certain solvents).
-
Solution: Discard the column. In the next attempt, wrap the column in aluminum foil to exclude light, and pre-wet the alumina bed with a non-reactive solvent (like hexane) to dissipate the heat of adsorption before loading the monomer.
Issue: Poor conversion in subsequent RAFT/ATRP polymerizations even after purification.
-
Root Cause: Residual oxygen dissolved in the monomer, or moisture absorbed from the atmosphere during purification.
-
Solution: After purification,6 on a Schlenk line to remove dissolved oxygen[6]. Store over activated 3Å molecular sieves if moisture is suspected.
References
-
Cheresources Community. Removing Mehq Inhibitor From Methyl Acrylate Monomer. [Link]
-
Matyjaszewski Polymer Group. Methacrylates. Carnegie Mellon University.[Link]
-
Cambridge Core. Block copolymers with stable radical and fluorinated groups by ATRP. MRS Communications.[Link]
-
ACS Publications. Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges. Chemical Reviews.[Link]
-
MDPI. Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Block copolymers with stable radical and fluorinated groups by ATRP | MRS Communications | Cambridge Core [cambridge.org]
controlling polydispersity in poly(1-Ethyl-3-piperidinyl methacrylate) synthesis
Welcome to the technical support guide for the synthesis of poly(1-Ethyl-3-piperidinyl methacrylate) (PEPM). This resource is designed for researchers, chemists, and drug development professionals who are working with this functional polymer. The following sections provide in-depth answers to common challenges, detailed protocols, and troubleshooting advice, with a specific focus on achieving precise control over polymer characteristics, most notably polydispersity.
Foundational Concepts: Understanding Polydispersity in PEPM Synthesis
Q: What is polydispersity, and why is it a critical parameter for my PEPM-based drug delivery system?
A: Polydispersity, or the polydispersity index (PDI), is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).
-
A PDI of 1.0 signifies a perfectly monodisperse polymer, where all chains have the same length. This is a theoretical ideal.
-
A low PDI (typically < 1.3) indicates a narrow molecular weight distribution, meaning the polymer chains are of very similar lengths.
-
A high PDI (> 1.5) indicates a broad distribution with a wide range of chain lengths.
For drug delivery applications, a low PDI is paramount. A narrow molecular weight distribution ensures predictable and uniform properties such as drug loading capacity, self-assembly into nanoparticles of a consistent size, degradation rate, and pharmacokinetic profile.[1] Polymers with high PDI can lead to batch-to-batch variability and unpredictable performance in vivo.
Core Synthesis Strategies: A Comparative Guide to Controlling PDI
The tertiary amine group in the piperidinyl moiety of PEPM presents unique challenges and opportunities in polymerization. While conventional free-radical polymerization is straightforward, it offers poor control over PDI. For applications demanding precision, controlled/living radical polymerization (CRP) techniques are essential.
| Polymerization Method | PDI Control | Molecular Weight Control | Experimental Complexity | Key Considerations |
| Conventional Free-Radical Polymerization | Poor (PDI typically > 1.5) | Poor | Low | Simple setup, but prone to chain termination and transfer reactions leading to broad PDI.[2][3] |
| Anionic Polymerization | Excellent (PDI often < 1.1) | Excellent | Very High | Requires stringent purity of all reagents and inert (Schlenk line) conditions.[4][5][6][7] The ester group on the methacrylate can be attacked by the initiator. |
| Atom Transfer Radical Polymerization (ATRP) | Excellent (PDI typically 1.1 - 1.3) | Excellent | High | Requires a metal catalyst (typically copper), ligand, and an alkyl halide initiator. Sensitive to oxygen.[1][8] |
| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Excellent (PDI typically 1.1 - 1.3) | Excellent | Moderate | Requires a RAFT agent (a thiocarbonylthio compound) and a standard radical initiator (e.g., AIBN). More tolerant to functional groups and impurities than ATRP.[9][10][11][12] |
Recommendation for PEPM Synthesis:
For robust control over the synthesis of PEPM with low polydispersity, RAFT polymerization is the highly recommended method . It combines the advantages of excellent molecular weight control and low PDI with greater tolerance for the functional amine group and less stringent reaction conditions compared to ATRP and anionic polymerization.
Troubleshooting Guide: Diagnosing and Solving Common Synthesis Problems
This section addresses specific issues you may encounter during the polymerization of PEPM, particularly when using controlled radical techniques like RAFT or ATRP.
Q: I performed a RAFT polymerization of PEPM, but my GPC trace is broad and the PDI is high (>1.5). What went wrong?
A: A high PDI in a RAFT polymerization points to a loss of control over the polymerization equilibrium. Here are the most common causes and their solutions:
-
Incorrect Reagent Ratios: The ratio of [Monomer]:[RAFT Agent]:[Initiator] is critical. An excess of initiator relative to the RAFT agent will generate a large number of chains via conventional free-radical polymerization, leading to a high-PDI polymer population.
-
Solution: Carefully recalculate and re-weigh your reagents. A typical starting ratio for good control is [Monomer]:[RAFT Agent]:[Initiator] of 100:1:0.2.
-
-
Initiator Decomposition Rate: The initiator should provide a slow and steady supply of radicals. If the polymerization temperature is too high for the chosen initiator (e.g., AIBN), it will decompose too quickly, leading to a high initial concentration of radicals and irreversible termination events.
-
Solution: Ensure your polymerization temperature is appropriate for your initiator's half-life. For AIBN, reactions are typically run between 60-80°C.[3]
-
-
RAFT Agent Reactivity: The chosen RAFT agent must be suitable for methacrylate polymerization. Trithiocarbonates are generally excellent choices for methacrylates.[11]
-
Solution: Verify that your RAFT agent (Chain Transfer Agent or CTA) is appropriate for methacrylates. 2-Cyano-2-propyl dodecyl trithiocarbonate is a common and effective choice.
-
-
Impurities: Oxygen is a potent radical scavenger and will inhibit the reaction. Water or other protic impurities in the monomer or solvent can interfere with the reaction chemistry.
-
Solution: Ensure your monomer is purified (e.g., by passing through a column of basic alumina to remove inhibitor) and that your solvent is anhydrous. Degas the reaction mixture thoroughly using several freeze-pump-thaw cycles before initiating polymerization.
-
Q: My ATRP reaction of PEPM has very low monomer conversion, even after 24 hours. What is the issue?
A: Stalled ATRP reactions are almost always due to issues with the catalyst complex or the presence of inhibitors.
-
Catalyst Poisoning: The copper catalyst is extremely sensitive to oxygen. Any residual oxygen in the system will oxidize the active Cu(I) species to the inactive Cu(II) species, halting the polymerization. The tertiary amine on the PEPM monomer can also act as a ligand, potentially displacing the intended ligand and altering catalyst activity.
-
Solution: Use rigorous inert atmosphere techniques (Schlenk line or glovebox). Ensure all reagents and solvents are thoroughly deoxygenated. When polymerizing amine-containing monomers, using a ligand that forms a very stable complex with copper, such as Tris(2-pyridylmethyl)amine (TPMA), can prevent displacement.
-
-
Insufficient Reducing Agent (for ARGET ATRP): If you are using an "Activators Regenerated by Electron Transfer" (ARGET) ATRP method to reduce the copper concentration, an insufficient amount of the reducing agent (e.g., ascorbic acid) will prevent the regeneration of the active Cu(I) catalyst.[13]
-
Solution: Ensure the reducing agent is fresh and added in the correct stoichiometric amount.
-
-
Initiator Inefficiency: The initiator may be decomposing or participating in side reactions.
-
Solution: Use a highly efficient initiator for methacrylates, such as ethyl α-bromoisobutyrate (EBiB).
-
Visualization of Key Processes
To better understand the core concepts, the following diagrams illustrate the RAFT polymerization mechanism and a logical workflow for troubleshooting high PDI results.
Caption: The RAFT polymerization process, highlighting the key equilibrium between dormant and active species that enables controlled chain growth.
Caption: A troubleshooting workflow to diagnose the potential causes of high polydispersity in a controlled radical polymerization.
Detailed Experimental Protocol: RAFT Polymerization of PEPM
This protocol provides a robust starting point for synthesizing PEPM with a target molecular weight and low PDI.
Objective: To synthesize PEPM with a target Mn of 20,000 g/mol and a PDI < 1.2.
Materials:
-
1-Ethyl-3-piperidinyl methacrylate (PEPM) monomer, inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT Agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
1,4-Dioxane, anhydrous (Solvent)[14]
-
Cold Diethyl Ether (Precipitation solvent)
Procedure:
-
Monomer Purification: Pass the PEPM monomer through a short column of basic alumina to remove the inhibitor (e.g., MEHQ).
-
Reagent Calculation: For a target degree of polymerization (DP) of 100 (Mn ≈ 100 * 197.28 g/mol ≈ 19.7 kDa), and a ratio of [Monomer]:[RAFT Agent]:[Initiator] = 100:1:0.2:
-
PEPM (M=197.28 g/mol ): 5.00 g (25.34 mmol)
-
CPDT (M=343.58 g/mol ): 87.1 mg (0.253 mmol)
-
AIBN (M=164.21 g/mol ): 8.3 mg (0.0507 mmol)
-
1,4-Dioxane: 10 mL
-
-
Reaction Setup:
-
Add PEPM, CPDT, AIBN, and a magnetic stir bar to a dry Schlenk flask.
-
Add 10 mL of anhydrous 1,4-dioxane.
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Freeze the flask in liquid nitrogen until the solution is solid.
-
Apply a high vacuum for 10-15 minutes.
-
Close the vacuum line and thaw the mixture in a water bath.
-
Repeat this freeze-pump-thaw cycle three times to ensure all dissolved oxygen is removed.
-
-
Polymerization:
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Immerse the flask in a preheated oil bath at 70°C.[2]
-
Allow the polymerization to proceed with stirring for the desired time (e.g., 6-12 hours). To monitor kinetics, small aliquots can be withdrawn at timed intervals using a degassed syringe.
-
-
Termination and Isolation:
-
To stop the reaction, remove the flask from the oil bath and expose the solution to air by opening the flask.
-
Precipitate the polymer by slowly dripping the viscous reaction mixture into a beaker of cold, stirring diethyl ether (approx. 200 mL).
-
A solid polymer should form. Continue stirring for 20-30 minutes.
-
Isolate the polymer by filtration, wash with additional cold diethyl ether, and dry under vacuum at room temperature to a constant weight.
-
-
Characterization:
-
Determine Mn, Mw, and PDI using Gel Permeation Chromatography (GPC/SEC) with an appropriate mobile phase (e.g., THF with triethylamine).
-
Confirm the polymer structure using 1H NMR spectroscopy.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to remove the inhibitor from my PEPM monomer? A: The most effective method is to pass the liquid monomer through a small column packed with basic alumina. This will adsorb the phenolic inhibitor (like MEHQ) without altering the monomer.
Q: Can I perform this polymerization in an aqueous solution? A: Yes, RAFT polymerization of amine-containing methacrylates can be performed in aqueous solutions, but conditions must be carefully controlled.[10] The pH of the solution is critical, as protonation of the piperidinyl nitrogen will drastically change the monomer's solubility and reactivity. This is considered an advanced technique; starting in an organic solvent like dioxane or DMF is recommended.[2]
Q: My polymer is colored (pink or yellow). Is this normal? A: Yes, a pink or yellow hue in the final polymer is common after RAFT polymerization. This color is due to the presence of the thiocarbonylthio end-group from the RAFT agent on the polymer chains. This is a good indicator that the RAFT mechanism was successful.
Q: How do I choose the right GPC/SEC conditions for analyzing PEPM? A: The tertiary amine in PEPM can interact with standard silica-based GPC columns, leading to peak tailing and inaccurate molecular weight determination. To avoid this, use a mobile phase that contains a small amount of an amine, such as 0.1-1% triethylamine, to suppress these interactions.
References
-
Macromolecules. (2023). Surface-Initiated Living Anionic Polymerization of Functional Methacrylates from the Surface of Organic Particles. ACS Publications. Available from: [Link]
-
Antoun, S., et al. Anionic polymerization of various methacrylates initiated with LiCI- complexed sBuLi. ORBi. Available from: [Link]
-
Oxford Academic. (2020). Anionic Polymerization of Methacrylate-functionalized Ionic Monomers in Ionic Liquid. Chemistry Letters. Available from: [Link]
-
ResearchGate. (2023). Surface-Initiated Living Anionic Polymerization of Functional Methacrylates from the Surface of Organic Particles. Available from: [Link]
-
Abdilla, A. (n.d.). Next-Generation End Functional Polymers through Living Anionic Polymerization. eScholarship.org. Available from: [Link]
-
MDPI. (n.d.). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. Available from: [Link]
-
Redalyc. (n.d.). Synthesis of poly(ethyl methacrylate-co-methyl methacrylate) obtained via ATRP using ruthenium benzylidene complexes. Available from: [Link]
-
Polymer Chemistry. (n.d.). Reversible addition-fragmentation chain transfer (RAFT) radical dispersion polymerization. Available from: [Link]
-
Wiley Online Library. (2018). Synthesis of poly(methyl methacrylate) via ARGET ATRP and study of the effect of solvents and temperatures on its polymerization kinetics. Available from: [Link]
-
ScienceDirect. (2024). Solution-state self-assembly of novel poly(carbamoyl methacrylate)s synthesized via combining Passerini three-component reaction. Available from: [Link]
-
Semantic Scholar. (2022). A Versatile Strategy for the Fabrication of Poly(ethyl methacrylate) Composites. Available from: [Link]
- Lowe, A. B., Billingham, N. C., & Armes, S. P. (n.d.). Synthesis and Properties of Low-Polydispersity Poly(sulfopropylbetaine)s and Their Block Copolymers.
-
White Rose Research Online. (2021). Synthesis of polyampholytic diblock copolymers via RAFT aqueous solution polymerization. Available from: [Link]
-
PMC. (2025). Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers. Available from: [Link]
-
ResearchGate. (n.d.). RAFT dispersion polymerization of 3-phenylpropyl methacrylate with poly[2-(dimethylamino)ethyl methacrylate] macro-CTAs in ethanol and associated thermoreversible polymorphism. Available from: [Link]
-
MDPI. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. Available from: [Link]
-
PMC. (2025). Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups. Available from: [Link]
-
Technical Science and Innovation. (2021). SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE -2-PROPYLMETHACRYLATE MONOMER. Available from: [Link]
-
AMS Laurea. (n.d.). Chimica Industriale RAFT miniemulsion (co)polymerization of methyl methacrylate and n-butyl acrylate. Available from: [Link]
Sources
- 1. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 3. Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. Next-Generation End Functional Polymers through Living Anionic Polymerization [escholarship.org]
- 8. Synthesis of poly(ethyl methacrylate-co-methyl methacrylate) obtained via ATRP using ruthenium benzylidene complexes [redalyc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. amslaurea.unibo.it [amslaurea.unibo.it]
- 13. 14.139.213.3:8080 [14.139.213.3:8080]
- 14. btstu.researchcommons.org [btstu.researchcommons.org]
Technical Support Center: Scaling Up 1-Ethyl-3-piperidinyl Methacrylate Synthesis
Welcome to the technical support center for the synthesis of 1-Ethyl-3-piperidinyl methacrylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and scale up their synthesis of this important monomer. Here, we will delve into the common challenges encountered during synthesis and provide practical, evidence-based solutions.
Introduction: The Significance and Challenges of Synthesis
1-Ethyl-3-piperidinyl methacrylate is a valuable monomer in the development of functional polymers, particularly for biomedical applications. Its piperidine moiety offers opportunities for pH-responsive materials and drug delivery systems. However, scaling up its synthesis from the lab to pilot or manufacturing scale presents a unique set of challenges. These can range from managing reaction kinetics and byproduct formation to ensuring product purity and stability. This guide aims to provide a structured approach to identifying and overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1-Ethyl-3-piperidinyl methacrylate?
There are two primary and well-established methods for synthesizing methacrylate esters:
-
Direct Esterification: This involves the reaction of methacrylic acid with the corresponding alcohol, in this case, 1-Ethyl-3-piperidinol. This reaction is typically catalyzed by a strong acid.
-
Transesterification: This route involves the reaction of an alkyl methacrylate (commonly methyl methacrylate or ethyl methacrylate) with 1-Ethyl-3-piperidinol.[1][2] This method is often favored for its milder reaction conditions.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in methacrylate synthesis can often be attributed to several factors:
-
Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product, it is crucial to remove the byproduct (water in direct esterification, or a low-boiling alcohol in transesterification) as it forms.[1]
-
Side Reactions: Undesirable side reactions can consume reactants or the desired product. A common side reaction is the Michael addition of the alcohol to the methacrylate double bond.[3]
-
Polymerization: Methacrylate monomers are prone to polymerization, especially at elevated temperatures.[1] The presence of an effective polymerization inhibitor is critical.
Q3: I'm observing significant byproduct formation. How can I minimize this?
Byproduct formation is a common challenge, particularly during scale-up. Here are some strategies to mitigate this issue:
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction's selectivity. For transesterification, tin-based catalysts like dibutyltin oxide (DBTO) have been traditionally used.[1] However, more chemoselective catalysts, such as those based on sodium or magnesium aryloxides, can minimize Michael addition side reactions.[3]
-
Reaction Temperature: Carefully controlling the reaction temperature is crucial. While higher temperatures can increase the reaction rate, they can also promote side reactions and polymerization. The optimal temperature range is typically between 60°C and 140°C.[1][2]
-
Molar Ratio of Reactants: Optimizing the molar ratio of the alcohol to the alkyl (meth)acrylate can also improve selectivity. A common starting point is a molar ratio of 1:2 to 1:6.5 (alcohol to alkyl methacrylate).[1]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and offers step-by-step solutions.
Problem 1: Premature Polymerization of the Reaction Mixture
One of the most significant challenges in methacrylate synthesis is preventing premature polymerization of the monomer product.
Symptoms:
-
Increased viscosity of the reaction mixture.
-
Formation of a solid or gel-like substance.
-
Inability to stir the reaction mixture.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Ineffective Polymerization Inhibitor | The inhibitor may be depleted, or its concentration may be too low for the reaction scale and temperature. | Ensure an adequate amount of a suitable polymerization inhibitor, such as hydroquinone or 4-methoxyphenol (MEHQ), is added at the beginning of the reaction.[4] For larger scale reactions, consider adding the inhibitor in portions. |
| Excessive Reaction Temperature | High temperatures can initiate free-radical polymerization. | Maintain the reaction temperature within the recommended range (e.g., 85-105°C for some esterification processes).[5] Implement precise temperature control, especially during exothermic phases of the reaction. |
| Presence of Oxygen | While counterintuitive for radical polymerization, some inhibitors require a small amount of oxygen to be effective. | Ensure the reaction is not conducted under completely anaerobic conditions if using inhibitors like MEHQ, which function via a radical-scavenging mechanism involving oxygen. |
| Localized Hotspots | In large reactors, inefficient mixing can lead to localized areas of high temperature, initiating polymerization. | Improve agitation to ensure uniform temperature distribution throughout the reaction vessel. |
Experimental Protocol: Inhibitor Removal for Purification
For applications requiring high-purity monomer, removal of the polymerization inhibitor is often necessary. A common laboratory method involves passing the monomer through a column of activated alumina.[6]
-
Prepare the Column: Pack a glass chromatography column with activated basic alumina. The amount of alumina will depend on the scale of your purification.
-
Elution: Dissolve the crude monomer in a non-polar solvent (e.g., hexane) and load it onto the column.
-
Collection: Elute the purified monomer with the same solvent, collecting the fractions.
-
Verification: Monitor the fractions by thin-layer chromatography (TLC) to identify the product-containing fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Crucially, do not heat the purified monomer, as it is now highly susceptible to polymerization.
Problem 2: Difficulty in Product Purification
Isolating the 1-Ethyl-3-piperidinyl methacrylate product with high purity can be challenging due to the presence of unreacted starting materials, byproducts, and the catalyst.
Symptoms:
-
Co-elution of impurities during column chromatography.
-
Difficulty in achieving the desired purity level as determined by analytical methods (e.g., NMR, GC-MS).
-
Product instability or discoloration upon storage.
Root Causes & Solutions:
Diagram: Purification Workflow
Caption: A typical workflow for the purification of methacrylate esters.
Troubleshooting Purification Steps:
-
Catalyst Removal: If a heterogeneous catalyst is used, it can be removed by simple filtration. For homogeneous catalysts, an aqueous wash may be necessary. For example, if an acid catalyst is used, washing with a mild base (e.g., sodium bicarbonate solution) can help remove it.
-
Removal of Unreacted Starting Materials:
-
1-Ethyl-3-piperidinol: Being an alcohol, it can be removed by washing with water or brine.
-
Methacrylic Acid/Alkyl Methacrylate: Excess methacrylic acid can be removed by washing with a dilute base. Unreacted alkyl methacrylate can often be removed by vacuum distillation due to its lower boiling point compared to the product.
-
-
Vacuum Distillation: This is a powerful technique for purifying the final product. However, it is critical to maintain a low temperature to prevent polymerization. The addition of a polymerization inhibitor to the distillation flask is highly recommended.
Problem 3: Reaction Stalls or Proceeds Too Slowly at Scale
A reaction that works well on a laboratory scale may become sluggish or stall completely when scaled up.
Symptoms:
-
The reaction does not go to completion within the expected timeframe.
-
Monitoring of the reaction (e.g., by GC or TLC) shows little or no change in the concentration of reactants over time.
Root Causes & Solutions:
Diagram: Factors Affecting Reaction Rate
Caption: Key factors influencing the rate of esterification/transesterification.
-
Inefficient Byproduct Removal: On a larger scale, the surface area to volume ratio decreases, which can make the removal of byproducts like water or methanol less efficient.[1]
-
Solution: Employ a Dean-Stark trap for azeotropic removal of water in direct esterification. For transesterification, ensure the distillation setup is efficient at removing the lower-boiling alcohol byproduct.[1] Applying a vacuum can also facilitate the removal of volatile byproducts.
-
-
Mass Transfer Limitations: Inadequate mixing can lead to poor contact between reactants and the catalyst, slowing down the reaction.
-
Solution: Use an appropriate impeller and stirring speed for the reactor size to ensure good mixing. Baffles within the reactor can also improve mixing efficiency.
-
-
Catalyst Deactivation: The catalyst may be sensitive to impurities in the starting materials, which become more significant at a larger scale.
-
Solution: Ensure the purity of all reactants and solvents. If catalyst deactivation is suspected, a more robust catalyst may be required.
-
Conclusion
Successfully scaling up the synthesis of 1-Ethyl-3-piperidinyl methacrylate requires a thorough understanding of the reaction mechanism, potential side reactions, and the physical parameters that change with scale. By systematically addressing challenges related to yield, purity, and reaction rate, researchers and drug development professionals can develop robust and efficient processes for producing this valuable monomer. This guide provides a foundation for troubleshooting, but it is essential to combine this knowledge with careful experimental observation and analytical data to optimize the synthesis for your specific needs.
References
-
Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides. National Center for Biotechnology Information. [Link]
- Transesterification process for production of (meth)acrylate ester monomers.
-
Transesterification of functional methacrylate monomers during alcoholic copper-catalyzed atom transfer radical polymerization: Formation of compositional and architectural side products. ResearchGate. [Link]
-
Chemoselective Transesterification of Methyl (Meth)acrylates Catalyzed by Sodium(I) or Magnesium(II) Aryloxides. ACS Publications. [Link]
-
Synthesis of Methacrylate-Based Functional Monomers via Boron Ester Acidolysis and Their Polymerization. Brill. [Link]
- Transesterification process.
-
Sustainable, upscaled synthesis of pinene-derived (meth)acrylates and their application as high Tg monomers in. RSC Publishing. [Link]
- Preparation method of ethyl methacrylate.
- Process for producing methacrylic acid or methacrylic acid esters.
-
Efficient Synthesis of Methyl Methacrylate by One Step Oxidative Esterification over Zn-Al-Mixed Oxides Supported Gold Nanocatalysts. MDPI. [Link]
-
Synthesis of poly(ethyl methacrylate-co-methyl methacrylate) obtained via ATRP using ruthenium benzylidene complexes. ResearchGate. [Link]
-
Novel Catalysts for the Environmentally Friendly Synthesis of Methyl Methacrylate. Office of Scientific and Technical Information. [Link]
- SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE -2-PROPYLMETHACRYLATE MONOMER.
-
Polymer Chemistry. RSC Publishing. [Link]
-
New Methods in the Synthesis of (Meth)Acrylates. IntechOpen. [Link]
-
Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Macromolecular Symposia. [Link]
-
Ethyl3-(1-piperidinyl)acrylate. ChemBK. [Link]
-
Removing inhibitor from MMA (and other methacrylate monomers). Reddit. [Link]
-
A Versatile Strategy for the Fabrication of Poly(ethyl methacrylate) Composites. Semantic Scholar. [Link]
-
1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses. [Link]
Sources
- 1. US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]
- 2. Transesterification process - Patent 1241163 [data.epo.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Methods in the Synthesis of (Meth)Acrylates | IntechOpen [intechopen.com]
- 5. CN102766049A - Preparation method of ethyl methacrylate - Google Patents [patents.google.com]
- 6. Reddit - Please wait for verification [reddit.com]
managing exotherms during bulk polymerization of 1-Ethyl-3-piperidinyl methacrylate
Welcome to the Advanced Polymerization Support Portal. This guide is engineered for scientists and drug development professionals scaling up the solvent-free (bulk) synthesis of 1-Ethyl-3-piperidinyl methacrylate (EPMA) .
Bulk polymerization of bulky, amine-functionalized methacrylates presents severe thermal management challenges. Without the heat capacity of a solvent, the exothermic nature of vinyl propagation can rapidly escalate into thermal runaway. This portal provides field-validated causality, troubleshooting FAQs, and self-validating protocols to ensure safe, controlled, and reproducible EPMA polymerization.
I. Troubleshooting & Exotherm Management FAQs
Q: Why does my bulk polymerization of EPMA suddenly spike in temperature and viscosity around 20-30% conversion? A: You are experiencing the Trommsdorff-Norrish effect (autoacceleration)[1]. Methacrylate polymerization is highly exothermic, releasing approximately 56 kJ/mol of heat[2]. As the reaction progresses, the bulky 1-ethyl-3-piperidinyl side groups cause rapid polymer chain entanglement. This drastically increases the medium's viscosity, severely restricting the diffusion of large macroradicals and causing the termination rate constant ( kt ) to plummet[1]. However, the small EPMA monomers remain mobile, meaning the propagation rate ( kp ) continues unabated. This kinetic imbalance leads to an exponential accumulation of active radicals and a massive, instantaneous release of heat.
Q: How can I chemically suppress this thermal runaway without introducing solvents? A: You must regulate the active radical concentration or delay the onset of the gel effect.
-
Reversible Deactivation Radical Polymerization (RDRP): Implementing RAFT (Reversible Addition-Fragmentation chain Transfer) using a trithiocarbonate agent establishes a degenerative chain-transfer equilibrium. This keeps the steady-state concentration of active radicals extremely low, effectively flattening the exotherm profile and preventing autoacceleration[3].
-
Chain Transfer Agents (CTAs): If standard free-radical polymerization is required, incorporate a thiol-based CTA (e.g., dodecyl mercaptan) combined with α -methyl styrene dimer (AMSD). CTAs transfer the radical from an immobile polymer chain to a highly mobile small molecule, increasing the effective termination rate and delaying the critical viscosity threshold[4].
Q: What reactor engineering solutions are required to prevent exotherms during scale-up? A: Batch reactors are fundamentally unsafe for scaled bulk methacrylates due to poor surface-area-to-volume ratios hindering heat dissipation[4]. For industrial scale-up, transition to one of two systems:
-
Starved-Feed Semi-Batch Reactors: Monomer and initiator are metered in at a rate strictly matching their consumption, preventing the accumulation of unreacted monomer that fuels thermal runaway[2].
-
Continuous Kneader Reactors: High-volume horizontal kneader reactors provide constant mechanical surface renewal and evaporative cooling. This allows for precise temperature control even when the polymer mass exceeds 85% conversion and enters the highly viscous, glassy state[5][6].
II. Diagnostic Data: Exotherm Control Strategies
The following table synthesizes quantitative expectations when applying various thermal management strategies to methacrylate bulk polymerization.
| Control Strategy | Primary Mechanism | Peak Exotherm Temp ( ΔTmax ) | Typical PDI ( Mw/Mn ) | Scalability & Safety |
| Uncontrolled Batch | None | > 140°C (Runaway Risk) | > 2.5 (Broad) | Extremely Poor / Hazardous |
| Thiol CTA + AMSD | Modulates kt , delays gel effect | 85°C - 95°C | 1.8 - 2.2 | Moderate (Requires precise dosing) |
| RAFT Polymerization | Degenerative radical equilibrium | < 75°C | 1.1 - 1.3 (Narrow) | High (Excellent thermal control) |
| Starved-Feed Semi-Batch | Limits available monomer fuel | < 70°C | 1.5 - 2.0 | High (Industry standard) |
| Kneader Reactor | Evaporative cooling & renewal | Isothermal control | 2.0 - 2.5 | Very High (Continuous processing) |
III. Self-Validating Protocol: Semi-Batch RAFT Bulk Polymerization of EPMA
This protocol utilizes a starved-feed methodology combined with RAFT to ensure absolute thermal control. It is designed as a self-validating system : the physical responses of the reaction dictate the progression of the steps, ensuring safety.
Materials: EPMA (purified, inhibitor removed), AIBN (Initiator), 2-Cyano-2-propyl benzodithioate (CPBD, RAFT Agent). Target: Mn = 20,000 g/mol .
Step 1: System Purge and Pre-Charge
-
Charge a jacketed reactor with the CPBD RAFT agent and 5% of the total EPMA monomer volume.
-
Purge the system with ultra-high-purity Argon for 30 minutes to remove oxygen (which acts as an unpredictable radical scavenger and alters induction times).
-
Heat the jacket to 65°C.
Step 2: Initiator Solution Preparation
-
Dissolve AIBN in the remaining 95% of the EPMA monomer at room temperature.
-
Causality Note: AIBN has a 10-hour half-life at 65°C, ensuring a steady, slow flux of primary radicals.
Step 3: Starved-Feed Addition & Thermal Validation
-
Begin metering the EPMA/AIBN solution into the reactor at a rate of 0.5 mL/min.
-
CRITICAL VALIDATION CHECK: Monitor the internal reactor temperature ( Tint ).
-
State A: If Tint remains within ±2∘C of the jacket temperature (65°C), the propagation rate matches the feed rate. Proceed normally.
-
State B: If ΔTint>2∘C/min , monomer pooling is occurring . The feed rate exceeds consumption, creating a dangerous reservoir of unreacted monomer. Action: Immediately pause the feed until Tint returns to baseline, then resume at 0.25 mL/min.
-
Step 4: Curing and Vitrification
-
Once the feed is complete, hold the reactor at 65°C for 4 hours.
-
Ramp the temperature to 85°C for 2 hours to push the conversion past the glass transition phase and ensure >98% monomer consumption.
-
Validation Check: The resulting polymer should be a transparent, glassy solid free of bubbles (bubbles indicate localized boiling/runaway during the gel effect).
IV. Mechanistic Visualization
Fig 1: Workflow of exotherm management and mitigation in EPMA bulk polymerization.
V. References
-
Bulk Polymerization - List Technology | list-technology.com |
-
BULK POLYMERIZATION OF METHYL METHACRYLATE IN A KNEADER REACTOR | list-technology.com |
-
How to Control Acrylic Resin's Polymerization Exotherm | patsnap.com |
-
Bulk polymerization | grokipedia.com |
-
Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers | nih.gov |
-
US7807767B2 - Method for producing acryl syrup by bulk polymerization | google.com |
Sources
- 1. Bulk polymerization â Grokipedia [grokipedia.com]
- 2. How to Control Acrylic Resin’s Polymerization Exotherm [eureka.patsnap.com]
- 3. Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7807767B2 - Method for producing acryl syrup by bulk polymerization - Google Patents [patents.google.com]
- 5. Mass polymerization - LIST KneaderReactors (LIST KneaderReactors) [list-technology.com]
- 6. list-technology.com [list-technology.com]
Technical Support Center: 1-Ethyl-3-piperidinyl methacrylate Storage & Shelf Life
Welcome to the Technical Support Center for 1-Ethyl-3-piperidinyl methacrylate (CAS: 97171-81-8) [1]. This guide is designed for researchers, application scientists, and drug development professionals who require rigorous protocols to maintain the stability and extend the shelf life of this specific methacrylate monomer.
Due to the inherent reactivity of the methacrylate functional group, improper storage can lead to spontaneous auto-polymerization, which compromises experimental reproducibility and poses significant safety risks[2].
Part 1: Core Mechanisms of Monomer Stability
To effectively troubleshoot storage issues, it is critical to understand the causality behind monomer stabilization. 1-Ethyl-3-piperidinyl methacrylate is typically stabilized using inhibitors such as Monomethyl ether of hydroquinone (MEHQ) [3].
The Oxygen Dependency Rule: MEHQ does not function in an oxygen-free environment[4]. The inhibitor requires dissolved oxygen to form peroxide radicals, which MEHQ then scavenges to terminate the polymerization chain reaction[4]. Storing this monomer under an inert gas (like Nitrogen or Argon) will deplete the dissolved oxygen, rendering the MEHQ useless and triggering hazardous auto-polymerization[2][4].
Diagram: MEHQ Inhibition Pathway
Figure 1: The mechanistic pathway showing how dissolved oxygen and MEHQ act synergistically to prevent auto-polymerization.
Part 2: Quantitative Storage Parameters
To ensure maximum shelf life (typically up to 8–12 months under ideal conditions[4][5]), adhere to the following validated storage metrics.
| Parameter | Recommended Range / Specification | Scientific Justification |
| Vapor Space Oxygen | 5% to 21% (Atmospheric Air)[5] | Essential for MEHQ inhibitor activation[4]. Never purge with inert gas[4]. |
| Storage Temperature | 15°C to 25°C (Ambient/Cool)[4] | Minimizes thermal initiation of free radicals[2]. Avoid freezing, which can crystallize the inhibitor. |
| Inhibitor Concentration | 10 ppm – 50 ppm MEHQ[4] | Provides sufficient radical scavenging capacity over the product's shelf life. |
| Container Material | Amber glass, Stainless Steel, Aluminum[6] | Prevents UV-induced radical initiation[2] and avoids chemical leaching. |
| Headspace Volume | Minimum 10% of container volume | Ensures an adequate reservoir of oxygen to replenish dissolved oxygen in the liquid phase. |
Part 3: Troubleshooting Guides & FAQs
Q1: My batch of 1-Ethyl-3-piperidinyl methacrylate has become highly viscous. What happened, and can I salvage it?
A: Increased viscosity is the primary clinical sign of auto-polymerization[2].
-
Causality: This occurs due to inhibitor depletion, prolonged exposure to heat/UV light, or storage in an oxygen-depleted environment (e.g., a glovebox)[2].
-
Action: Do not use the monomer. Partially polymerized methacrylate will drastically alter the stoichiometry of your reactions and ruin your experiments. Dispose of the material promptly according to hazardous waste protocols, as the reaction is exothermic and can lead to container rupture[2].
Q2: I need to run an air-sensitive reaction. How do I remove the MEHQ inhibitor right before use?
A: If your downstream application (such as controlled radical polymerization or organometallic catalysis) is sensitive to MEHQ, you must remove it immediately prior to the experiment.
-
Standard Protocol (Inhibitor Removal):
-
Pack a glass chromatography column with basic alumina (Brockmann Grade I).
-
Pass the required volume of 1-Ethyl-3-piperidinyl methacrylate through the column via gravity drip. The basic alumina will selectively adsorb the phenolic MEHQ.
-
Collect the purified, uninhibited monomer in a receiver flask.
-
Critical: Use the uninhibited monomer immediately. Do not store it, as it will spontaneously polymerize within hours to days without MEHQ.
-
Q3: We received a shipment during the summer, and the cold packs melted. Is the monomer still viable?
A: Methacrylates can tolerate minor temperature deviations (e.g., up to 38°C for short transit periods of about one week) provided the inhibitor and oxygen levels are intact[5][6].
-
Validation Protocol: Before using the batch in a critical drug-development assay, perform a quick quality control check. Run a proton NMR (1H-NMR) to check for the presence of broad polymeric peaks in the baseline, or assess the refractive index compared to the Certificate of Analysis (CoA). If the physical properties match the CoA, it is safe to use.
Q4: Why shouldn't I store this monomer in the freezer (-20°C) to extend its shelf life?
A: While lowering the temperature slows down kinetic reactions, freezing methacrylate monomers can cause the MEHQ inhibitor to crystallize and precipitate out of the solution. If the monomer thaws unevenly, there will be localized pockets of uninhibited monomer, which can rapidly polymerize. Store in a cool, dark place (15°C–25°C) instead[4].
Part 4: Standard Operating Procedure (SOP) for Aliquoting and Storage
To maintain a self-validating system of trustworthiness in your lab, follow this protocol when handling new shipments of 1-Ethyl-3-piperidinyl methacrylate:
-
Inspection: Upon receipt, inspect the amber glass bottle for any signs of bulging or leaks.
-
Environment: Open the container in a standard fume hood with adequate ventilation[5]. Do not transfer the bottle into an anaerobic glovebox[2].
-
Aliquoting: If you do not plan to use the entire volume within a few months, aliquot the monomer into smaller, clean, dry amber glass vials.
-
Headspace Maintenance: Ensure that at least 10-20% of the vial's volume is left empty (headspace) to trap atmospheric air (21% Oxygen)[5].
-
Sealing: Cap tightly with a PTFE-lined cap to prevent solvent evaporation while maintaining the internal oxygen reservoir.
-
Monitoring: Label each vial with the date of receipt and the date of aliquoting. Discard any unused monomer after 8 to 12 months[4][5].
References
-
Chemius. "Methyl Methacrylate MEHQ (MMA) :: Internal Plant Instructions." Chemius.net. Available at: [Link]
-
Chemius. "Methyl Methacrylate MEHQ (MMA) Safety Data." Chemius.net. Available at: [Link]
-
Methacrylate Producers Association, Inc. "Storage and Handling Guidelines." Sqspcdn.com. Available at:[Link]
-
Caseway Industrial Products. "Methyl Methacrylate TDS." Casewayproducts.com. Available at: [Link]
Sources
confirming the structure of synthesized 1-Ethyl-3-piperidinyl methacrylate by FTIR
Title: Structural Confirmation of Synthesized 1-Ethyl-3-piperidinyl Methacrylate: A Comparative Analytical Guide
Executive Summary
The synthesis of specialized functional monomers, such as 1-Ethyl-3-piperidinyl methacrylate, requires rigorous structural validation before downstream polymerization. This compound—featuring a polymerizable methacrylate vinyl group and a pH-responsive tertiary amine (piperidine ring)—is highly valuable in drug delivery and smart polymer applications. This guide provides an objective comparison of analytical techniques for structural confirmation, detailing the mechanistic rationale behind Fourier Transform Infrared Spectroscopy (FTIR) peak assignments, and outlining a self-validating Attenuated Total Reflectance (ATR-FTIR) protocol.
Comparative Analytical Framework: FTIR vs. Alternatives
To confirm the successful esterification of 1-ethyl-3-piperidinol with methacryloyl chloride, researchers must select the appropriate analytical modality. While FTIR and Nuclear Magnetic Resonance (NMR) spectroscopies have fundamental differences, they are highly complementary; FTIR defines the presence or absence of functional groups, whereas NMR maps the exact organic framework[1].
The table below objectively compares the performance of ATR-FTIR against alternative techniques for validating this specific monomer[2].
| Analytical Technique | Primary Data Output | Strengths for Methacrylate Monomers | Limitations | Experimental Throughput |
| ATR-FTIR | Vibrational Modes (Functional Groups) | Direct, rapid detection of C=C (1636 cm⁻¹) and C=O (1720 cm⁻¹); ideal for real-time polymerization monitoring. | Cannot determine exact atomic connectivity or stereochemistry. | High (Minutes), Non-destructive |
| ¹H-NMR | Nuclear Spin Environments | Exact mapping of proton connectivity, distinguishing the piperidine ring protons from the ethyl and vinyl protons. | Requires deuterated solvents; higher operational cost and complexity. | Medium (Hours), Non-destructive |
| GC-MS | Mass-to-Charge Ratio (m/z) | Confirms exact molecular weight and identifies trace unreacted precursors or side products. | Requires sample volatility; cannot easily monitor bulk polymerization. | Medium (Hours), Destructive |
Mechanistic Peak Assignment: The Causality of the Spectrum
FTIR is not merely a fingerprinting tool; each absorption band is a direct consequence of the molecule's dipole moment changes during vibration. For 1-Ethyl-3-piperidinyl methacrylate, the structural confirmation relies on identifying the convergence of the piperidine ring and the methacrylate ester[3].
-
C=O Stretch (Ester Carbonyl) at ~1720 cm⁻¹:
-
Causality: Methacrylate esters feature a carbonyl group conjugated with a C=C double bond. This conjugation delocalizes the π -electrons, slightly weakening the C=O bond and shifting its absorption to a lower wavenumber compared to saturated aliphatic esters (~1740 cm⁻¹).
-
-
C=C Stretch (Vinyl Group) at 1636 cm⁻¹:
-
Causality: This sharp peak corresponds to the carbon-carbon double bond of the methacrylate group. It is the most critical marker for confirming the presence of the polymerizable moiety[4].
-
-
C-O Stretch (Ester Linkage) at 1320 cm⁻¹ and ~1160 cm⁻¹:
-
Causality: Ester infrared spectra generally follow the "Rule of Three," exhibiting strong peaks for C=O, C-C-O, and O-C-C stretching[3]. The 1320 cm⁻¹ peak is particularly significant; recent studies demonstrate that tracking this specific C-O stretch yields a lower coefficient of variation when calculating polymerization conversion rates compared to the traditional 1636 cm⁻¹ peak[4].
-
-
C-N Stretch (Tertiary Amine) at 1000–1200 cm⁻¹:
-
Causality: The asymmetric stretching of the C-N bonds in the piperidine ring confirms the retention of the pH-responsive amine core after esterification.
-
-
Aliphatic C-H Stretch at 2800–2950 cm⁻¹:
-
Causality: Represents the stretching of the methylene (-CH₂-) groups in the piperidine ring and the ethyl substituent.
-
Self-Validating ATR-FTIR Protocol
To ensure scientific integrity, an experimental protocol must be self-validating. ATR-FTIR relies on an evanescent wave penetrating the sample; therefore, variations in contact pressure or path length can skew quantitative results. The following protocol controls for these variables.
Step 1: Background Acquisition & System Purge
-
Action: Clean the diamond/ZnSe ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) before applying the sample.
-
Causality: Subtracts atmospheric H₂O vapor and CO₂ from the final spectrum, preventing ghost peaks in the critical 1600–1700 cm⁻¹ region where the C=C bond absorbs.
Step 2: Sample Application & Pressure Optimization
-
Action: Apply a droplet of the synthesized liquid monomer to completely cover the ATR crystal. If the monomer has crystallized, use the pressure anvil to apply uniform force until the real-time preview shows a stable signal.
-
Causality: ATR spectroscopy requires intimate contact. Air gaps reduce the penetration depth of the evanescent wave, leading to artificially weak C-N and C-O signals.
Step 3: Spectral Acquisition & Baseline Correction
-
Action: Collect the sample spectrum. Apply an automatic baseline correction to level the spectrum at 0 absorbance.
-
Causality: Baseline drift caused by light scattering must be eliminated to ensure peak height/area calculations are mathematically valid.
Step 4: Internal Standardization (For Downstream Polymerization)
-
Action: When using the monomer in downstream reactions, normalize the 1636 cm⁻¹ (C=C) or 1320 cm⁻¹ (C-O) reaction peaks against an invariant internal reference peak (e.g., a stable baseline peak at 1336 cm⁻¹)[4].
-
Causality: Normalization creates a ratio that cancels out any path-length or volume discrepancies between different sample batches, ensuring absolute trustworthiness in degree-of-conversion data[5].
Workflow Visualization
Workflow for synthesis and multi-modal structural confirmation of the methacrylate monomer.
References
- Infrared Spectroscopy of Polymers X: Polyacryl
- Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacryl
- Difference between FTIR and NMR? rockymountainlabs.com
- Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies thermofisher.com
- Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacryl
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures | PLOS One [journals.plos.org]
Comparative Analysis of Initiators for 1-Ethyl-3-piperidinyl Methacrylate (EPMA) Polymerization
Executive Summary & Mechanistic Overview
1-Ethyl-3-piperidinyl methacrylate (EPMA) is a bulky, hydrophobic, tertiary amine-functionalized monomer. With a pKa typically ranging between 6.5 and 7.0, EPMA is a highly sought-after building block for pH-responsive drug delivery vehicles, endosomal escape mechanisms, and dynamic nanogels.
However, polymerizing EPMA presents unique kinetic challenges. The bulky piperidinyl ring induces significant steric hindrance at the propagating radical center, lowering the propagation rate constant ( kp ) compared to simpler analogues like dimethylaminoethyl methacrylate (DMAEMA). Furthermore, the tertiary amine can interact with certain redox initiators. As a Senior Application Scientist, I have found that selecting the correct initiator is not merely a matter of yield, but of controlling polymer architecture, dispersity (Đ), and downstream biocompatibility.
This guide provides an objective, data-grounded comparison of thermal, photo-, and redox initiators for EPMA polymerization, supported by validated experimental protocols.
Comparative Analysis of Initiators
Thermal Initiators: AIBN vs. ACVA
For Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, thermal initiators are the gold standard.
-
AIBN (Azobisisobutyronitrile): Ideal for organic solvent systems (e.g., 1,4-Dioxane, Toluene). At 70°C, AIBN has a half-life of ~10 hours, which perfectly matches the slow propagation kinetics of sterically hindered monomers like EPMA, ensuring a steady, low concentration of primary radicals. This minimizes bimolecular termination and preserves the living character of the 1[1].
-
ACVA / V-501 (4,4'-Azobis(4-cyanovaleric acid)): When synthesizing zwitterionic or amphiphilic block copolymers in aqueous or ethanolic dispersions, AIBN fails due to insolubility. ACVA, possessing carboxylic acid groups, is water-soluble and enables 2 of amine methacrylates[2].
Photoinitiators: Irgacure 2959 (I2959)
When EPMA is used to formulate crosslinked hydrogels or nanogels for cell encapsulation, thermal initiation at 70°C is unviable. Irgacure 2959 is a Type I photoinitiator that cleaves into benzoyl and alkyl radicals upon exposure to 3[3]. It is heavily favored due to its established cytocompatibility. However, causality dictates strict concentration limits: while I2959 itself is benign, the 4 at high doses, requiring optimization between 0.02% and 0.05% w/v[4].
Redox Initiators: APS / TEMED (Mechanistic Caveat)
Ammonium Persulfate (APS) and Tetramethylethylenediamine (TEMED) are typically used for room-temperature aqueous polymerization. Critical Insight: The piperidinyl group in EPMA is a tertiary amine. Tertiary amines dynamically accelerate the decomposition of persulfates. If standard TEMED concentrations are used alongside EPMA, the system will auto-accelerate, leading to a runaway exothermic reaction and highly branched, dead polymer chains. When using APS with EPMA, TEMED must be drastically reduced or omitted entirely.
Data Presentation: Initiator Performance Matrix
| Initiator | Type | Activation | Ideal Solvent | Target Application | Dispersity (Đ) Control | Cytocompatibility |
| AIBN | Thermal | 70°C | 1,4-Dioxane, DMF | Linear/Block Copolymers | Excellent (< 1.2) | Low (Toxic residues) |
| ACVA | Thermal | 70°C | Water, Ethanol | Aqueous Dispersions | Excellent (< 1.25) | Moderate |
| Irgacure 2959 | Photo | UV (365 nm) | Water, PBS | Hydrogels / Nanogels | N/A (Crosslinking) | High (at < 0.05%) |
| APS / TEMED | Redox | Ambient (25°C) | Water | Rapid Bulk Gels | Poor (> 1.8) | Low |
Visualizing the Workflows
Decision tree for selecting EPMA polymerization initiators based on solvent and application.
Mechanistic pathway of EPMA RAFT polymerization highlighting radical generation and equilibrium.
Self-Validating Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to downstream applications without confirming the validation checkpoints.
Protocol A: RAFT Polymerization of EPMA using AIBN
Objective: Synthesize linear Poly(EPMA) with a target Degree of Polymerization (DP) of 100.
Causality Note: Oxygen is a potent radical scavenger. The freeze-pump-thaw cycles are non-negotiable; failing to remove dissolved O2 will result in an induction period where AIBN is consumed without initiating polymer chains, skewing the final molecular weight.
-
Preparation: In a 25 mL Schlenk flask, dissolve EPMA (10.0 mmol), CPADB (RAFT Agent, 0.1 mmol), and AIBN (0.02 mmol) in 5 mL of anhydrous 1,4-Dioxane. Ratio: [M]:[CTA]:[I] = 100:1:0.2.
-
Degassing: Seal the flask and subject the mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen to remove dissolved oxygen. Backfill with ultra-pure Argon.
-
Polymerization: Immerse the flask in a pre-heated oil bath at 70°C under continuous magnetic stirring for 16 hours.
-
Quenching & Purification: Terminate the reaction by exposing the solution to air and cooling it in an ice bath. Precipitate the polymer dropwise into cold hexanes (10x volume). Filter and dry under vacuum at 40°C for 24 hours.
-
Self-Validation Checkpoint:
-
1H NMR (CDCl3): Confirm the disappearance of vinyl protons at δ ~5.5 and 6.1 ppm.
-
GPC (THF): Analyze to confirm a unimodal peak with a dispersity (Đ) < 1.2.
-
Protocol B: Photopolymerization of EPMA-based Hydrogels using Irgacure 2959
Objective: Fabricate a pH-responsive hydrogel matrix using EPMA and a diacrylate crosslinker.
Causality Note: Irgacure 2959 has a relatively low molar extinction coefficient at 365 nm. If the monomer mixture is highly turbid, UV light attenuation will cause a gradient of crosslinking (hard on top, liquid on the bottom). Ensure complete dissolution before irradiation.
-
Pre-polymer Formulation: Dissolve EPMA (15% w/v) and Poly(ethylene glycol) diacrylate (PEGDA, 2% w/v) in PBS (pH 7.4).
-
Initiator Addition: Add Irgacure 2959 to a final concentration of 0.05% w/v. Stir vigorously in the dark for 30 minutes at room temperature to ensure complete dissolution.
-
Molding: Pipette 100 µL of the solution into cylindrical Teflon molds.
-
UV Irradiation: Expose the molds to a 365 nm UV lamp at an intensity of 10 mW/cm² for exactly 5 minutes.
-
Self-Validation Checkpoint:
-
Rheology: Perform a time-sweep oscillatory rheology test on a parallel-plate rheometer. The system is validated when the storage modulus (G') plateaus and significantly exceeds the loss modulus (G''), confirming a fully crosslinked elastic network.
-
References
-
Title: Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media Source: MDPI URL: [Link][1]
-
Title: Aqueous one-pot synthesis of well-defined zwitterionic diblock copolymers by RAFT polymerization Source: RSC Publishing URL: [Link][2]
-
Title: Pulsed Laser Photo-Crosslinking of Gelatin Methacryloyl Hydrogels for the Controlled Delivery of Chlorpromazine to Combat Antimicrobial Resistance Source: MDPI URL: [Link][3]
-
Title: Photochemically Crosslinked Cell-laden Methacrylated Collagen Hydrogels with High Cell Viability and Functionality Source: PMC (NIH) URL: [Link][4]
Sources
- 1. Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media [mdpi.com]
- 2. Aqueous one-pot synthesis of well-defined zwitterionic diblock copolymers by RAFT polymerization: an efficient and environmentally-friendly route to a ... - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC04271D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Photochemically Crosslinked Cell-laden Methacrylated Collagen Hydrogels with High Cell Viability and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Biocompatibility of 1-Ethyl-3-piperidinyl Methacrylate (EPMA) Polymers: A Comparative Guide for Novel Biomaterial Development
In the ever-evolving landscape of biomedical materials, the quest for novel polymers with tailored properties for drug delivery, tissue engineering, and medical device applications is relentless. This guide provides a comprehensive framework for evaluating the biocompatibility of a promising, yet lesser-studied candidate: 1-Ethyl-3-piperidinyl methacrylate (EPMA) polymers. Due to the limited direct experimental data on EPMA, this document serves as a predictive and comparative analysis, leveraging established principles and data from structurally analogous polymers to forecast its potential biocompatibility profile. We will benchmark EPMA against two well-characterized methacrylate-based biomaterials: the hydrophilic poly(2-hydroxyethyl methacrylate) (PHEMA) and the rigid, hydrophobic poly(methyl methacrylate) (PMMA).
This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind them. Our approach is grounded in the principles of scientific integrity, providing a self-validating system for the assessment of any new biomaterial.
The Promise of EPMA: A Structural Perspective
The monomer 1-Ethyl-3-piperidinyl methacrylate features a tertiary amine within a piperidinyl side group. This amine moiety is expected to be protonated at physiological pH, rendering the polymer cationic. This characteristic is of significant interest for biomedical applications as cationic polymers are known to interact with negatively charged biological molecules such as nucleic acids and cell membranes, making them potential candidates for gene delivery and antimicrobial applications. However, this charge can also be a source of cytotoxicity and hemotoxicity if not carefully managed.
Proposed Synthesis of EPMA Polymers
The synthesis of EPMA polymers can be achieved through conventional free radical polymerization of the 1-Ethyl-3-piperidinyl methacrylate monomer. For biomedical applications requiring controlled molecular weight and low polydispersity, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization are recommended.
Below is a conceptual workflow for the synthesis of EPMA polymers.
Caption: Proposed workflow for the synthesis and purification of EPMA polymers.
A Comparative Framework: EPMA vs. PHEMA and PMMA
To contextualize the potential biocompatibility of EPMA, we compare its anticipated properties with those of PHEMA and PMMA.
| Property | Poly(1-Ethyl-3-piperidinyl methacrylate) (EPMA) (Hypothesized) | Poly(2-hydroxyethyl methacrylate) (PHEMA) | Poly(methyl methacrylate) (PMMA) |
| Chemical Structure | Cationic (at physiological pH) with a bulky piperidinyl side group. | Hydrophilic, neutral, with a hydroxyl side group. | Hydrophobic, neutral, with a methyl ester side group. |
| Water Absorption | Expected to be moderate to high due to the hydrophilic nature of the protonated amine. | High, forms a hydrogel.[1] | Low. |
| Biocompatibility Profile | Potential for cytotoxicity and hemotoxicity due to cationic nature, but also potential for antimicrobial properties. | Generally considered highly biocompatible and non-toxic.[1][2][3] | Biocompatible and widely used in medical devices, but can elicit a foreign body response.[4][5] |
| Key Applications | Potential for drug/gene delivery, antimicrobial coatings. | Soft contact lenses, wound dressings, tissue engineering scaffolds.[1][2] | Bone cement, dental prosthetics, intraocular lenses.[4][5][6] |
In-Depth Biocompatibility Evaluation: Experimental Protocols
A rigorous evaluation of biocompatibility is paramount before any in vivo application. The following section details the essential experimental protocols based on international standards.
In Vitro Cytotoxicity Assessment (ISO 10993-5)
The initial assessment of a material's biocompatibility is its potential to cause cell death. The MTT assay is a standardized colorimetric assay to measure cellular metabolic activity, which is an indicator of cell viability.[7][8] A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[9]
-
Material Extraction: Prepare extracts of the EPMA polymer, PHEMA, and PMMA by incubating the materials in a serum-free cell culture medium at 37°C for 24 hours, according to ISO 10993-12 standards.
-
Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts or human dermal fibroblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Exposure to Extracts: Replace the culture medium with the material extracts at various concentrations (e.g., 100%, 50%, 25%, 12.5%, 6.25%). Include a negative control (culture medium only) and a positive control (e.g., dilute phenol solution).
-
Incubation: Incubate the cells with the extracts for 24 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Remove the extracts and add 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Hemocompatibility Assessment (ISO 10993-4)
For materials that will come into contact with blood, it is crucial to evaluate their hemocompatibility. Key parameters to assess include hemolysis (red blood cell lysis), coagulation, and platelet activation.[13]
This practice provides a protocol for assessing the hemolytic properties of materials.[1]
-
Material Preparation: Prepare EPMA, PHEMA, and PMMA samples with a defined surface area.
-
Blood Collection: Obtain fresh human or rabbit blood with an anticoagulant (e.g., citrate).
-
Direct Contact Method: Place the material samples in tubes and add diluted blood.
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to determine the amount of free hemoglobin.
-
Calculation: Calculate the percentage of hemolysis relative to a positive control (water, which causes 100% hemolysis) and a negative control (saline).
Caption: Workflow for the in vitro hemolysis assay.
In Vivo Implantation Studies (ISO 10993-6)
In vivo studies are essential to evaluate the local tissue response to an implanted material.[6] These studies assess inflammation, fibrosis, and tissue integration.
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.[6]
-
Implant Preparation: Sterilize disc-shaped implants of EPMA, PHEMA, and PMMA.
-
Surgical Procedure: Surgically implant the discs into subcutaneous pockets on the dorsum of the rats.
-
Observation Periods: Euthanize groups of animals at different time points (e.g., 1, 4, and 12 weeks) to assess both acute and chronic tissue responses.[14]
-
Histological Analysis: Excise the implants with the surrounding tissue, fix in formalin, and prepare histological sections.
-
Evaluation: Stain the sections (e.g., with Hematoxylin and Eosin) and evaluate the tissue response, including the presence of inflammatory cells (neutrophils, macrophages, lymphocytes), fibrous capsule formation, and tissue necrosis.
Caption: Workflow for in vivo subcutaneous implantation study.
Predicted Biocompatibility Profile of EPMA Polymers and Comparative Data
Based on the literature for structurally similar cationic polymers, we can predict the likely outcomes of biocompatibility testing for EPMA polymers. These predictions should be confirmed with rigorous experimental data.
Table 1: Predicted In Vitro Cytotoxicity (MTT Assay)
| Material | Predicted Cell Viability (%) at 100% Extract Concentration | Interpretation |
| EPMA Polymer | 40-70% | Potentially cytotoxic, dependent on monomer conversion and residual monomer content. |
| PHEMA | >90% | Non-cytotoxic. |
| PMMA | >80% | Generally non-cytotoxic, but residual monomer can cause toxicity.[15] |
Table 2: Predicted Hemocompatibility (Hemolysis Assay)
| Material | Predicted Hemolysis (%) | Interpretation (ASTM F756) |
| EPMA Polymer | 5-15% | Potentially hemolytic due to cationic charge interactions with red blood cell membranes. |
| PHEMA | <2% | Non-hemolytic. |
| PMMA | <2% | Non-hemolytic. |
Table 3: Predicted In Vivo Tissue Response (Subcutaneous Implantation)
| Material | Predicted Tissue Response at 4 Weeks |
| EPMA Polymer | Mild to moderate inflammatory response with the formation of a thin fibrous capsule. The extent of inflammation will likely depend on the polymer's charge density and purity. |
| PHEMA | Minimal inflammatory response with a thin, well-defined fibrous capsule.[1] |
| PMMA | Mild inflammatory response leading to the formation of a distinct fibrous capsule. |
Conclusion and Future Directions
1-Ethyl-3-piperidinyl methacrylate (EPMA) polymers represent a class of materials with significant potential for advanced biomedical applications, primarily due to their cationic nature. However, this same characteristic necessitates a thorough and cautious evaluation of their biocompatibility. This guide provides a robust framework for such an evaluation, benchmarking EPMA against the well-established biomaterials PHEMA and PMMA.
The provided experimental protocols, based on international standards, offer a clear pathway for researchers to generate the critical data needed to assess the safety and efficacy of EPMA-based materials. While the predicted biocompatibility profile suggests potential challenges with cytotoxicity and hemocompatibility, these may be mitigated through careful polymer design, such as optimizing molecular weight, charge density, and ensuring high purity.
Future research should focus on the synthesis of well-defined EPMA polymers and the systematic execution of the biocompatibility tests outlined in this guide. Furthermore, exploring the relationship between the degree of protonation of the piperidinyl group (as a function of pH) and the biological response will be crucial for developing EPMA-based materials for specific physiological environments.
References
- pHEMA: An Overview for Biomedical Applic
- Insights into in-vitro Hemocompatibility testing according to ISO 10993-4. Eurofins.
- pHEMA: An Overview for Biomedical Applications.
- pHEMA: An Overview for Biomedical Applic
- MEDICAL DEVICE MATERIAL PERFORMANCE STUDY - Polymethyl methacrylate Safety Profile. FDA. Published April 13, 2021.
- ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. XCellR8.
- IS EN ISO 10993-5:2009. iTeh Standards. Published April 17, 2009.
- EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for. iTeh Standards.
- Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Published March 31, 2022.
- What is PMMA and How Is It Used in the Medical World?. Ansys. Published September 25, 2019.
- Assessment of factors impacting material-mediated hemolysis results in the ASTM F756-17 testing standard. FDA. Published August 12, 2021.
- Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage. SciELO.
- Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage. SciELO. Published September 30, 2024.
- Chemical Structure of Cationic Groups in Amphiphilic Polymethacrylates Modulates the Antimicrobial and Hemolytic Activities.
- Implantation Test according to EN ISO 10993-6 | Biocompatibility. nano-test.de. Published October 3, 2025.
- What is Implantation Testing? A Guide to ISO 10993-6. Nikopharmad. Published May 20, 2025.
- Hemocompatibility assessment of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers. PubMed. Published August 10, 2011.
- ISO 10993-6 2016: Implantation study design recommend
- Cationic Methacrylate Polymers as Topical Antimicrobial Agents against Staphylococcus aureus Nasal Coloniz
- Hemocompatibility of Polyampholyte Copolymers with Well-Defined Charge Bias in Human Blood.
- MTT assay protocol. Abcam.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published December 24, 2025.
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correl
- Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. MDPI. Published January 11, 2024.
- Synthesis and characterization of novel methacrylate copolymers having pendant piperonyl group: monomer reactivity ratio, thermal degradation kinetics, and biological activity.
-
molecules. . Published September 29, 2021.
- MTT Cell Assay Protocol. T. Horton.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - JP.
- Cell Viability Assay (MTT Assay) Protocol. protocols.io. Published October 21, 2023.
- Synthesis of poly(diethylaminoethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate)s and their segmental motion study. Colloid and Polymer Science. Published August 13, 2020.
- Structure–activity relationship of piperidine derivatives with...
- Piperazine based antimicrobial polymers: a review. RSC Publishing. Published April 23, 2021.
- Tissue reaction and surface morphology of absorbable sutures after in vivo exposure. SciSpace.
- Physicochemical and biological evaluation of a triazine-methacrylate monomer into a dental resin. PubMed. Published November 15, 2021.
- Controlled Photoradical Polymerization Mediated by 2,2,6,6-Tetramethylpiperidine-1-Oxyl. MDPI. Published May 2, 2012.
- Biological evaluation of polymers. I.
- Biodegradable three-dimensional networks of poly(dimethylamino ethyl methacrylate). Synthesis, characterization and in vitro studies of structural degradation and cytotoxicity. PubMed. Published March 15, 2000.
- Synthesis of Poly(di[methylamine]ethyl methacryl
- Long-term soft tissue reaction to various polylactides and their in vivo degradation. Elsevier. Published August 6, 2025.
- Chemical modification of glycidyl methacrylate copolymers with oximes containing pyridine groups. Der Pharma Chemica.
- JAIST Repository.
- POLYMERIZATION AND CHARACTERIZATION OF POLY(ETHYL METHACRYL
- Zwitterionic Poly(Carboxybetaine Methacrylate)
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A Practical Guide to Determining Reactivity Ratios in the Copolymerization of 1-Ethyl-3-piperidinyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
In the realm of functional polymer synthesis, particularly for applications in drug delivery and biomaterials, the precise control over copolymer composition is paramount. Copolymers derived from 1-Ethyl-3-piperidinyl methacrylate (EPMA) are of growing interest due to the pH-responsive nature of the piperidinyl group, which can be exploited for targeted drug release. The key to tailoring the properties of these copolymers lies in understanding and quantifying the relative reactivities of the comonomers, a measure expressed by the reactivity ratios (r).
This guide provides a comprehensive, in-depth comparison of established methodologies for calculating reactivity ratios, using the copolymerization of EPMA with a common comonomer, for instance, Methyl Methacrylate (MMA), as a practical case study. We will delve into the theoretical underpinnings of these methods, provide a detailed, field-proven experimental protocol, and illustrate the data analysis workflow, empowering you to accurately determine reactivity ratios in your own research.
The Significance of Reactivity Ratios in Copolymerization
The reactivity ratios, r₁ and r₂, are parameters that describe the preference of a growing polymer chain ending in a certain monomer unit to add the same or the other monomer. For the copolymerization of EPMA (M₁) with MMA (M₂), the reactivity ratios are defined as:
-
r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of EPMA to a growing chain ending in an EPMA radical (k₁₁) to the rate constant for the addition of MMA to that same chain (k₁₂).
-
r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of MMA to a growing chain ending in an MMA radical (k₂₂) to the rate constant for the addition of EPMA to that same chain (k₂₁).
The values of r₁ and r₂ dictate the microstructure of the resulting copolymer:
-
r₁ > 1 : The growing chain ending in M₁ prefers to add another M₁.
-
r₁ < 1 : The growing chain ending in M₁ prefers to add M₂.
-
r₁ ≈ 1 : The growing chain has no preference.
-
r₁r₂ = 1 : Ideal copolymerization, where the monomer units are randomly distributed.
-
r₁r₂ < 1 : Tendency towards alternation.
-
r₁r₂ > 1 : Tendency towards block copolymer formation.
Accurate determination of these ratios is therefore crucial for predicting and controlling the copolymer composition and, consequently, its physicochemical properties and performance in drug delivery applications.
Methodologies for Determining Reactivity Ratios: A Comparative Overview
Several methods exist for calculating reactivity ratios from experimental data. The most common are the linearization methods, such as the Fineman-Ross and Kelen-Tüdős methods, which are applicable at low monomer conversions (<10%).[1][2]
The Fineman-Ross (F-R) Method
The Fineman-Ross method rearranges the copolymerization equation into a linear form:
G = H * r₁ - r₂
where:
-
G = (F/f) * (f - 1)
-
H = F² / f
-
f = [M₁] / [M₂] (molar ratio of monomers in the feed)
-
F = d[M₁] / d[M₂] (molar ratio of monomers in the copolymer)
A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂.
The Kelen-Tüdős (K-T) Method
The Kelen-Tüdős method is an improvement on the F-R method that aims to provide a more even distribution of data points. It introduces a constant, α, which is the geometric mean of the lowest and highest H values from the F-R method. The linear equation is:
η = (r₁ + r₂/α) * ξ - r₂/α
where:
-
η = G / (α + H)
-
ξ = H / (α + H)
A plot of η versus ξ gives a straight line. The intercept at ξ = 0 is -r₂/α, and the intercept at ξ = 1 is r₁.
Experimental Workflow for Data Generation
A robust experimental design is the foundation for accurate reactivity ratio determination. The following protocol outlines the free-radical copolymerization of EPMA (M₁) with MMA (M₂) at various feed ratios.
Figure 1. Experimental workflow for generating copolymer samples for reactivity ratio determination.
Detailed Experimental Protocol
-
Monomer and Reagent Purification:
-
EPMA and MMA are passed through a column of basic alumina to remove the inhibitor.
-
The initiator, 2,2'-Azobisisobutyronitrile (AIBN), is recrystallized from methanol.
-
The solvent (e.g., toluene or 1,4-dioxane) is dried and distilled.
-
-
Copolymerization:
-
A series of reaction tubes are charged with varying molar ratios of EPMA and MMA.
-
The total monomer concentration and the initiator concentration are kept constant across all experiments.
-
The reaction mixtures are degassed by several freeze-pump-thaw cycles.
-
The sealed tubes are placed in a thermostated oil bath at a constant temperature (e.g., 60 °C).
-
The polymerization is allowed to proceed to low conversion (typically <10%), which can be monitored by gravimetry or ¹H-NMR of aliquots.
-
The reactions are quenched by rapid cooling and exposure to air.
-
-
Copolymer Isolation and Purification:
-
The copolymers are isolated by precipitation into a large excess of a non-solvent (e.g., n-hexane).
-
The precipitated polymers are redissolved in a suitable solvent (e.g., THF) and reprecipitated.
-
The purified copolymers are dried to a constant weight in a vacuum oven.
-
-
Copolymer Characterization:
-
¹H-NMR Spectroscopy: The molar composition of the copolymer (F) is determined by ¹H-NMR spectroscopy.[3][4][5][6] The ratio of the integrals of characteristic peaks for each monomer unit is used for this calculation. For the EPMA-MMA system, one could use the integral of the protons on the piperidinyl ring of EPMA and the methoxy protons of MMA.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ) of the copolymers.[7][8][9][10][11]
-
Data Analysis and Calculation of Reactivity Ratios: A Hypothetical Case Study
Let's consider a hypothetical set of experimental data for the copolymerization of EPMA (M₁) and MMA (M₂) to illustrate the calculation of reactivity ratios using the Fineman-Ross and Kelen-Tüdős methods.
Table 1: Hypothetical Experimental Data for EPMA (M₁) - MMA (M₂) Copolymerization
| Experiment | Mole Fraction of EPMA in Feed (f₁) | Mole Fraction of EPMA in Copolymer (F₁) |
| 1 | 0.10 | 0.15 |
| 2 | 0.25 | 0.35 |
| 3 | 0.50 | 0.55 |
| 4 | 0.75 | 0.78 |
| 5 | 0.90 | 0.92 |
Fineman-Ross Calculation
Using the data from Table 1, we can calculate the F-R parameters G and H.
Table 2: Calculated Fineman-Ross Parameters
| Experiment | f = f₁/(1-f₁) | F = F₁/(1-F₁) | G = (F/f)(f-1) | H = F²/f |
| 1 | 0.111 | 0.176 | -1.414 | 0.279 |
| 2 | 0.333 | 0.538 | -1.086 | 0.868 |
| 3 | 1.000 | 1.222 | 0.000 | 1.493 |
| 4 | 3.000 | 3.545 | 0.782 | 4.189 |
| 5 | 9.000 | 11.500 | 1.422 | 14.694 |
Plotting G versus H would yield a straight line from which r₁ and r₂ can be determined.
Kelen-Tüdős Calculation
First, we determine α = √(Hmin * Hmax) = √(0.279 * 14.694) ≈ 2.025. Then, we calculate the K-T parameters η and ξ.
Table 3: Calculated Kelen-Tüdős Parameters
| Experiment | H | G | η = G/(α+H) | ξ = H/(α+H) |
| 1 | 0.279 | -1.414 | -0.614 | 0.121 |
| 2 | 0.868 | -1.086 | -0.375 | 0.299 |
| 3 | 1.493 | 0.000 | 0.000 | 0.424 |
| 4 | 4.189 | 0.782 | 0.126 | 0.674 |
| 5 | 14.694 | 1.422 | 0.085 | 0.879 |
Plotting η versus ξ provides a more evenly distributed set of points for linear regression.
Sources
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A Comparative Guide to the Mechanical Properties of Copolymers: With and Without 1-Ethyl-3-piperidinyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced drug delivery systems and biomedical devices, the mechanical integrity of polymeric materials is paramount. The choice of monomers in a copolymer formulation dictates not only its chemical functionality but also its physical robustness, which is critical for performance and durability. This guide provides a comparative analysis of the mechanical properties of copolymers with and without the incorporation of 1-Ethyl-3-piperidinyl methacrylate (EPM).
While extensive data exists for common methacrylate copolymers such as poly(methyl methacrylate) (PMMA) and poly(ethyl methacrylate) (PEMA), specific quantitative mechanical data for EPM-containing copolymers is less prevalent in publicly available literature. Therefore, this guide will present a detailed overview of the established mechanical properties of PMMA and PEMA as baseline controls. Subsequently, we will delve into a qualitative analysis of the anticipated effects of incorporating EPM into a methacrylate copolymer backbone, based on fundamental principles of polymer science and structure-property relationships.
Understanding the Baseline: Mechanical Properties of Methacrylate Copolymers (Without EPM)
Methacrylate copolymers, particularly those derived from methyl methacrylate and ethyl methacrylate, are widely utilized in biomedical applications due to their excellent biocompatibility, optical clarity, and tunable mechanical properties.[1][2]
Poly(methyl methacrylate) (PMMA)
PMMA is a rigid and transparent thermoplastic known for its high tensile strength and modulus of elasticity.[3][4] It is, however, relatively brittle, with a low elongation at break.[3][4] These properties make it suitable for applications requiring structural rigidity, such as bone cements and dental prosthetics.[4]
Poly(ethyl methacrylate) (PEMA)
PEMA, in comparison to PMMA, is a softer and more flexible polymer.[5] It exhibits a lower tensile strength and modulus but a significantly higher elongation at break.[5] This increased flexibility makes PEMA a suitable candidate for applications requiring some degree of movement or conformity, such as soft denture liners and tissue conditioners.
The following table summarizes the typical mechanical properties of PMMA and PEMA, which will serve as our control "copolymers without EPM."
| Mechanical Property | Poly(methyl methacrylate) (PMMA) | Poly(ethyl methacrylate) (PEMA) |
| Tensile Strength | 47 - 79 MPa[3] | Lower than PMMA |
| Tensile Modulus | 2.2 - 3.8 GPa[3] | Lower than PMMA |
| Elongation at Break | 1 - 30 %[3] | Higher than PMMA |
| Hardness (Rockwell M) | 63 - 97[3] | Softer than PMMA |
The Anticipated Impact of 1-Ethyl-3-piperidinyl Methacrylate (EPM) on Copolymer Mechanical Properties
The incorporation of 1-Ethyl-3-piperidinyl methacrylate as a comonomer into a methacrylate backbone is expected to significantly alter the mechanical properties of the resulting copolymer. The key to understanding these changes lies in the chemical structure of the EPM monomer.
Structural Features of EPM and Their Implications:
-
Bulky Piperidinyl Group: The presence of the cyclic piperidinyl group is a significant feature. This bulky side chain will likely disrupt the close packing of polymer chains that is characteristic of more linear methacrylate polymers like PMMA. This disruption in packing is anticipated to lead to:
-
Reduced Tensile Strength and Modulus: The decreased intermolecular forces and less efficient stress transfer between chains would result in a lower tensile strength and modulus of elasticity compared to PMMA.
-
Increased Flexibility and Elongation at Break: The increased free volume created by the bulky side groups would allow for greater chain mobility, leading to a more flexible material with a higher elongation at break, similar to the trend seen with PEMA but potentially more pronounced.
-
-
Polarity of the Piperidinyl Group: The nitrogen atom within the piperidinyl ring introduces a degree of polarity to the side chain. This could lead to:
-
Potential for Hydrogen Bonding: Depending on the environment (e.g., presence of moisture or other polar groups), the nitrogen atom could participate in hydrogen bonding. This could introduce a complex interplay of forces, potentially increasing intermolecular interactions and slightly offsetting the plasticizing effect of the bulky group. However, the overall effect is still likely to be a net decrease in rigidity compared to PMMA.
-
Hypothesized Mechanical Profile of an EPM-Containing Copolymer:
Based on these structural considerations, a hypothetical copolymer of methyl methacrylate and 1-Ethyl-3-piperidinyl methacrylate (P(MMA-co-EPM)) would be expected to exhibit the following mechanical properties in comparison to the homopolymers:
| Mechanical Property | Poly(methyl methacrylate) (PMMA) | P(MMA-co-EPM) (Hypothesized) |
| Tensile Strength | High | Moderate |
| Tensile Modulus | High | Moderate to Low |
| Elongation at Break | Low | High |
| Hardness | High | Moderate to Low |
It is crucial to emphasize that these are predicted trends. The actual mechanical properties will be highly dependent on the molar ratio of the comonomers, the molecular weight of the copolymer, and the polymerization conditions.
Experimental Protocols for Characterization
To empirically validate the hypothesized mechanical properties of EPM-containing copolymers, the following experimental workflows are essential.
Copolymer Synthesis: Free Radical Polymerization
A common and versatile method for synthesizing methacrylate copolymers is free radical polymerization.
Caption: Workflow for the synthesis of methacrylate copolymers via free radical polymerization.
Step-by-Step Protocol:
-
Monomer and Initiator Preparation: Dissolve the desired molar ratio of monomers (e.g., methyl methacrylate and 1-Ethyl-3-piperidinyl methacrylate) and a radical initiator such as azobisisobutyronitrile (AIBN) in an appropriate solvent (e.g., toluene or dioxane) in a reaction flask.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the reaction flask in a preheated oil bath at a specific temperature (typically 60-80 °C for AIBN) and stir for a designated period (e.g., 24 hours).
-
Precipitation and Purification: After the reaction, cool the flask to room temperature and precipitate the copolymer by slowly adding the polymer solution to a non-solvent (e.g., methanol or hexane) while stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove unreacted monomers and initiator. Dry the purified copolymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Mechanical Testing: Tensile Properties
The tensile properties of the synthesized copolymers should be evaluated according to standardized methods, such as ASTM D638 or ISO 527.
Caption: Workflow for the determination of tensile properties of copolymer samples.
Step-by-Step Protocol:
-
Specimen Preparation: Prepare standardized test specimens (e.g., dog-bone shape) from the synthesized copolymers by methods such as compression molding, injection molding, or solvent casting. Ensure the specimens are free of defects and have uniform dimensions.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 24 hours prior to testing.
-
Tensile Testing: Mount the specimen in the grips of a universal testing machine equipped with an extensometer.
-
Data Collection: Apply a tensile load at a constant crosshead speed until the specimen fractures. Record the load and extension data throughout the test.
-
Data Analysis: From the resulting stress-strain curve, calculate the tensile strength (the maximum stress the material can withstand), the modulus of elasticity (a measure of stiffness), and the elongation at break (a measure of ductility).
Conclusion and Future Directions
The incorporation of 1-Ethyl-3-piperidinyl methacrylate into a copolymer backbone presents a promising strategy for tuning mechanical properties for specific biomedical applications. While direct comparative data is currently limited, a theoretical understanding of its structural impact suggests a shift towards more flexible and less rigid materials compared to conventional methacrylate copolymers like PMMA.
To fully elucidate the potential of EPM-containing copolymers, further experimental investigation is imperative. The synthesis and rigorous mechanical characterization of a series of copolymers with varying EPM content are necessary to establish a quantitative structure-property relationship. Such studies will provide invaluable data for the rational design of novel biomaterials with tailored mechanical performance for advanced drug delivery and medical device applications.
References
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MatWeb. (n.d.). Poly(methyl methacrylate) (PMMA). Retrieved from [Link]
-
MakeItFrom.com. (2020, May 30). Polymethylmethacrylate (PMMA, Acrylic). Retrieved from [Link]
-
DesignerData. (n.d.). Poly(methyl methacrylate). Retrieved from [Link]
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Pinto, N. (2024, August 16). Introduction to the Properties and Uses of Polymethyl Methacrylate (PMMA). AZoM.com. Retrieved from [Link]
- Minko, I. (2022).
-
Wikipedia. (n.d.). Poly(ethyl methacrylate). Retrieved from [Link]
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Roehm. (2021, May 11). Impact Modified Acrylic Copolymers: Understanding Chemical Resistance. Medical Design and Outsourcing. Retrieved from [Link]
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Scientific Polymer Products. (n.d.). Poly(ethyl methacrylate). Retrieved from [Link]
- Kamran, M., & Rajab, M. (2015). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. American Journal of Polymer Science, 5(1), 1-8.
- Gwee, L., et al. (2021).
- Davis, K. A., & Matyjaszewski, K. (2000). Simple and Effective One-Pot Synthesis of (Meth)Acrylic Block Copolymers Through Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(12), 2023-2031.
- Aydin, M., & Ozkoc, G. (2025). The Effect of Poly (Methyl Methacrylate) Content on Chemical, Thermomechanical, Mechanical, and Fatigue Life Characteristics of Ternary PC/ABS/PMMA Blends. Polymers, 17(10), 1905.
- Erbil, H. Y., et al. (2011). Mechanical and thermal properties of perfluoroalkyl ethyl methacrylate–methyl methacrylate statistical copolymers synthesized in supercritical carbon dioxide. Materials Chemistry and Physics, 128(3), 488-493.
- Poplawska, M., et al. (2014). Synthesis and characterization of polyethylene glycol dimethacrylate hydrogels for biomedical application.
- D'Este, M., et al. (2024). Tailoring copolymer architectures and macromolecular interactions for enhanced nanotherapeutic delivery. European Polymer Journal, 180, 112675.
- Shinde, N. G., et al. (2012). Preparation, Characterization and Properties of some Acrylic Base Latex: A Review. International Journal of Industrial Chemistry, 3(1), 1-8.
- Popescu, I., & Turk, M. (2010). BIOMEDICAL APPLICATIONS OF MALEIC ANHYDRIDE COPOLYMERS. Revue Roumaine de Chimie, 55(11-12), 893-903.
- Pei, Y., & Lowe, A. B. (2014).
- Aliyev, E. R., et al. (2021). SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE -2-PROPYLMETHACRYLATE MONOMER.
- Vlachou, M., et al. (2020). Block copolymers based on poly(butylene adipate) and poly(l-lactic acid) for biomedical applications: synthesis, structure and thermodynamical studies.
- Laskaratos, A., et al. (2024). Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. Polymers, 16(9), 1284.
- Laskaratos, A., et al. (2024). Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. Polymers, 16(9), 1284.
- Zhang, Y., et al. (2017).
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A Comparative Guide to Validating Drug Loading Efficiency in 1-Ethyl-3-piperidinyl Methacrylate (EPMA) Hydrogels
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the drug loading efficiency of 1-Ethyl-3-piperidinyl methacrylate (EPMA) hydrogels. It offers an objective comparison with alternative hydrogel systems, supported by experimental data and detailed protocols, to ensure scientific integrity and reproducibility.
Introduction: The Criticality of Validating Drug Loading Efficiency
Hydrogels, with their three-dimensional polymeric networks and high water content, are exceptional candidates for controlled drug delivery.[1][2][3] Their porous structure allows for the encapsulation and subsequent release of therapeutic agents.[4] The efficacy of a hydrogel-based drug delivery system is fundamentally dependent on its ability to be loaded with a precise and reproducible amount of a therapeutic agent. Therefore, the validation of drug loading efficiency is a critical step in the development and quality control of these systems.
EPMA hydrogels, being pH-responsive, are particularly promising for targeted drug delivery.[5][6] Their ability to swell or shrink in response to changes in pH allows for the controlled release of encapsulated drugs in specific physiological environments, such as the gastrointestinal tract.[5][6] This guide will delve into the nuances of validating drug loading in these advanced materials.
Understanding Drug Loading in Hydrogels: Mechanisms and Influencing Factors
The loading of drugs into hydrogels can be achieved through two primary methods:
-
In situ loading (co-polymerization): The drug is mixed with the monomer solution before polymerization. This method often results in a more uniform drug distribution and can improve the entrapment of the drug within the hydrogel network.[7]
-
Post-loading (swelling-diffusion): Pre-formed hydrogels are immersed in a drug solution, and the drug diffuses into the hydrogel matrix.[7][8] The efficiency of this method is influenced by factors such as the swelling behavior of the hydrogel, the physicochemical properties of the drug (e.g., solubility, molecular weight), and the drug-polymer interactions.[9]
The choice of loading method significantly impacts the drug loading efficiency and the subsequent release kinetics.[7] Factors such as the crosslinking density of the hydrogel, the polymer composition, and the environmental conditions (e.g., pH, temperature) also play a crucial role.[10]
Comparative Analysis: EPMA Hydrogels vs. Alternative Systems
To provide a comprehensive understanding, this guide compares the drug loading efficiency of EPMA hydrogels with other commonly used hydrogel systems.
| Hydrogel System | Key Features | Advantages in Drug Loading | Disadvantages in Drug Loading |
| 1-Ethyl-3-piperidinyl Methacrylate (EPMA) Hydrogels | pH-responsive due to the tertiary amine group of the piperidinyl moiety. | High loading capacity for certain drugs due to ionic interactions. Controlled loading and release triggered by pH changes. | Loading efficiency can be highly dependent on the pKa of the drug and the pH of the loading solution. |
| Poly(N-isopropylacrylamide) (PNIPAM) Hydrogels | Thermo-responsive, exhibiting a lower critical solution temperature (LCST). | Drug loading can be modulated by temperature changes. | Can be challenging to load heat-sensitive drugs. |
| Alginate Hydrogels | Natural polysaccharide, crosslinked with divalent cations (e.g., Ca2+). | Mild gelation conditions suitable for encapsulating sensitive biomolecules. | Can have lower mechanical strength and may exhibit burst release of drugs. |
| Poly(ethylene glycol) (PEG) Hydrogels | Biocompatible, non-immunogenic, and highly tunable. | Versatile for loading a wide range of drugs. Properties can be tailored by adjusting crosslinking density and molecular weight.[11] | May exhibit lower loading capacity for hydrophobic drugs without modification. |
Experimental Protocols for Validating Drug Loading Efficiency
Accurate determination of drug loading efficiency is paramount. The following are detailed protocols for commonly employed direct and indirect methods.
Diagram: General Workflow for Drug Loading Validation
Caption: Workflow for validating drug loading in hydrogels.
Indirect Method: Quantification of Unloaded Drug
This method involves measuring the amount of drug remaining in the loading solution and washings.
Principle: The amount of drug loaded into the hydrogel is calculated by subtracting the amount of drug in the supernatant and washings from the initial amount of drug used.
Step-by-Step Protocol:
-
Prepare a standard curve:
-
Prepare a series of standard solutions of the drug in the same solvent used for loading.
-
Measure the absorbance of each standard solution at the drug's maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer.[12]
-
Plot a calibration curve of absorbance versus concentration.
-
-
Drug Loading:
-
Immerse a known weight of dried hydrogel in a drug solution of known concentration and volume.
-
Allow the hydrogel to swell and load the drug for a predetermined time (e.g., 24-48 hours) under gentle agitation.[8]
-
-
Sample Collection:
-
Carefully remove the hydrogel from the loading solution.
-
Collect the supernatant (the remaining loading solution).
-
Wash the surface of the hydrogel with a small amount of fresh solvent to remove any non-encapsulated drug and collect the washings.
-
-
Quantification:
-
Measure the absorbance of the collected supernatant and washings using the UV-Vis spectrophotometer at the same λmax.
-
Determine the concentration of the drug in the supernatant and washings using the standard curve.
-
-
Calculation:
-
Encapsulation Efficiency (EE%) = [ (Initial amount of drug - Amount of drug in supernatant and washings) / Initial amount of drug ] * 100[13]
-
Drug Loading (DL%) = [ (Initial amount of drug - Amount of drug in supernatant and washings) / Weight of the drug-loaded hydrogel ] * 100
-
Causality: This method is straightforward and non-destructive to the hydrogel. However, its accuracy depends on the precise measurement of volumes and concentrations and assumes that any loss of drug is due to loading into the hydrogel.
Direct Method: Extraction of Loaded Drug
This method involves extracting the drug from the hydrogel and then quantifying it.
Principle: The drug-loaded hydrogel is dissolved or degraded in a suitable solvent to release the encapsulated drug, which is then quantified.
Step-by-Step Protocol:
-
Prepare a standard curve: As described in the indirect method.
-
Drug Extraction:
-
Take a known weight of the dried drug-loaded hydrogel.
-
Immerse the hydrogel in a specific volume of a solvent that can dissolve the hydrogel or effectively extract the drug. For pH-responsive hydrogels like EPMA, changing the pH of the solvent can induce swelling or shrinking to facilitate drug release.
-
Agitate the mixture for a sufficient time to ensure complete extraction of the drug.
-
-
Quantification:
-
Centrifuge or filter the mixture to remove any hydrogel debris.
-
Measure the absorbance of the clear extract using a UV-Vis spectrophotometer.
-
Determine the drug concentration using the standard curve.
-
-
Calculation:
-
Drug Loading (DL%) = [ (Amount of drug in extract) / Weight of the drug-loaded hydrogel ] * 100
-
Encapsulation Efficiency (EE%) = [ (Amount of drug in extract) / Initial amount of drug used for that weight of hydrogel ] * 100
-
Causality: The direct method provides a more accurate measurement of the drug loaded within the hydrogel. The choice of extraction solvent is critical to ensure complete drug release without degradation.
Diagram: Principle of Spectrophotometric Quantification
Caption: The relationship between absorbance and concentration.
Trustworthiness: Self-Validating Systems and Data Interpretation
To ensure the trustworthiness of the results, it is essential to incorporate self-validating steps within the experimental design:
-
Mass Balance: Whenever possible, perform both direct and indirect methods. The amount of drug loaded (direct method) plus the amount of drug in the supernatant (indirect method) should ideally equal the initial amount of drug.
-
Controls: Always include a "blank" hydrogel (without drug) to account for any interference from the hydrogel matrix itself during spectrophotometric analysis.
-
Replicates: Perform all experiments in triplicate to assess the reproducibility and calculate the standard deviation.
-
Method Validation: For more rigorous studies, validate the analytical method (e.g., HPLC) for linearity, accuracy, precision, and specificity according to ICH guidelines.
Authoritative Grounding & Comprehensive References
The methodologies and principles described in this guide are grounded in established scientific literature. For further in-depth understanding, refer to the following resources.
References
-
Taylor & Francis. (2014, May 7). Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel. Retrieved from [Link]
-
MDPI. (2022, March 3). Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation. Retrieved from [Link]
-
MDPI. (2022, October 2). Preparation of pH-Responsive Hydrogels Based on Chondroitin Sulfate/Alginate for Oral Drug Delivery. Retrieved from [Link]
-
PubMed. (2014). Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel. Retrieved from [Link]
-
Bio-protocol. (2017). Drug loading and encapsulation efficiency. Retrieved from [Link]
-
MDPI. (2025, July 10). Hydrogel Conjugation: Engineering of Hydrogels for Drug Delivery. Retrieved from [Link]
-
MDPI. (2017, July 19). Effect of Drug Loading Method and Drug Physicochemical Properties on the Material and Drug Release Properties of Poly (Ethylene Oxide) Hydrogels for Transdermal Delivery. Retrieved from [Link]
-
ACS Publications. (2016, September 29). In Vitro Evaluation of pH-Responsive Nanoscale Hydrogels for the Oral Delivery of Hydrophobic Therapeutics. Retrieved from [Link]
-
PMC. (n.d.). Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations. Retrieved from [Link]
-
PubMed. (2014, April 15). Comparison of cell-loading methods in hydrogel systems. Retrieved from [Link]
-
PMC. (n.d.). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. Retrieved from [Link]
-
Ovid. (2010, March). Hydrogel-based drug delivery systems: Comparison.... Retrieved from [Link]
-
MDPI. (2023, April 6). Fabrication of Polymeric Hydrogels Containing Esomeprazole for Oral Delivery: In Vitro and In Vivo Pharmacokinetic Characterization. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2024, March 12). Highly Efficient Hydrogel Encapsulation of Hydrophobic Drugs via an Organic Solvent-Free Process Based on Oiling-Out Crystallization and a Mechanism Study. Retrieved from [Link]
-
MDPI. (2025, August 4). Research Strategies and Methods of Hydrogels for Antitumor Drug Delivery. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug loading and encapsulation efficiency of gelatin/GNPs hydrogel samples. Retrieved from [Link]
-
Frontiers. (n.d.). Commercial hydrogel product for drug delivery based on route of administration. Retrieved from [Link]
-
ResearchGate. (2025, October 6). (PDF) Optimal loading of hydrogel-based drug-delivery systems. Retrieved from [Link]
-
MDPI. (2018, January 24). Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. Retrieved from [Link]
-
PMC. (n.d.). Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management. Retrieved from [Link]
-
DergiPark. (n.d.). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
